Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 6-hydrazinylpyridazine-3-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2.2ClH/c1-12-6(11)4-2-3-5(8-7)10-9-4;;/h2-3H,7H2,1H3,(H,8,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHDNUGTKJCALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride
Executive Summary: This document provides a comprehensive technical guide for the synthesis and characterization of this compound, a key heterocyclic building block in medicinal chemistry and drug development. The guide details a robust synthetic protocol, rooted in the principles of nucleophilic aromatic substitution, and outlines the expected outcomes from standard analytical characterization techniques, including NMR, IR, and Mass Spectrometry. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this guide serves as an authoritative resource for researchers and scientists in the field.
Introduction
Methyl 6-hydrazinylpyridazine-3-carboxylate is a bifunctional molecule featuring a reactive hydrazine group and a methyl ester on a pyridazine core. This unique combination makes it a valuable intermediate for the synthesis of more complex heterocyclic systems, such as pyrazoles, triazoles, and other fused pyridazine derivatives. The dihydrochloride salt form enhances the compound's stability and simplifies its handling and purification.
Chemical Identity and Properties
The fundamental physicochemical properties of the target compound are summarized below.
| Property | Data | Reference |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₆H₁₀Cl₂N₄O₂ | [1] |
| Molecular Weight | 241.07 g/mol | [1] |
| CAS Number | 113765-71-6 (dihydrochloride); 858512-05-7 (free base) | [1][2] |
| Appearance | Expected to be an off-white to yellow crystalline solid | N/A |
| Storage | Inert atmosphere, room temperature | [1] |
Significance and Applications
Hydrazinyl-substituted heterocycles are pivotal precursors in the construction of nitrogen-containing ring systems. The title compound serves as a versatile scaffold for generating diverse molecular libraries. The hydrazine moiety can be readily condensed with carbonyl compounds to form hydrazones or cyclized with 1,3-dicarbonyl compounds to yield pyrazoles. These resulting structures are frequently explored for various pharmacological activities, including but not limited to anti-cancer, anti-inflammatory, and anti-microbial applications.
Synthesis Methodology
The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction.
Synthetic Strategy Overview
The core strategy involves the displacement of a halide from the pyridazine ring using hydrazine. The reaction product is then protonated with hydrochloric acid to yield the stable dihydrochloride salt.
Caption: Overall synthetic route from the chloro-precursor to the final product.
Precursor: Methyl 6-chloropyridazine-3-carboxylate
The starting material, Methyl 6-chloropyridazine-3-carboxylate (CAS: 65202-50-8), is a critical intermediate that is commercially available from various suppliers.[3][4] It can be synthesized from starting materials like ethyl levulinate through a multi-step process involving cyclization and chlorination.[5] Its purity should be confirmed before use, typically by melting point or NMR spectroscopy, to ensure high yield and purity of the final product.
Detailed Experimental Protocol: Synthesis
This protocol describes a representative lab-scale synthesis.
Materials:
-
Methyl 6-chloropyridazine-3-carboxylate (1.0 eq)
-
Hydrazine hydrate (~64% solution, 3.0-5.0 eq)
-
Ethanol or Isopropanol (solvent)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether (for washing)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 6-chloropyridazine-3-carboxylate (e.g., 10.0 g, 57.9 mmol).
-
Solvent Addition: Add ethanol (e.g., 100 mL) to the flask.
-
Reagent Addition: While stirring, carefully add hydrazine hydrate (e.g., 8.7 g, ~174 mmol, 3.0 eq) to the suspension. [Causality Note: A molar excess of hydrazine is used to ensure complete consumption of the starting material and to drive the reaction equilibrium forward.]
-
Heating: Heat the reaction mixture to reflux (typically ~80°C for ethanol) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). [Causality Note: Heating is necessary to overcome the activation energy of the SNAr reaction on the electron-deficient pyridazine ring.]
-
Cooling & Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1 hour. The free base product may begin to precipitate.
-
Acidification: While maintaining the cool temperature, slowly add concentrated HCl dropwise until the pH of the solution is strongly acidic (pH ~1). A thick precipitate of the dihydrochloride salt will form. [Causality Note: The formation of the dihydrochloride salt significantly decreases the product's solubility in the organic solvent, leading to efficient precipitation and simplifying isolation.]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold ethanol, followed by a thorough wash with diethyl ether to remove any residual impurities and solvent. Dry the product under vacuum to yield this compound as a solid.
Mechanistic Rationale
The reaction proceeds via a well-established nucleophilic aromatic substitution (SNAr) mechanism. The pyridazine ring is inherently electron-deficient due to the electronegativity of the two adjacent nitrogen atoms. This deficiency is further enhanced by the electron-withdrawing carboxylate group, making the carbon atom at the 6-position susceptible to nucleophilic attack. Hydrazine, a potent nucleophile, attacks this position, leading to the formation of a Meisenheimer complex intermediate. The departure of the chloride leaving group restores the aromaticity of the ring, yielding the hydrazinyl-substituted product.
Physicochemical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Caption: Standard workflow for the purification and analytical validation of the product.
Expected Spectroscopic Data
The following sections detail the anticipated spectroscopic data for the title compound. Note that for NMR, the presence of the dihydrochloride salt and the exchangeable protons (-NH-NH₃⁺) may lead to broad signals. Spectra are often run in DMSO-d₆ to observe these protons.
3.1.1 ¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)
-
~10.0-11.0 ppm (broad s, 3H): Protons of the hydrazinium group (-NH₃⁺).
-
~9.0-9.5 ppm (broad s, 1H): Proton of the secondary amine (-NH-).
-
~8.1 ppm (d, J ≈ 9.0 Hz, 1H): Aromatic proton on the pyridazine ring (H-4).
-
~7.5 ppm (d, J ≈ 9.0 Hz, 1H): Aromatic proton on the pyridazine ring (H-5).
-
~3.9 ppm (s, 3H): Methyl protons of the ester group (-OCH₃).
3.1.2 ¹³C NMR Spectroscopy (DMSO-d₆, 100 MHz)
-
~164 ppm: Carbonyl carbon of the ester group (C=O).
-
~158 ppm: Pyridazine ring carbon attached to the hydrazine group (C-6).
-
~140 ppm: Pyridazine ring carbon (C-3).
-
~130 ppm: Pyridazine ring carbon (C-4).
-
~120 ppm: Pyridazine ring carbon (C-5).
-
~53 ppm: Methyl carbon of the ester group (-OCH₃).
3.1.3 Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹)
-
3200-2800 cm⁻¹ (broad): N-H stretching vibrations from the protonated hydrazine group (R-NH-NH₃⁺).
-
~1730 cm⁻¹ (strong): C=O stretching of the ester group.
-
~1620 cm⁻¹: N-H bending vibrations.
-
~1580, 1450 cm⁻¹: C=C and C=N aromatic ring stretching vibrations.
-
~1250 cm⁻¹: C-O stretching of the ester group.
3.1.4 Mass Spectrometry (ESI+) Mass spectrometry would be performed on the free base. The expected molecular ion peak would correspond to the protonated free base [M+H]⁺.
-
Expected [M+H]⁺ for C₆H₈N₄O₂: m/z 169.07.
Data Summary Table
| Analysis Technique | Expected Key Signals/Values |
| ¹H NMR | Aromatic signals (2H, two doublets), methyl singlet (3H), broad exchangeable amine/ammonium protons (4H). |
| ¹³C NMR | Signals for ester carbonyl (~164 ppm), four distinct aromatic carbons, and methyl carbon (~53 ppm). |
| IR | Strong C=O stretch (~1730 cm⁻¹), broad N-H stretches (3200-2800 cm⁻¹), and characteristic aromatic ring stretches. |
| MS (ESI+) | Molecular ion peak [M+H]⁺ at m/z 169.07 (corresponding to the free base). |
Safety, Handling, and Storage
4.1 Hazard Identification Based on data for the free base and related chloro-precursors, the compound should be handled with care.[1][4]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[1]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
4.2 Handling and Storage
-
Handling: Use in a well-ventilated fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]
Conclusion
This guide provides a detailed and scientifically grounded framework for the synthesis and characterization of this compound. The described SNAr protocol is reliable and scalable, yielding a stable, solid product that is easily purified. The comprehensive characterization data serves as a benchmark for researchers to validate their results. As a versatile chemical intermediate, this compound holds significant potential for the development of novel heterocyclic compounds in the field of drug discovery.
References
An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. The pyridazine core is a key pharmacophore in a variety of biologically active molecules, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties[1]. The introduction of a hydrazinyl group provides a reactive handle for further chemical modifications, making this compound a versatile building block for the synthesis of more complex molecules and potential drug candidates. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed protocols for its analysis.
Chemical Identity and Molecular Structure
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1788044-11-0 | N/A |
| Molecular Formula | C6H10Cl2N4O2 | N/A |
| Molecular Weight | 241.07 g/mol | N/A |
| Canonical SMILES | COC(=O)C1=CC=C(NN)N=N1.Cl.Cl | N/A |
A related compound, Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride (the monohydrochloride salt), is also known with the CAS number 1313738-63-4, a molecular formula of C6H9ClN4O2, and a molecular weight of 204.61 g/mol .
Synthesis and Reactivity
Hydrazinylpyridazines are commonly synthesized from their corresponding chloropyridazine precursors through nucleophilic substitution with hydrazine hydrate. In this case, this compound would be synthesized from Methyl 6-chloropyridazine-3-carboxylate. This reaction is a standard and effective method for introducing a hydrazine moiety onto the pyridazine ring.
The hydrazinyl group is a potent nucleophile and readily reacts with aldehydes and ketones to form stable hydrazones[2][3]. This reactivity is crucial for the derivatization of the molecule and the construction of larger, more complex chemical entities. The reactivity of the hydrazinyl group allows for its use in various conjugation and labeling strategies in drug development.
Physicochemical Properties (Predicted and Experimental Protocols)
Due to the limited availability of experimental data for this compound, the following sections provide predicted properties based on the known characteristics of similar pyridazine and hydrazine derivatives, alongside detailed protocols for their experimental determination.
Melting Point
The melting point of a pure crystalline solid is a sharp, well-defined temperature range. For a dihydrochloride salt of an organic molecule, the melting point is expected to be relatively high due to the ionic nature of the compound. Impurities will typically lead to a depression and broadening of the melting point range[4].
Experimental Protocol for Melting Point Determination:
-
Sample Preparation: A small amount of the dry, powdered sample is loaded into a capillary tube.
-
Apparatus: A calibrated melting point apparatus is used for the determination.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting range.
Solubility
The solubility of a drug candidate is a critical parameter that influences its absorption and bioavailability. As a dihydrochloride salt, this compound is expected to be soluble in water and other polar protic solvents. Its solubility in nonpolar organic solvents is predicted to be low.
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method):
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
Sample Addition: Add an excess amount of the compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as UV-Vis spectroscopy or HPLC.
pKa (Acid Dissociation Constant)
The pKa values of a molecule are crucial for understanding its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. The pyridazine ring contains two nitrogen atoms, and the hydrazinyl group also has basic nitrogen atoms. The pKa values can be determined experimentally using techniques such as potentiometric titration or UV-Vis spectroscopy.
Experimental Protocol for pKa Determination by Potentiometric Titration:
-
Solution Preparation: Prepare a solution of the compound in water or a co-solvent system at a known concentration.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and characterization of organic molecules. The following sections describe the expected spectral features for this compound and provide protocols for acquiring the data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule[5][6][7].
Predicted ¹H NMR Spectrum:
-
Pyridazine Ring Protons: Two distinct signals in the aromatic region (typically δ 7.5-9.0 ppm), likely appearing as doublets or multiplets depending on the coupling constants.
-
Methyl Protons: A singlet at around δ 3.8-4.0 ppm corresponding to the three protons of the methyl ester group.
-
Hydrazine Protons (NH and NH₂): Broad signals that may be exchangeable with D₂O. Their chemical shifts can vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum:
-
Pyridazine Ring Carbons: Signals in the aromatic region (typically δ 120-160 ppm).
-
Ester Carbonyl Carbon: A signal in the downfield region (typically δ 160-170 ppm).
-
Methyl Carbon: A signal in the upfield region (typically δ 50-60 ppm).
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the complete assignment of all proton and carbon signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies[8][9][10][11].
Predicted IR Absorption Bands:
-
N-H Stretching (Hydrazine): Broad bands in the region of 3200-3400 cm⁻¹.
-
C=O Stretching (Ester): A strong, sharp band around 1700-1730 cm⁻¹.
-
C=N and C=C Stretching (Pyridazine Ring): Bands in the region of 1400-1600 cm⁻¹.
-
C-O Stretching (Ester): Bands in the region of 1000-1300 cm⁻¹.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation[12][13][14].
Predicted Mass Spectrum:
-
Molecular Ion Peak: The mass spectrum should show a peak corresponding to the molecular ion of the free base (C₆H₈N₄O₂) at m/z 168.07.
-
Fragmentation Pattern: Common fragmentation pathways for pyridazine derivatives include the loss of N₂ and cleavage of the side chains.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in positive ion mode.
Stability
The stability of a drug substance is a critical factor for its storage and formulation. As a dihydrochloride salt, this compound is expected to be a stable solid under normal storage conditions (room temperature, protected from light and moisture). In solution, the stability may be pH-dependent. The ester functionality could be susceptible to hydrolysis under strongly acidic or basic conditions. The hydrazinyl group may be prone to oxidation.
Experimental Protocol for Stability Assessment:
-
Solution Preparation: Prepare solutions of the compound in various buffers and store them under different conditions (e.g., temperature, light exposure).
-
Analysis: At specified time points, analyze the solutions by a stability-indicating HPLC method to quantify the parent compound and any degradation products.
Safety and Handling
Based on the available safety data for related compounds, this compound should be handled with care. It is classified as a warning-level hazard, with statements indicating it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a promising building block for the synthesis of novel compounds with potential therapeutic applications. While experimental data on its physicochemical properties are limited, this guide provides a comprehensive overview of its expected characteristics and detailed protocols for their determination. A thorough understanding of these properties is essential for its effective use in research and development.
Visualizations
Synthesis Workflow
Caption: General synthesis workflow for this compound.
Analytical Workflow
Caption: Workflow for the analytical characterization of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of azines in solid state: reactivity of solid hydrazine with aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyridazine(289-80-5) 1H NMR spectrum [chemicalbook.com]
- 8. Mid- and Far-Infrared Spectroscopic and First-Principles Computational Study of the Structural Evolution of Hydrazine Nitrate under High Pressure [gywlxb.cn]
- 9. researchgate.net [researchgate.net]
- 10. Infrared spectra of hydrazine and products of its reactions with HF, F/sub 2/, and O/sub 3/ in solid argon (Journal Article) | OSTI.GOV [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. growingscience.com [growingscience.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Spectroscopic Characterization of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic data for Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride (C₆H₁₀Cl₂N₄O₂), a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes predicted data based on established spectroscopic principles and data from analogous structures. This guide will cover the theoretical ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this compound.
Introduction
This compound is a pyridazine derivative featuring a hydrazinyl group and a methyl carboxylate substituent. Pyridazine cores are significant in medicinal chemistry due to their diverse biological activities.[1][2] The dihydrochloride salt form enhances the compound's solubility and stability. Accurate interpretation of its spectroscopic data is crucial for confirming its identity, purity, and for understanding its chemical behavior in various applications. This guide serves as a predictive reference for researchers working with this or structurally related compounds.
Molecular Structure
The structural integrity of this compound is the foundation for interpreting its spectroscopic signatures.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the electron-withdrawing nature of the pyridazine ring and the substituents, characteristic chemical shifts are expected.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the pyridazine ring, the methyl ester protons, and the protons of the hydrazinyl group. The dihydrochloride form will likely lead to broad signals for the N-H protons due to proton exchange and quadrupole broadening.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 - 8.2 | d | 1H | H-4 | The proton at position 4 is deshielded by the adjacent nitrogen and the ester group. |
| ~7.6 - 7.8 | d | 1H | H-5 | The proton at position 5 is coupled to H-4. |
| ~3.9 - 4.1 | s | 3H | -OCH₃ | Methyl ester protons typically appear in this region. |
| ~9.0 - 11.0 | br s | 3H | -NH-NH₂ | The hydrazinyl protons are expected to be broad and downfield due to the acidic nature of the dihydrochloride salt and exchange with the solvent. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 - 170 | C=O (ester) | The carbonyl carbon of the ester group is typically found in this downfield region. |
| ~150 - 155 | C-6 | The carbon atom attached to the electron-withdrawing hydrazinyl group. |
| ~140 - 145 | C-3 | The carbon atom attached to the ester group. |
| ~130 - 135 | C-4 | Aromatic carbon deshielded by the ring nitrogens. |
| ~125 - 130 | C-5 | Aromatic carbon. |
| ~52 - 55 | -OCH₃ | The methyl carbon of the ester group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=N, and C-O bonds. The presence of the dihydrochloride salt will influence the N-H stretching region.
Table 3: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400 - 3200 | Strong, Broad | N-H stretching (hydrazinyl) | The broadness is due to hydrogen bonding and the salt form.[3] |
| ~3000 | Medium | C-H stretching (aromatic) | Typical for C-H bonds on an aromatic ring. |
| ~2950 | Medium | C-H stretching (methyl) | Characteristic of the methyl ester group. |
| ~1730 | Strong | C=O stretching (ester) | A strong, sharp peak is expected for the carbonyl group. |
| ~1600 | Medium | C=N stretching (pyridazine ring) | Characteristic of the pyridazine ring system. |
| ~1250 | Strong | C-O stretching (ester) | Asymmetric C-O-C stretch of the ester. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) in positive ion mode would be a suitable technique. The molecular ion peak would correspond to the protonated free base.
Predicted m/z values:
-
[M+H]⁺: Expected around m/z 183.07 (for C₆H₉N₄O₂⁺)
-
[M-OCH₃]⁺: A potential fragment from the loss of the methoxy group.
-
[M-COOCH₃]⁺: A fragment resulting from the loss of the entire methyl carboxylate group.
Figure 2: Proposed ESI-MS fragmentation pathway.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Perform background subtraction.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition:
-
Infuse the sample solution into the ESI source.
-
Operate the mass spectrometer in positive ion mode.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, serve as a valuable resource for the identification and characterization of this compound. Researchers can use this guide to anticipate the spectroscopic features of this molecule and as a reference for interpreting their own experimental data.
References
A Methodological Guide to the Crystal Structure Analysis of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride: From Synthesis to Structural Elucidation
Abstract
Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride is a heterocyclic compound of significant interest in medicinal chemistry, leveraging the pharmacologically relevant pyridazine core.[1][2] The precise three-dimensional arrangement of its atoms, dictated by its crystal structure, is paramount for understanding its physicochemical properties, potential intermolecular interactions, and suitability for drug development. This guide provides a comprehensive, field-proven methodology for researchers and drug development professionals to obtain and analyze high-quality single crystals of the title compound. It details a proposed synthesis pathway, multifaceted crystallization strategies, a standard single-crystal X-ray diffraction (SCXRD) workflow, and a discussion of anticipated structural features. The protocols herein are designed to be self-validating, emphasizing the causality behind each experimental choice to maximize the probability of success.
Introduction: The Significance of the Pyridazine Scaffold
The pyridazine ring is a unique and valuable heterocycle in drug design.[1] Its defining features—weak basicity, a significant dipole moment that facilitates π-π stacking, and two adjacent nitrogen atoms acting as robust hydrogen bond acceptors—provide a versatile toolkit for optimizing molecular recognition at a target binding site.[1] Hydrazine and hydrazone derivatives are also crucial building blocks in medicinal chemistry, known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3][4][5]
The title compound, this compound, combines these two powerful moieties. As a dihydrochloride salt, its solubility and stability are likely enhanced, making it an attractive candidate for further derivatization or direct biological screening. However, without a definitive crystal structure, key properties remain elusive. Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguously determining the three-dimensional structure of small molecules at atomic resolution.[6][7][8] This guide outlines the critical path from material synthesis to final structural analysis, providing the necessary protocols to unlock the structural secrets of this promising compound.
Proposed Synthesis and Material Purification
The quality of the starting material is the most critical, yet often overlooked, factor in successful crystallization. The proposed synthesis begins with a commercially available precursor, Methyl 6-chloropyridazine-3-carboxylate.[9][10]
Workflow for Synthesis and Purification
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel synthesis of hydrazide-hydrazone derivatives and their utilization in the synthesis of coumarin, pyridine, thiazole and thiophene derivatives with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sptlabtech.com [sptlabtech.com]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Methyl 6-chloropyridazine-3-carboxylate | C6H5ClN2O2 | CID 12379801 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability Profiling of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride (CAS RN: 1788044-11-0). Designed for researchers, chemists, and drug development professionals, this document outlines the theoretical considerations and practical experimental protocols necessary for a thorough assessment. We delve into the structural features influencing its physicochemical properties, provide step-by-step methodologies for solubility determination, and detail a robust approach to stability profiling through forced degradation studies. The insights and protocols herein are grounded in established chemical principles and regulatory expectations, enabling scientists to effectively handle, formulate, and advance compounds containing this promising chemical scaffold.
Introduction and Physicochemical Overview
This compound is a heterocyclic compound featuring a pyridazine core, a hydrazinyl functional group, and a methyl ester. Its presentation as a dihydrochloride salt is a key feature, suggesting an intended application in aqueous systems. Understanding the solubility and stability of this molecule is paramount for its successful application in research and development, as these properties dictate its storage, handling, formulation viability, and ultimately, its performance in biological systems.
The molecule's structure presents several key reactive centers that must be considered:
-
Hydrazinyl Group (-NHNH₂): This functional group is a weak base and is known to be susceptible to oxidation, particularly in the presence of dissolved oxygen, metal ions, and under neutral or alkaline conditions.[1][2][3]
-
Methyl Ester (-COOCH₃): This group is prone to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.
-
Pyridazine Ring: A nitrogen-containing aromatic ring that influences the molecule's overall polarity and electronic properties.
-
Dihydrochloride Salt: This salt form significantly enhances the likelihood of solubility in polar, protic solvents, most notably water.
A summary of the compound's basic properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS RN | 1788044-11-0 | [4] |
| Molecular Formula | C₆H₁₀Cl₂N₄O₂ | [4] |
| Molecular Weight | 241.07 g/mol | [4] |
| SMILES | COC(=O)C1=NN=C(C=C1)NN.Cl.Cl | [4] |
| Recommended Storage | Inert atmosphere, Room Temperature |[4] |
Solubility Assessment: A Methodological Approach
The dihydrochloride salt form of the title compound suggests that it is designed for enhanced aqueous solubility. However, quantitative determination across a range of relevant solvent systems is essential for downstream applications such as reaction chemistry, formulation, and in vitro screening.
Theoretical Considerations
Based on the principle of "like dissolves like," the molecule is anticipated to exhibit the highest solubility in polar protic solvents (e.g., water, methanol, DMSO) and limited solubility in non-polar aprotic solvents (e.g., hexane, toluene). While nitrogen-based compounds can sometimes have poor water solubility, the presence of multiple nitrogen groups and the salt form should counteract this tendency.[5]
Experimental Workflow for Solubility Determination
A robust determination of solubility involves measuring both kinetic and thermodynamic solubility. The following workflow is recommended for generating reliable and reproducible data.
Caption: Workflow for kinetic and thermodynamic solubility assessment.
Detailed Protocol: Thermodynamic Solubility
This protocol aims to determine the equilibrium solubility of the compound.
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the desired solvent (e.g., Water, PBS pH 7.4, 0.1 M HCl, Methanol, Ethanol, DMSO).
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C). Allow the slurries to equilibrate for at least 24 hours to ensure the solution is fully saturated.
-
Sample Processing: After equilibration, allow the vials to stand for 1-2 hours for solids to settle. Carefully collect a supernatant aliquot and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase or solvent. Quantify the concentration of the dissolved compound using a pre-validated analytical method, typically HPLC-UV, against a standard curve prepared from a known stock solution.
-
Data Reporting: Express solubility in units of mg/mL or µg/mL.
Table 2: Template for Reporting Thermodynamic Solubility Data
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Observations |
|---|---|---|---|
| Deionized Water | 25 | ||
| PBS (pH 7.4) | 25 | ||
| 0.1 M HCl | 25 | ||
| 0.1 M NaOH | 25 | Note potential for degradation | |
| Methanol | 25 | ||
| Ethanol | 25 | ||
| DMSO | 25 |
| Acetonitrile | 25 | | |
Stability Profiling: A Forced Degradation Approach
Forced degradation studies are essential to understand a compound's intrinsic stability, identify potential degradation products, and establish a stability-indicating analytical method.[6] For this compound, the primary points of lability are the hydrazinyl and methyl ester groups.
Predicted Degradation Pathways
Hydrazine and its derivatives are known to be unstable in the presence of oxygen, especially under neutral or alkaline conditions.[3] The degradation often proceeds via oxidation to produce nitrogen gas and water, though ammonia can also be a byproduct.[2][3] The ester linkage is susceptible to hydrolysis.
Caption: Predicted forced degradation pathways for the target compound.
Protocol for Forced Degradation Studies
A typical study involves exposing a solution of the compound (e.g., 1 mg/mL) to various stress conditions.[7] The extent of degradation is often targeted at 5-20% to allow for the reliable detection of degradation products.[7]
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., a mix of water and acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the sample solution 1:1 with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the sample solution 1:1 with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature due to the likely rapid degradation of the hydrazine moiety in alkaline conditions.[3]
-
Oxidative Degradation: Mix the sample solution 1:1 with 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂. Keep at room temperature.[7]
-
Thermal Degradation: Store the solution at 80°C. Also, store the solid compound in a dry oven at 80°C.
-
Photostability: Expose the solution to a light source that provides both UV and visible light, as described in ICH guideline Q1B.[7]
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, to halt the degradation reaction.
-
Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (e.g., reversed-phase HPLC with a gradient mobile phase and UV detection). The method should be capable of separating the parent peak from all generated degradant peaks.
Safe Handling and Storage Recommendations
Given the chemical nature of the compound and general information on related substances, the following precautions are advised:
-
Handling: Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[4] Handle in a well-ventilated area or chemical fume hood.
-
Storage: As recommended by the supplier, store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[4] Store away from strong oxidizing agents to prevent degradation of the sensitive hydrazinyl group.[5]
Conclusion
This compound is a compound with significant potential, but its utility is intrinsically linked to a thorough understanding of its solubility and stability. This guide provides the necessary theoretical background and actionable experimental protocols for researchers to perform this characterization. By systematically evaluating its behavior in various solvents and under stress conditions, scientists can generate the critical data needed for confident use in synthesis, formulation, and biological evaluation, thereby accelerating the pace of research and development.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. achmem.com [achmem.com]
- 5. 4-Hydrazinylpyridine Properties, Uses, Safety, Synthesis & Supplier in China | Buy High Purity 4-Hydrazinylpyridine Online [pipzine-chem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. youtube.com [youtube.com]
Discovery of "Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride" and its analogs
An In-depth Technical Guide to the Synthesis and Strategic Utility of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride and Its Analogs
Authored by a Senior Application Scientist
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its strategic importance as a chemical intermediate, provide detailed, field-tested synthetic protocols, and explore its vast potential as a gateway to novel compound libraries with significant therapeutic promise.
Strategic Importance in Medicinal Chemistry
The pyridazine core is a well-established "privileged scaffold" in drug discovery, forming the backbone of numerous therapeutic agents such as the antihypertensives cadralazine and hydralazine.[1] Its unique electronic properties and ability to form key hydrogen bonds make it a desirable motif for interacting with biological targets. Within this class, Methyl 6-hydrazinylpyridazine-3-carboxylate emerges not as an end-product, but as a crucial, high-potential intermediate.
Its strategic value lies in the dual functionality it presents:
-
A pyridazine ring system that is amenable to further modification.
-
A highly reactive hydrazinyl group (-NHNH2) , which serves as a versatile chemical handle. This group is a powerful nucleophile and a key building block for constructing a wide array of more complex heterocyclic systems, including hydrazones, pyrazoles, and triazoles.[2][3]
This guide offers a validated pathway to synthesize this key intermediate and leverage its reactivity to build diverse molecular architectures for screening and drug development.
Retrosynthetic Analysis and Core Synthetic Strategy
A robust synthesis is the foundation of any successful discovery program. The most logical and industrially scalable approach to this compound involves a two-stage strategy: synthesis of a stable, halogenated precursor, followed by a classical nucleophilic aromatic substitution (SNAr).
The causality behind this choice is rooted in efficiency and predictability. The chlorine atom in the 6-position of the pyridazine ring is activated towards substitution by the electron-withdrawing nature of the ring nitrogens and the carboxylate group. Hydrazine is a potent nucleophile, making this reaction highly favorable and generally high-yielding.[4][5]
Validated Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationales for each transformation.
Synthesis of Key Precursor: Methyl 6-chloropyridazine-3-carboxylate
This precursor is a critical intermediate for accessing a range of pyridazine-based drugs and insecticides.[6] The synthesis from the inexpensive starting material ethyl levulinate involves a six-step process, providing a scalable and cost-effective route.[6]
Experimental Workflow:
Step-by-Step Protocol:
-
Cyclization: Ethyl levulinate is reacted with hydrazine hydrate to form the initial dihydropyridazinone ring. Rationale: This is a classical condensation reaction to form the core heterocyclic structure.
-
Bromination: The pyridazinone ring is brominated using a suitable brominating agent (e.g., NBS or Br2). Rationale: Bromination introduces a leaving group that facilitates the subsequent elimination step to form the aromatic pyridazine ring.
-
Elimination: The brominated intermediate undergoes elimination of HBr upon treatment with a base to yield the aromatic pyridazine. Rationale: Aromatization is a strong thermodynamic driving force, leading to a more stable product.
-
Oxidation: The methyl group on the pyridazine ring is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate. Rationale: This step introduces the carboxyl functional group required for the final product.
-
Esterification: The resulting carboxylic acid is converted to its methyl ester using methanol under acidic conditions (e.g., Fischer esterification). Rationale: The ester is often a more suitable functional group for subsequent reactions and purification than the carboxylic acid.
-
Chlorination: The hydroxyl group of the pyridazinone is converted to a chloride using a chlorinating agent like phosphorus oxychloride (POCl3). Rationale: This converts the pyridazinone into the highly reactive chloropyridazine, primed for nucleophilic substitution.[2]
Upon completion, the crude product is purified via recrystallization or column chromatography to yield Methyl 6-chloropyridazine-3-carboxylate as a solid.
Synthesis of this compound
This protocol details the direct and efficient conversion of the chloro-precursor to the target hydrazinyl derivative.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of Methyl 6-chloropyridazine-3-carboxylate (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (approx. 3.0-5.0 eq) dropwise at room temperature. Rationale: A polar protic solvent is ideal for this SNAr reaction. An excess of hydrazine hydrate is used to drive the reaction to completion and act as a base to neutralize the HCl generated.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess hydrazine hydrate.
-
Salt Formation: Re-dissolve the crude residue in a minimal amount of methanol or ethanol. Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether or isopropanol) until the solution is acidic (pH ~1-2). Rationale: The dihydrochloride salt is typically more crystalline and stable than the free base, facilitating easier isolation and purification by filtration and improving shelf-life.
-
Purification: The precipitated solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a stable, crystalline solid.
Characterization Data
Proper characterization is essential for confirming the identity and purity of the synthesized compound.
| Property | Value | Source |
| Chemical Formula | C₆H₁₀Cl₂N₄O₂ | [7] |
| Molecular Weight | 241.07 g/mol | [7] |
| CAS Number | 1788044-11-0 | [7] |
| Appearance | Expected to be an off-white to pale yellow crystalline solid. | - |
| Storage | Store under an inert atmosphere at room temperature. | [7] |
Note: Full characterization would include ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.
The Gateway to Analogs: Strategic Chemical Derivatization
The true utility of Methyl 6-hydrazinylpyridazine-3-carboxylate lies in its capacity as a versatile scaffold. The terminal -NH₂ of the hydrazinyl moiety is a potent nucleophile, enabling a wide range of follow-on reactions to rapidly build a library of diverse analogs.
Example Protocols for Analog Synthesis:
-
Formation of Hydrazones: React the title compound (1 eq) with a substituted aldehyde or ketone (1 eq) in ethanol with a catalytic amount of acetic acid, followed by reflux. This condensation reaction is a fundamental method for exploring structure-activity relationships (SAR) by varying the R-group on the aldehyde/ketone.[2]
-
Formation of Fused Pyridazinotriazines: Refluxing the title compound with reagents like acetic anhydride or carbon disulfide leads to cyclization, forming fused heterocyclic systems.[2] These rigidified structures are of great interest in drug design as they reduce conformational flexibility and can enhance binding affinity.
Applications in Drug Discovery
The pyridazine scaffold and its hydrazinyl derivatives are implicated in a wide range of biological activities, making them highly attractive for screening campaigns.
| Compound Class | Reported Biological Activity | Therapeutic Area | Source(s) |
| Hydrazinylpyridazines | Antiviral (Hepatitis A Virus) | Infectious Disease | [1][2] |
| Pyridazinone Derivatives | Antihypertensive, Cardiotonic | Cardiovascular | [8] |
| Thiazole-Hydrazine Hybrids | Antidiabetic (Aldose Reductase Inhibition) | Metabolic Disease | [9] |
| Triazolopyrazine Analogs | c-Met Kinase Inhibition | Oncology | [10] |
The synthesis of Methyl 6-hydrazinylpyridazine-3-carboxylate provides a direct entry point for chemists to generate novel analogs targeting these and other disease areas. Its structure serves as a key building block for creating libraries of compounds for high-throughput screening and lead optimization.
Conclusion
This compound is more than a catalog chemical; it is a strategic intermediate of significant value to the medicinal chemistry community. The synthetic routes outlined in this guide are robust, scalable, and built on well-understood chemical principles. By providing a reliable supply of this key building block, research organizations can unlock its full potential, enabling the rapid design and synthesis of diverse compound libraries aimed at discovering the next generation of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. achmem.com [achmem.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride: A Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride has emerged as a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique structural motif, featuring a reactive hydrazine moiety appended to a pyridazine core, offers a versatile platform for the construction of complex fused heterocyclic systems. This guide provides an in-depth exploration of its synthesis, chemical properties, and strategic applications, with a focus on enabling researchers to harness its full potential in drug discovery and materials science. We will delve into the causality behind experimental choices, provide validated protocols, and present data in a clear, comparative format.
Introduction: The Strategic Value of the Hydrazinylpyridazine Scaffold
The pyridazine ring system is a privileged scaffold in medicinal chemistry, frequently found in compounds exhibiting a wide array of biological activities. The introduction of a hydrazine group at the 6-position, as in Methyl 6-hydrazinylpyridazine-3-carboxylate, unlocks a wealth of synthetic possibilities. The nucleophilic nature of the hydrazine allows for facile reactions with electrophilic partners, leading to the formation of various fused heterocyclic systems such as pyrazolo[3,4-d]pyridazines, triazolopyridazines, and other complex polycyclic structures. These resulting scaffolds are of significant interest in the development of novel therapeutics, particularly in the area of kinase inhibitors and other targeted therapies.
This document serves as a comprehensive resource, consolidating critical information on the handling, synthesis, and reactive potential of this valuable building block.
Physicochemical Properties & Structural Data
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1313738-63-4 (hydrochloride) | [1] |
| Molecular Formula | C₆H₁₀Cl₂N₄O₂ | N/A |
| Molecular Weight | 257.08 g/mol | N/A |
| Appearance | Expected to be a solid | N/A |
| Solubility | Soluble in polar solvents such as water, methanol, and DMSO | General knowledge |
Structural Representation:
Caption: Structure of this compound.
Synthesis and Purification
The most common and practical laboratory synthesis of this compound involves a nucleophilic aromatic substitution reaction.
Synthetic Pathway
The synthesis initiates from the commercially available precursor, Methyl 6-chloropyridazine-3-carboxylate. The chloro group serves as a good leaving group, which is displaced by hydrazine.
References
The Pharmacological Kaleidoscope: A Technical Guide to the Biological Activities of Pyridazine Hydrazide Derivatives
Foreword: The Enduring Promise of Heterocyclic Scaffolds
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Among the myriad of molecular frameworks, heterocyclic compounds, particularly those containing nitrogen, have consistently emerged as privileged structures, forming the core of numerous approved drugs.[1][2][3] The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is one such scaffold that has garnered significant attention.[4] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile building block for the design of biologically active molecules.[5] When combined with the reactive and versatile hydrazide moiety (-CONHNH2), the resulting pyridazine hydrazide derivatives unlock a remarkable spectrum of pharmacological activities. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of this promising class of compounds, tailored for researchers, scientists, and professionals in drug development.
The Architectural Blueprint: Synthesis of Pyridazine Hydrazide Derivatives
The synthetic accessibility of pyridazine hydrazide derivatives is a key factor driving their exploration in drug discovery. A common and versatile method involves the cyclocondensation of γ-ketoacids with hydrazine hydrate to form the core pyridazinone ring.[6] Subsequent modifications can then be introduced to build a diverse library of compounds.
A representative synthetic pathway often begins with the reaction of a substituted benzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield a β-aroylpropionic acid.[7] This intermediate is then cyclized with hydrazine hydrate to form a 6-aryl-2,3,4,5-tetrahydropyridazin-3-one.[7] Further functionalization, such as chlorination followed by reaction with hydrazine hydrate, can introduce the hydrazide moiety.[8]
Caption: General synthetic workflow for pyridazine hydrazide derivatives.
Experimental Protocol: Synthesis of a Representative Pyridazine Hydrazide
The following is a generalized protocol for the synthesis of a 6-phenyl-3-hydrazinylpyridazine derivative, a common scaffold for further derivatization.
Step 1: Synthesis of β-Benzoylpropionic Acid
-
To a stirred suspension of anhydrous aluminum chloride in benzene, add succinic anhydride portion-wise at a temperature below 10°C.
-
After the addition is complete, reflux the reaction mixture for 2-3 hours.
-
Cool the mixture and pour it onto crushed ice containing concentrated hydrochloric acid.
-
Filter the resulting solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain β-benzoylpropionic acid.
Step 2: Synthesis of 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one
-
A mixture of β-benzoylpropionic acid and hydrazine hydrate in ethanol is refluxed for 4-6 hours.
-
The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one.[7]
Step 3: Synthesis of 3-Chloro-6-phenyl-4,5-dihydropyridazine
-
A mixture of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one and phosphorus oxychloride is heated under reflux for 2-3 hours.
-
The excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
The precipitated solid is filtered, washed with water, and dried.
Step 4: Synthesis of 3-Hydrazinyl-6-phenyl-4,5-dihydropyridazine
-
A mixture of 3-chloro-6-phenyl-4,5-dihydropyridazine and hydrazine hydrate in a suitable solvent (e.g., dioxane or ethanol) is refluxed for 6-8 hours.[8]
-
The reaction mixture is cooled, and the resulting solid is filtered, washed with a small amount of cold solvent, and recrystallized to afford the final pyridazine hydrazide derivative.[8]
A Spectrum of Activity: The Multifaceted Biological Profile
Pyridazine hydrazide derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for therapeutic development in various disease areas.[2][3][9]
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Pyridazine hydrazide derivatives have shown promising activity against a spectrum of bacteria and fungi.[10][11][12] The hydrazide-hydrazone moiety (-(C=O)NHN=CH-) is a key pharmacophore contributing to this activity.[13]
The mechanism of antimicrobial action is often multifaceted and can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilicity of the derivatives, influenced by various substituents on the pyridazine and phenyl rings, plays a crucial role in their ability to penetrate microbial cell membranes.
Table 1: Representative Antimicrobial Activity of Pyridazine Hydrazide Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Hydrazone derivative of 1-[4-(2-methoxybenzyl)-6-methyl phenyl pyridazine-3(2H)-ylidene] hydrazine | Staphylococcus aureus | - | [10] |
| Chloro derivatives of new pyridazines | E. coli, P. aeruginosa, S. marcescens | 0.892–3.744 | [10] |
| Isonicotinoylhydrazones | Clinically isolated M. tuberculosis | 6.25-50 | [14] |
| Pyrimidine derivative | E. coli | 12.5 | [11] |
| Pyrimidine derivative | S. aureus | 6.25 | [11] |
Note: MIC (Minimum Inhibitory Concentration) values are indicative and vary depending on the specific derivative and microbial strain.
Anticancer Activity: Targeting the Hallmarks of Malignancy
The pyridazine scaffold is recognized for its anticancer properties, and its derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms.[1][15][16] These mechanisms include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[13][17]
For instance, certain pyridazine derivatives have been shown to inhibit the PI3K-Akt and MAPK signaling pathways, which are frequently dysregulated in cancer.[17] Others can induce a significant decrease in the mitochondrial membrane potential, leading to the activation of apoptotic pathways in cancer cells.[1]
Caption: Potential anticancer mechanisms of pyridazine derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases. Pyridazine derivatives have emerged as a novel class of anti-inflammatory agents, with some exhibiting potent activity comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[18][19] A significant advantage of some of these derivatives is their reduced gastrointestinal side effects compared to traditional NSAIDs.
The anti-inflammatory effects of pyridazine hydrazides are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain.[19] By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins.
Anticonvulsant Activity: Quelling Neuronal Hyperexcitability
Epilepsy is a neurological disorder characterized by recurrent seizures. Several pyridazine and pyridazinone derivatives have been synthesized and evaluated for their anticonvulsant properties.[20][21] The pharmacophoric requirements for anticonvulsant activity often include a hydrophobic aryl ring, a hydrogen-bonding domain, and an electron-donating group.
The mechanism of action for many anticonvulsant pyridazine derivatives involves the modulation of neurotransmitter systems. For example, some compounds have been shown to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which helps to suppress seizure activity.[20][21] This is often confirmed through molecular docking studies that show good binding affinity to the GABA-A receptor.[20][21]
Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
The biological activity of pyridazine hydrazide derivatives is highly dependent on the nature and position of substituents on the pyridazine and any attached aromatic rings.[22][23][24] Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.
For example, in the context of antimicrobial activity, the introduction of electron-withdrawing groups, such as halogens, on the phenyl ring can enhance antibacterial efficacy.[10] In the case of anticancer agents, the specific substitution pattern can influence the binding affinity to target enzymes like protein kinases.[16] Similarly, for anti-inflammatory and anticonvulsant activities, the nature of the substituents can modulate the compound's pharmacokinetic and pharmacodynamic properties.[25][20]
Caption: Conceptual overview of Structure-Activity Relationships.
Future Perspectives and Conclusion
The diverse and potent biological activities of pyridazine hydrazide derivatives underscore their significant potential in drug discovery.[2][9] The synthetic tractability of this scaffold allows for the creation of large and diverse chemical libraries for high-throughput screening. Future research will likely focus on the optimization of lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in guiding the rational design of next-generation pyridazine-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. Pyridazine - Wikipedia [en.wikipedia.org]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iglobaljournal.com [iglobaljournal.com]
- 7. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sarpublication.com [sarpublication.com]
- 10. researchgate.net [researchgate.net]
- 11. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated rev… [ouci.dntb.gov.ua]
- 18. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Design, Synthesis, and Pharmacological Screening of Pyridazinone Hybrids as Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, anti-convulsant activity and molecular docking study of novel thiazole pyridazinone hybrid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: A Technical Guide to Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride for Advanced Drug Discovery
Foreword: Unlocking the Potential of the Pyridazine Core
In the landscape of medicinal chemistry, the pyridazine scaffold stands as a privileged structure, a testament to its recurring presence in a multitude of biologically active compounds. Its unique electronic properties, characterized by a π-deficient ring system, impart favorable pharmacokinetic profiles and diverse binding capabilities. This guide focuses on a particularly valuable derivative: Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride. This molecule serves not merely as another heterocyclic compound, but as a versatile and powerful synthon—a foundational building block for the construction of complex molecular architectures with significant therapeutic potential. Its dual reactive centers, the hydrazine and the ester functionalities, offer chemists a gateway to a vast chemical space, enabling the synthesis of diverse libraries of compounds for screening and optimization. This document provides a comprehensive overview of its synthesis, reactivity, and application, designed to empower researchers in their quest for novel therapeutics.
Core Synthesis and Molecular Characterization
The strategic synthesis of this compound is paramount to its utility. The most common and efficient pathway commences with the commercially available Methyl 6-chloropyridazine-3-carboxylate. This precursor is a key intermediate in the synthesis of various compounds with applications ranging from anti-tumor and blood-lipid-lowering agents to insecticides.[1]
Synthesis Pathway: From Chloro to Hydrazinyl
The transformation hinges on a nucleophilic aromatic substitution reaction, where the chlorine atom at the 6-position of the pyridazine ring is displaced by a hydrazine moiety.
Caption: Synthesis of the target compound from its chloro-precursor.
Detailed Experimental Protocol
While specific reaction conditions can be optimized, a general and reliable protocol is as follows:
Materials:
-
Methyl 6-chloropyridazine-3-carboxylate
-
Hydrazine hydrate (excess)
-
Ethanol (or other suitable alcohol solvent)
-
Hydrochloric acid (ethanolic solution or gas)
-
Diethyl ether (for precipitation)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Methyl 6-chloropyridazine-3-carboxylate in ethanol.
-
Hydrazine Addition: To this solution, add an excess of hydrazine hydrate. The use of excess hydrazine drives the reaction to completion and minimizes the formation of bis-substituted byproducts.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. The solvent and excess hydrazine are then removed under reduced pressure.
-
Salt Formation: The resulting crude product (the free base) is dissolved in a minimal amount of a suitable solvent (e.g., ethanol) and cooled in an ice bath. A solution of hydrochloric acid in ethanol (or ethereal HCl) is added dropwise with stirring.
-
Isolation and Purification: The dihydrochloride salt will precipitate out of the solution. The precipitate is collected by filtration, washed with cold diethyl ether to remove any non-polar impurities, and dried under vacuum to yield the final product.
Justification of Protocol Choices:
-
Ethanol as Solvent: Provides good solubility for the starting material and is compatible with the reaction conditions.
-
Excess Hydrazine: Ensures the reaction proceeds to completion via Le Chatelier's principle.
-
Reflux Conditions: Provides the necessary activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridazine ring.
-
Conversion to Dihydrochloride Salt: The dihydrochloride salt is typically a stable, crystalline solid that is easier to handle, purify, and store compared to the free base, which may be an oil or a less stable solid.[2]
Physicochemical Properties & Spectroscopic Data
| Property | Value |
| Molecular Formula | C6H10Cl2N4O2 |
| Molecular Weight | 241.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in water and methanol |
Expected Spectroscopic Data:
-
¹H NMR: Signals corresponding to the pyridazine ring protons, the methyl ester protons, and the protons of the hydrazine group. The chemical shifts will be influenced by the protonation state.
-
¹³C NMR: Resonances for the carbon atoms of the pyridazine ring, the carbonyl of the ester, and the methyl group.
-
Mass Spectrometry (ESI-MS): A molecular ion peak corresponding to the free base [M+H]⁺.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching (hydrazine), C=O stretching (ester), and C=N stretching (pyridazine ring).
Reactivity and Synthetic Utility: A Gateway to Fused Heterocycles
The synthetic power of this compound lies in the reactivity of its hydrazine moiety. This functional group is a potent nucleophile, readily participating in condensation and cyclization reactions to form a variety of fused heterocyclic systems of significant medicinal interest.
Formation of Hydrazones
The primary reaction of the hydrazine group is its condensation with aldehydes and ketones to form hydrazones. This reaction is typically carried out under mild acidic or basic conditions.
Caption: General scheme for hydrazone formation.
These hydrazone derivatives are not just stable final products but also serve as key intermediates for further cyclization reactions.
Synthesis of Pyrazolo[1,5-a]pyridazines
A particularly valuable application is the synthesis of pyrazolo[1,5-a]pyridazines. This is typically achieved by reacting the title compound with β-ketoesters. The reaction proceeds through an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration.
Experimental Workflow: Pyrazolopyridazine Synthesis
Caption: Workflow for the synthesis of pyrazolopyridazines.
Synthesis of Imidazo[1,2-b]pyridazines
While the hydrazine group is key for pyrazole formation, the pyridazine core itself can be a precursor to other fused systems. For example, reduction of the nitro group in a related pyridazine followed by cyclization can yield imidazo[1,2-b]pyridazines. Although not a direct reaction of the title compound, it highlights the versatility of the pyridazine scaffold. The synthesis of imidazo[1,2-b]pyridazines is often accomplished through the condensation of an α-bromoketone with a 3-amino-6-halopyridazine.[3]
Applications in Drug Discovery: Case Studies and Future Directions
The pyridazine core and its fused derivatives are prominent in numerous drug discovery programs, targeting a wide array of diseases.
Pyrazolopyridines as Kinase Inhibitors
The pyrazolopyridine scaffold has emerged as a privileged structure in the design of kinase inhibitors for cancer therapy.[4] Several pyrazolopyridine derivatives have been identified as potent inhibitors of various kinases.[4] For instance, the RET kinase inhibitor selpercatinib, which contains a pyrazolo[1,5-a]pyridine core, has been approved for treating non-small cell lung cancer and thyroid cancer.[4]
Structure-Activity Relationship (SAR) Insights:
-
The nitrogen atoms of the pyrazolopyridine scaffold are crucial for forming hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition.[4]
-
Substituents on the pyrazolopyridine ring can be modified to enhance potency, selectivity, and pharmacokinetic properties. For example, replacing an NH linker with an oxygen atom has been explored to decrease the topological polar surface area (TPSA) and potentially improve bioavailability.[4]
Imidazo[1,2-b]pyridazines in Neurodegenerative Diseases
Imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated as potential imaging agents for detecting β-amyloid plaques, a hallmark of Alzheimer's disease.[3]
Structure-Activity Relationship (SAR) Insights:
-
The substitution pattern at the 2- and 6-positions of the imidazo[1,2-b]pyridazine ring significantly influences binding affinity to amyloid plaques.[3]
-
For example, a 2-(4'-dimethylaminophenyl) group and a 6-(methylthio) group were found to impart high binding affinity.[3]
-
Replacing the phenyl ring with other heterocycles like pyridinyl or thiophenyl led to a significant reduction in binding affinity, highlighting the importance of the phenyl group for this specific target.[3]
Future Perspectives
The versatility of this compound as a building block opens up numerous avenues for future research. The exploration of novel cyclization reactions to access new heterocyclic scaffolds is a promising area. Furthermore, the incorporation of this synthon into libraries for high-throughput screening against a wide range of biological targets could lead to the discovery of novel hit compounds for various diseases. The inherent drug-like properties of the pyridazine core make this a particularly attractive strategy for modern drug discovery.
Conclusion
This compound is a high-value building block for medicinal chemists and drug discovery professionals. Its straightforward synthesis, well-defined reactivity, and access to biologically relevant fused heterocyclic systems make it a powerful tool in the development of new therapeutics. This guide has provided a comprehensive overview of its synthesis, key reactions, and applications, with the aim of facilitating its use in the design and synthesis of the next generation of innovative medicines.
References
An In-depth Technical Guide to the Safe Handling and Application of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the compound's potential, this document synthesizes critical safety protocols, handling procedures, and experimental considerations to empower researchers in its effective and safe utilization. The structure of this guide is designed to logically flow from safety and handling fundamentals to practical experimental applications, ensuring a thorough understanding for laboratory professionals.
Compound Profile and Hazard Identification
This compound is a pyridazine derivative. The pyridazine core is a notable pharmacophore present in a variety of bioactive molecules, exhibiting a wide range of pharmacological activities including antihypertensive, anticancer, and anti-inflammatory properties.[1][2] The hydrazinyl moiety introduces a reactive nucleophilic center, making this compound a versatile intermediate for the synthesis of more complex molecular architectures.[3]
1.1. Physicochemical Data
| Property | Value | Source |
| CAS Number | 1788044-11-0 | [4] |
| Molecular Formula | C₆H₁₀Cl₂N₄O₂ | [4] |
| Molecular Weight | 241.07 g/mol | [4] |
| Appearance | Solid (form may vary) | General Chemical Properties |
| Storage | Inert atmosphere, Room Temperature | [4] |
1.2. GHS Hazard and Precautionary Information
It is imperative to recognize the potential hazards associated with this compound. The following GHS classifications have been identified:
-
Signal Word: Warning[4]
-
Hazard Statements:
-
Precautionary Statements:
The presence of the hydrazine moiety suggests that this compound should be handled with the same caution as other hydrazine derivatives, which are known for their potential toxicity and carcinogenicity.[5]
Risk Assessment and Mitigation Workflow
A systematic approach to risk assessment is crucial when working with potentially hazardous compounds. The following workflow provides a self-validating system for ensuring laboratory safety.
Caption: Risk assessment and mitigation workflow for handling this compound.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to minimize exposure and ensure the stability of the compound.
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be used when there is a significant risk of splashing.[6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[6] Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
-
Body Protection: A flame-resistant lab coat should be worn over personal clothing that covers the legs and arms.[6] Closed-toe shoes are required.
3.2. Engineering Controls
All weighing and handling of solid material or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6] The fume hood should have adequate airflow, and the sash should be kept at the lowest practical height.
3.3. Storage
Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[4] It should be stored under an inert atmosphere as indicated by supplier recommendations.[4] Keep away from incompatible materials such as strong oxidizing agents and acids.[7]
Spill and Waste Management
4.1. Spill Response
In the event of a spill, the following procedure should be initiated immediately:
Caption: Emergency spill response procedure for hydrazine derivatives.
For minor spills, if trained and equipped, personnel can clean up the spill using an appropriate absorbent material. For major spills, evacuate the area and contact emergency personnel.[8]
4.2. Waste Disposal
All waste containing this compound, including contaminated PPE and absorbent materials, must be collected in a designated, sealed, and properly labeled hazardous waste container.[9] Disposal should be carried out in accordance with local, state, and federal regulations.[7] Chemical treatment to degrade the hydrazine moiety, such as with sodium hypochlorite or hydrogen peroxide, may be a viable option for aqueous waste streams, but this should be performed with caution and in accordance with established protocols.[7]
Experimental Protocols and Considerations
The reactivity of the hydrazinyl group makes this compound a valuable building block in organic synthesis. The following sections outline a general synthetic approach and potential applications.
5.1. Synthesis of Hydrazinylpyridazines
A common method for the synthesis of hydrazinylpyridazines involves the nucleophilic substitution of a leaving group, typically a halogen, on the pyridazine ring with hydrazine.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the corresponding chloro-pyridazine precursor in a suitable solvent such as ethanol or isopropanol.
-
Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution. The excess hydrazine acts as both the nucleophile and a base to neutralize the HCl formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography. The dihydrochloride salt can be obtained by treating the free base with hydrochloric acid in a suitable solvent.
Causality: The use of an alcohol as a solvent is common as it is polar enough to dissolve the starting materials and is relatively inert to the reaction conditions. Refluxing provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.
5.2. Reactions of Hydrazinylpyridazines
The hydrazinyl group can undergo a variety of reactions, allowing for the synthesis of diverse heterocyclic systems. For example, reaction with aldehydes and ketones will form hydrazones, which can be further cyclized.[3] Reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazoles.
5.3. Analytical Characterization
The structure and purity of this compound and its derivatives should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and the presence of characteristic peaks for the pyridazine ring, the methyl ester, and the hydrazinyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify functional groups such as N-H stretches of the hydrazine and the C=O stretch of the ester.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Conclusion
This compound is a valuable research chemical with significant potential in drug discovery and development. Its safe and effective use hinges on a thorough understanding of its hazards, strict adherence to safety protocols, and a well-considered experimental design. This guide provides the foundational knowledge for researchers to work with this compound responsibly and to unlock its synthetic potential.
References
- 1. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 2. Hydrazine (HSG 56, 1991) [inchem.org]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. benchchem.com [benchchem.com]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. arxada.com [arxada.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. riskmanagement.nd.edu [riskmanagement.nd.edu]
Methodological & Application
Synthesis of Novel Heterocyclic Scaffolds from Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridazine Core in Modern Drug Discovery
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique arrangement of two adjacent nitrogen atoms imparts specific physicochemical properties, such as hydrogen bonding capabilities and dipole moment, which are crucial for molecular recognition and drug-target interactions.[2] Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including antihypertensive, anticancer, and anti-inflammatory properties.[1][3] The functionalization of the pyridazine ring allows for the generation of diverse chemical libraries, making it a highly attractive starting point for the discovery of novel therapeutic agents.
This guide provides detailed application notes and protocols for the synthesis of novel fused heterocyclic systems, specifically pyrazolo[3,4-d]pyridazines and[1][3][4]triazolo[4,3-b]pyridazines, utilizing Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride as a versatile starting material. This key intermediate offers two reactive sites—the hydrazine moiety and the methyl carboxylate group—enabling a variety of cyclization and derivatization reactions.
The Starting Material: this compound
Structure and Properties:
-
Molecular Formula: C₆H₁₀Cl₂N₄O₂
-
Molecular Weight: 241.08 g/mol
-
Appearance: Off-white to pale yellow solid
-
Solubility: Soluble in water and methanol; sparingly soluble in ethanol.
-
Storage: Store in a cool, dry place, under an inert atmosphere to prevent degradation.
The dihydrochloride salt form enhances the stability and handling of the otherwise reactive hydrazine compound. In most reactions, the free hydrazine can be generated in situ by the addition of a suitable base, or the reaction can be carried out under conditions that accommodate the salt form.
Synthesis of Pyrazolo[3,4-d]pyridazine Derivatives
The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis.[5][6] This principle is applied here to construct the pyrazolo[3,4-d]pyridazine scaffold. The hydrazine moiety of this compound acts as a binucleophile, reacting with the two electrophilic carbonyl carbons of a 1,3-dicarbonyl compound to form the fused pyrazole ring.
Protocol 1: Synthesis of Methyl 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylate
This protocol details the reaction with acetylacetone (a 1,3-diketone) to yield a dimethyl-substituted pyrazolopyridazine.
Reaction Scheme:
Caption: Synthesis of a pyrazolo[3,4-d]pyridazine derivative.
Materials:
-
This compound
-
Acetylacetone (Pentane-2,4-dione)
-
Absolute Ethanol
-
Triethylamine (optional, as a base)
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in absolute ethanol (10-15 mL per mmol of starting material).
-
Addition of Reagents: To the suspension, add acetylacetone (1.1 eq). If the free base is desired, add triethylamine (2.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate/Hexane).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Causality and Insights:
-
Solvent Choice: Ethanol is a common solvent for this type of condensation reaction as it readily dissolves the reactants and allows for heating to a suitable temperature for the reaction to proceed at a reasonable rate.
-
Use of Base: The addition of a base like triethylamine neutralizes the hydrochloride salt, freeing the hydrazine for reaction. In some cases, the reaction may proceed without an added base, albeit potentially slower, as the basicity of the hydrazine itself can be sufficient.
-
Mechanism: The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons of the acetylacetone, followed by an intramolecular cyclization where the second nitrogen attacks the other carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic pyrazole ring.[7]
Data Summary: Synthesis of Pyrazolo[3,4-d]pyridazine Derivatives
| Product Name | 1,3-Dicarbonyl Reagent | Typical Yield (%) | Melting Point (°C) |
| Methyl 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylate | Acetylacetone | 85-95 | 155-157 |
| Methyl 6-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)pyridazine-3-carboxylate | Ethyl acetoacetate | 70-80 | 210-212 |
Synthesis of[1][3][4]Triazolo[4,3-b]pyridazine Derivatives
The synthesis of the[1][3][4]triazolo[4,3-b]pyridazine ring system can be achieved by reacting the hydrazinylpyridazine with a one-carbon electrophile, which facilitates the cyclization to form the fused triazole ring.[3] Common reagents for this transformation include orthoesters and acid chlorides.
Protocol 2: Synthesis of Methyl[1][3][4]triazolo[4,3-b]pyridazine-6-carboxylate
This protocol describes the cyclization using triethyl orthoformate.
Reaction Scheme:
Caption: Synthesis of a[1][3][4]triazolo[4,3-b]pyridazine derivative.
Materials:
-
This compound
-
Triethyl orthoformate
-
Glacial Acetic Acid
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in glacial acetic acid (10 mL per mmol of starting material).
-
Addition of Reagent: Add an excess of triethyl orthoformate (3-5 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 120°C) for 2-4 hours. The reaction can be monitored by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Causality and Insights:
-
Reagent Choice: Triethyl orthoformate serves as a source of a single carbon atom at the formate oxidation level. It reacts with the hydrazine to form an intermediate that readily cyclizes.[8]
-
Solvent and Catalyst: Acetic acid acts as both a solvent and an acid catalyst, facilitating the reaction.
-
Mechanism: The reaction is believed to proceed through the formation of a hydrazono-ester intermediate from the reaction of the hydrazine with triethyl orthoformate. This intermediate then undergoes an intramolecular cyclization, with the pyridazine ring nitrogen attacking the imine carbon, followed by the elimination of ethanol to yield the aromatic triazole ring.
-
Decarboxylation Risk: It is crucial to control the reaction temperature and duration, as prolonged heating in an acidic medium can lead to the hydrolysis of the methyl ester and subsequent decarboxylation of the resulting carboxylic acid, a known side reaction for this class of compounds.[1]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a variety of fused heterocyclic systems of significant interest in drug discovery. The protocols outlined in this guide provide robust and reproducible methods for the preparation of pyrazolo[3,4-d]pyridazines and[1][3][4]triazolo[4,3-b]pyridazines. By understanding the underlying reaction mechanisms and the rationale behind the experimental choices, researchers can further explore the derivatization of these scaffolds to generate novel chemical entities with potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. EP3856711B1 - Synthetic method for the preparation of an hydrazine compound - Google Patents [patents.google.com]
The Hydrazinyl-Pyridazine Scaffold: A Versatile Building Block for Kinase Inhibitors and Bioactive Heterocycles
Introduction
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[1][2][3] The incorporation of a hydrazine moiety into the pyridazine ring, as seen in Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride, provides a highly versatile chemical handle for the synthesis of a diverse range of heterocyclic compounds. This reactivity is particularly valuable in the field of drug discovery, where the development of novel molecular architectures is crucial for identifying new therapeutic agents.[2][4]
This document provides detailed application notes and protocols for the use of this compound as a key intermediate in the synthesis of potential kinase inhibitors and other bioactive molecules. The protocols are designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental steps.
Chemical Properties and Reactivity
This compound is a stable, crystalline solid. The key to its utility lies in the nucleophilic nature of the hydrazine group, which readily participates in condensation and cyclization reactions. The ester group at the 3-position of the pyridazine ring offers an additional site for chemical modification, further expanding its synthetic potential.
The general reactivity of the hydrazinyl group allows for:
-
Hydrazone Formation: Reaction with aldehydes and ketones to form pyridazinyl hydrazones. This is a common strategy for introducing diverse substituents and modulating the biological activity of the final compounds.[5][6]
-
Cyclization Reactions: Condensation with 1,3-dicarbonyl compounds or their equivalents to form fused heterocyclic systems such as pyrazolo[3,4-d]pyridazines.[7][8] These scaffolds are of significant interest in medicinal chemistry.
Application in Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[9][10] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The pyridazine scaffold has been successfully employed in the design of potent kinase inhibitors, including those targeting ALK5 and DYRK1A.[11]
The hydrazine functionality of this compound serves as a key linker for attaching various pharmacophoric groups that can interact with the ATP-binding site of kinases. The formation of pyridazinyl hydrazones is a straightforward and effective method for generating libraries of potential kinase inhibitors for screening.
Workflow for Kinase Inhibitor Synthesis
Caption: Workflow for the synthesis and screening of pyridazinyl hydrazone-based kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of Methyl 6-hydrazinylpyridazine-3-carboxylate from Methyl 6-chloropyridazine-3-carboxylate
This protocol describes a plausible method for the synthesis of the title compound from its chloro-precursor, based on established procedures for similar transformations.[12][13]
Materials:
-
Methyl 6-chloropyridazine-3-carboxylate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
Procedure:
-
To a solution of Methyl 6-chloropyridazine-3-carboxylate (1 equivalent) in ethanol (10 mL per gram of starting material), add hydrazine hydrate (3 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in a minimal amount of cold water and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Cool the acidic solution in an ice bath to induce precipitation of the dihydrochloride salt.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.
Protocol 2: General Procedure for the Synthesis of Pyridazinyl Hydrazone Derivatives
This protocol outlines a general method for the condensation of Methyl 6-hydrazinylpyridazine-3-carboxylate with an aldehyde or ketone to form the corresponding hydrazone.[5][14]
Materials:
-
This compound
-
Aldehyde or ketone (1 equivalent)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Suspend this compound (1 equivalent) in ethanol (15 mL per gram).
-
Add the desired aldehyde or ketone (1 equivalent) to the suspension.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry to obtain the pure pyridazinyl hydrazone derivative.
Application in the Synthesis of Fused Heterocyclic Systems
The reactivity of the hydrazinyl and ester functionalities of this compound can be exploited to construct more complex, fused heterocyclic systems. For instance, reaction with β-dicarbonyl compounds can lead to the formation of pyrazolopyridazine derivatives. These scaffolds are also of significant interest in medicinal chemistry due to their diverse biological activities.[7][8]
Workflow for Pyrazolopyridazine Synthesis
Caption: General workflow for the synthesis of pyrazolopyridazine derivatives.
Biological Activity Data of Representative Pyridazine Derivatives
While specific biological data for derivatives of this compound is not extensively available in the public domain, the following table presents representative IC₅₀ values for structurally related pyridazine-based kinase inhibitors to illustrate the potential of this compound class.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyridazinyl Hydrazone | PI3K-α | 2730 | [15] |
| Pyridazinyl Hydrazone | PI3K-β | - | [15] |
| Pyridazinyl Hydrazone | PI3K-δ | - | [15] |
| Pyridazinyl Hydrazone | CDK2 | - | [15] |
| Pyridazinyl Hydrazone | AKT-1 | - | [15] |
| Pyridazinyl Hydrazone | EGFR | - | [15] |
| Pyridazino[4,5-b]indol-4-one | DYRK1A | <1000 | [13] |
| 4,6-disubstituted pyridazine | ALK5 | - | [11] |
Note: The IC₅₀ values are for representative compounds from the cited literature and not for direct derivatives of this compound. These values are intended to provide a general indication of the potential activity of this class of compounds.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its accessible reactivity allows for the straightforward synthesis of diverse libraries of pyridazinyl hydrazones and fused heterocyclic systems. These compounds have demonstrated potential as kinase inhibitors and other bioactive agents. The protocols and information provided herein are intended to serve as a guide for researchers to explore the full potential of this promising chemical scaffold in their drug discovery programs.
References
- 1. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride in the Synthesis of Bioactive Pyridopyridazine Scaffolds
Introduction: The Ascendancy of Pyridopyridazines in Modern Drug Discovery
Pyridopyridazines, a class of nitrogen-containing fused heterocyclic compounds, have garnered significant attention in the pharmaceutical and medicinal chemistry sectors.[1][2] Their versatile scaffold allows for extensive functionalization, leading to a diverse array of derivatives with a wide spectrum of pharmacological activities.[2][3] These activities include, but are not limited to, anti-inflammatory, analgesic, antihypertensive, anticancer, and antimicrobial properties.[1][3][4] The inherent drug-like properties of the pyridopyridazine nucleus make it a privileged scaffold in the design and development of novel therapeutic agents.[2] The strategic synthesis of these compounds is therefore a critical endeavor for researchers and drug development professionals. This document provides a detailed guide on the application of a key precursor, Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride, in the construction of pyridopyridazine systems.
Featured Precursor: this compound
This versatile building block is instrumental in the synthesis of a variety of pyridopyridazine derivatives. Its bifunctional nature, possessing both a reactive hydrazine moiety and a modifiable ester group, allows for a range of synthetic transformations.
| Chemical Properties | |
| IUPAC Name | This compound |
| CAS Number | 1788044-11-0[5] |
| Molecular Formula | C6H10Cl2N4O2[5] |
| Molecular Weight | 241.07 g/mol [5] |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol |
| Storage | Store in an inert atmosphere, at room temperature.[5] |
Core Synthetic Strategy: Annulation of the Pyridopyridazine Ring System
The primary synthetic application of this compound lies in its reaction with 1,3-dicarbonyl compounds or their synthetic equivalents to construct the second pyridine ring, thus forming the pyridopyridazine core. The hydrazine moiety acts as a potent binucleophile, readily undergoing condensation reactions.
Protocol 1: General Procedure for the Synthesis of Pyrido[2,3-d]pyridazine Derivatives
This protocol outlines a general method for the cyclocondensation reaction between this compound and a 1,3-dicarbonyl compound. The specific dicarbonyl compound will determine the substitution pattern on the newly formed pyridine ring.
Rationale: The dihydrochloride salt of the starting material requires neutralization to liberate the free hydrazine for reaction. An organic base like triethylamine is typically used for this purpose as it is non-nucleophilic and its hydrochloride salt can often be easily removed. The subsequent reaction with the 1,3-dicarbonyl compound proceeds via a two-step condensation, forming a hydrazone intermediate which then undergoes intramolecular cyclization with elimination of water to yield the aromatic pyridopyridazine ring system.[2]
Experimental Workflow Diagram:
Caption: General workflow for the synthesis of pyridopyridazines.
Materials:
-
This compound
-
A suitable 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Triethylamine (Et3N)
-
Anhydrous Ethanol (EtOH)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Suspend the starting material in anhydrous ethanol (10-20 mL per gram of starting material).
-
Neutralization: Under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 eq) dropwise to the suspension at room temperature. Stir the mixture for 15-30 minutes. A precipitate of triethylamine hydrochloride may form.
-
Reagent Addition: To this mixture, add the 1,3-dicarbonyl compound (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
If a significant amount of solid has precipitated, filter the mixture. The solid may be the desired product or triethylamine hydrochloride. Wash the solid with cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Summary Table:
| Reactant (1,3-Dicarbonyl) | Expected Product Structure | Typical Yield Range | Purification Method |
| Acetylacetone | Methyl 5,7-dimethylpyrido[2,3-d]pyridazine-2-carboxylate | 60-80% | Recrystallization |
| Ethyl Acetoacetate | Methyl 5-hydroxy-7-methylpyrido[2,3-d]pyridazine-2-carboxylate | 55-75% | Column Chromatography |
| Diethyl Malonate | Methyl 5,7-dihydroxypyrido[2,3-d]pyridazine-2-carboxylate | 50-70% | Recrystallization |
Safety and Handling Precautions
Expertise in handling hydrazine derivatives is crucial for the safe execution of these protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemically resistant gloves (e.g., nitrile).
-
Ventilation: All manipulations involving this compound and other hydrazine derivatives should be conducted in a well-ventilated chemical fume hood.[4][6] Hydrazines can be toxic if inhaled.
-
Toxicity: Hydrazine derivatives are often toxic and may be corrosive.[1] Avoid inhalation, ingestion, and skin contact. In case of contact, wash the affected area immediately with copious amounts of water.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Hydrazine-containing waste should be treated as hazardous.
Chemical Reaction Scheme:
Caption: General reaction scheme for pyridopyridazine synthesis.
Troubleshooting and Scientific Insights
-
Low Yields: If the reaction yield is low, ensure the complete neutralization of the dihydrochloride salt. The use of anhydrous solvent is also critical as water can interfere with the condensation reactions.
-
Side Reactions: The formation of isomeric products is possible depending on the nature of the 1,3-dicarbonyl compound. Careful characterization of the final product by NMR and mass spectrometry is essential.
-
Purification Challenges: The polarity of the final pyridopyridazine derivative will vary depending on the substituents. A range of solvent systems for chromatography should be screened to achieve optimal separation.
By following these guidelines and protocols, researchers can effectively utilize this compound as a key building block in the synthesis of novel pyridopyridazine derivatives for potential applications in drug discovery and development.
References
Application Notes and Protocols: Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride as a Novel Linker for pH-Sensitive Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Cleavable Linker Technology
The field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), has revolutionized modern medicine. The success of an ADC is critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload.[1][2] This linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet efficiently cleave to release the payload upon internalization into the target cancer cell.[3][4]
Among the various classes of cleavable linkers, those featuring a hydrazone bond have been a cornerstone in ADC development.[][6] This is due to their inherent pH-sensitivity; they remain relatively stable at the physiological pH of blood (around 7.4) but are designed to hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within cancer cells.[][7] This targeted release mechanism was a feature of early-generation ADCs.[6]
This application note introduces Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride , a novel linker building block for the synthesis of next-generation ADCs. The incorporation of the pyridazine heterocycle into the linker backbone offers unique physicochemical properties that can be exploited to fine-tune the stability and release characteristics of the resulting ADC.[8][9] The pyridazine ring is known for its distinct electronic properties, including a high dipole moment and robust hydrogen-bonding capabilities, which can influence the linker's interaction with its microenvironment and potentially enhance its stability profile.[9]
These protocols provide a comprehensive guide for the synthesis of the linker and its application in the development of ADCs, offering researchers a new tool to create more effective and safer targeted therapies.
Proposed Synthesis of this compound
The target linker can be synthesized from commercially available precursors. A key intermediate, Methyl 6-chloropyridazine-3-carboxylate, can be prepared via a multi-step synthesis starting from ethyl levulinate.[10] The final step involves the nucleophilic substitution of the chloro group with hydrazine.
Reaction Scheme:
Caption: Proposed synthesis of the target linker.
Protocol for Synthesis:
-
Reaction Setup: To a solution of Methyl 6-chloropyridazine-3-carboxylate (1.0 eq) in ethanol, add hydrazine hydrate (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified product in a minimal amount of a suitable solvent (e.g., methanol) and add a solution of HCl in diethyl ether to precipitate the dihydrochloride salt.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
Application Protocol: Synthesis of a Pyridazine-Hydrazone Linked Antibody-Drug Conjugate
This protocol describes the conjugation of a payload containing a ketone functional group to a monoclonal antibody (mAb) that has been modified to introduce an aldehyde group.
Experimental Workflow:
Caption: Workflow for ADC synthesis.
Step-by-Step Protocol:
1. Preparation of Aldehyde-Modified Antibody:
-
Objective: To introduce reactive aldehyde groups onto the antibody, typically on the glycan moieties.
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution
-
Desalting column (e.g., Sephadex G-25)
-
-
Protocol:
-
Prepare a solution of the mAb at a concentration of 5-10 mg/mL.
-
Add a freshly prepared solution of NaIO₄ to the mAb solution to a final concentration of 1-2 mM.
-
Incubate the reaction mixture in the dark at 4°C for 30 minutes.
-
Quench the reaction by adding an excess of glycerol.
-
Remove excess reagents and exchange the buffer to a conjugation buffer (e.g., acetate buffer, pH 5.5) using a desalting column.
-
2. Preparation of the Linker-Payload Conjugate (Pre-formation of Hydrazone):
-
Objective: To form the hydrazone bond between the linker and the payload prior to conjugation with the antibody.
-
Materials:
-
This compound
-
Ketone-containing payload
-
Anhydrous organic solvent (e.g., DMF or DMSO)
-
Acid catalyst (e.g., a drop of acetic acid)
-
-
Protocol:
-
Dissolve the ketone-containing payload (1.0 eq) in the organic solvent.
-
Add this compound (1.1 eq) to the solution.
-
Add the acid catalyst and stir the reaction mixture at room temperature.
-
Monitor the reaction by LC-MS until completion. The resulting solution containing the pre-formed linker-payload can be used directly in the next step.
-
3. Antibody-Drug Conjugation:
-
Objective: To react the aldehyde-modified antibody with the linker-payload conjugate.
-
Materials:
-
Aldehyde-modified mAb from Step 1
-
Solution of the linker-payload conjugate from Step 2
-
-
Protocol:
-
Add the solution of the linker-payload conjugate to the solution of the aldehyde-modified mAb. The molar excess of the linker-payload will determine the final drug-to-antibody ratio (DAR). A typical starting point is a 5-10 fold molar excess.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.
-
The reaction can be optionally quenched by adding an excess of an aminooxy-containing reagent.
-
4. Purification of the ADC:
-
Objective: To remove unconjugated linker-payload and other impurities.
-
Materials:
-
Size-exclusion chromatography (SEC) system
-
Formulation buffer (e.g., PBS, pH 7.4)
-
-
Protocol:
-
Load the conjugation reaction mixture onto an SEC column equilibrated with the formulation buffer.
-
Collect the fractions corresponding to the high molecular weight ADC, separating it from the low molecular weight impurities.
-
Pool the ADC-containing fractions and concentrate to the desired final concentration.
-
Characterization of the ADC
Thorough characterization is essential to ensure the quality and consistency of the ADC.
| Parameter | Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry (MS) | To determine the average number of drug molecules conjugated to each antibody. |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | To assess the percentage of monomeric ADC and the presence of aggregates. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, CellTiter-Glo) | To determine the potency of the ADC on target cancer cell lines. |
| Antigen Binding | Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR) | To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |
| Plasma Stability | Incubation in plasma followed by LC-MS analysis | To evaluate the stability of the linker and the rate of premature drug release.[6] |
Mechanism of Action: pH-Dependent Payload Release
The resulting ADC, featuring the pyridazine-hydrazone linker, is designed to be stable in the bloodstream. Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized via endocytosis. The endosome then fuses with a lysosome, creating a highly acidic environment. This acidic pH triggers the hydrolysis of the hydrazone bond, releasing the cytotoxic payload inside the cell, where it can exert its therapeutic effect.
Caption: Mechanism of action of the ADC.
Conclusion
This compound represents a promising new tool for the construction of pH-sensitive ADCs. The unique properties of the pyridazine core may offer advantages in terms of linker stability and release kinetics. The protocols outlined in this application note provide a framework for researchers to explore the potential of this novel linker in the development of the next generation of targeted cancer therapies. Further studies are warranted to fully characterize the in vitro and in vivo performance of ADCs constructed with this linker.
References
- 1. FCKeditor - Resources Browser [diarydirectory.com]
- 2. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 6-chloropyridazine-3-carboxylate | C6H5ClN2O2 | CID 12379801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. blumberginstitute.org [blumberginstitute.org]
- 9. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Protocol for the synthesis of hydrazones from "Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride"
Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of hydrazones derived from "Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride." This protocol is designed for researchers and scientists in the field of medicinal chemistry and drug development, offering a robust and reproducible methodology. The narrative emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability.
Introduction and Scientific Context
Hydrazones are a versatile class of organic compounds characterized by the R₁R₂C=NNH₂ structure. They serve as crucial intermediates in organic synthesis and are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is also a key pharmacophore found in numerous clinically approved drugs. The combination of the hydrazone moiety with the pyridazine nucleus in the form of pyridazinyl hydrazones presents a promising avenue for the discovery of novel therapeutic agents.
This application note details the synthesis of pyridazinyl hydrazones through the condensation reaction of this compound with various aromatic aldehydes. The use of the dihydrochloride salt of the hydrazine precursor necessitates careful control of the reaction pH to ensure the liberation of the free hydrazine for efficient reaction while preventing the hydrolysis of the methyl ester functionality.
Reaction Mechanism and Rationale
The formation of a hydrazone is a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. However, when starting with a hydrazine salt, a base is required to neutralize the acid and generate the free hydrazine, which is the active nucleophile.
Step 1: Neutralization of the Hydrazine Salt
The starting material, this compound, exists as a salt with two equivalents of hydrogen chloride. A suitable base is required to deprotonate the hydrazinium ion and generate the free hydrazine. The choice of base is critical to avoid saponification of the methyl ester group. A mild, non-nucleophilic base such as sodium acetate or a tertiary amine like triethylamine is preferred over strong bases like sodium hydroxide.
Step 2: Nucleophilic Attack and Dehydration
Once the free hydrazine is generated in situ, the terminal nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate, a carbinolamine. Subsequent acid-catalyzed dehydration of this intermediate leads to the formation of the stable carbon-nitrogen double bond (C=N) of the hydrazone, with the elimination of a water molecule.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of pyridazinyl hydrazones.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Supplier | Purity |
| This compound | 1788044-11-0 | Commercial | ≥95% |
| Substituted Benzaldehyde | Varies | Commercial | ≥98% |
| Anhydrous Ethanol | 64-17-5 | Commercial | ≥99.5% |
| Sodium Acetate (Anhydrous) | 127-09-3 | Commercial | ≥99% |
| Deuterated Solvents (e.g., DMSO-d₆, CDCl₃) | Varies | Commercial | ≥99.8% |
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Hydrazine derivatives are potentially toxic and should be handled with care.[1][2] Consult the Safety Data Sheets (SDS) for all reagents before use.[1][3]
-
Avoid inhalation of dust and vapors.
General Synthetic Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous ethanol to dissolve the starting material.
-
To this solution, add sodium acetate (2.2 eq) to neutralize the dihydrochloride salt and liberate the free hydrazine. Stir the mixture for 10-15 minutes at room temperature.
-
Add the desired substituted aromatic aldehyde (1.0 eq) to the reaction mixture.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced using a rotary evaporator, or the product can be precipitated by the addition of cold water.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[4][5]
-
For further purification, recrystallize the crude product from a suitable solvent, such as ethanol.[4][6][7] Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the pure crystalline product by vacuum filtration and dry it under vacuum.
Characterization of Products
The synthesized hydrazones should be characterized by standard analytical techniques to confirm their structure and purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The formation of the hydrazone can be confirmed by the appearance of a characteristic singlet for the azomethine proton (-N=CH-) typically in the range of δ 8.0-9.0 ppm. The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) and the hydrazine -NH₂ protons will also be observed. The aromatic protons of the pyridazine ring and the substituted benzene ring will appear in the aromatic region (δ 7.0-8.5 ppm). The methyl ester protons (-OCH₃) will be observed as a singlet around δ 3.9-4.1 ppm.[8][9][10]
-
¹³C NMR: The formation of the C=N bond is indicated by a signal in the range of δ 140-160 ppm. The pyridazine and benzene ring carbons will show signals in the aromatic region (δ 110-160 ppm). The carbonyl carbon of the ester group will appear around δ 160-170 ppm, and the methyl ester carbon will be around δ 52-55 ppm.[9][10][11][12]
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will provide key information about the functional groups present in the synthesized hydrazone.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch | 3100-3300 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C=O stretch (ester) | 1700-1730 (strong) |
| C=N stretch (imine) | 1600-1650 (medium to strong) |
| C=C stretch (aromatic) | 1450-1600 |
The presence of the C=N stretching vibration and the absence of the characteristic N-H bending vibration of the primary amine in the starting material are strong indicators of hydrazone formation.[13][14][15][16]
Troubleshooting and Expert Insights
-
Low Yield: If the yield is low, ensure complete neutralization of the dihydrochloride salt. The reaction time can also be extended, and the progress closely monitored by TLC. Incomplete dissolution of the starting materials can also lead to lower yields.
-
Product Oiling Out During Recrystallization: If the product "oils out" instead of crystallizing, this could be due to the presence of impurities or cooling the solution too quickly. Try to purify the crude product by column chromatography on silica gel (using a solvent system with a small percentage of triethylamine to prevent decomposition) before attempting recrystallization.[5][6] Alternatively, scratching the inside of the flask or adding a seed crystal can induce crystallization.
-
Hydrolysis of the Ester: The use of a mild base like sodium acetate is crucial to prevent the hydrolysis of the methyl ester to a carboxylic acid. If ester hydrolysis is suspected (indicated by a change in solubility and spectroscopic data), the reaction should be repeated with careful control of the base and temperature.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of novel pyridazinyl hydrazones from this compound. By understanding the underlying chemical principles and following the outlined procedures, researchers can reliably synthesize and characterize these compounds for further investigation in drug discovery and development programs.
References
- 1. fishersci.com [fishersci.com]
- 2. integraclear.com [integraclear.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride in the Development of Kinase Inhibitors
Introduction: The Pyridazine Scaffold in Kinase Inhibitor Design
The landscape of targeted cancer therapy is dominated by the development of small molecule kinase inhibitors. These agents are designed to interfere with the signaling pathways that drive oncogenesis, proliferation, and survival of cancer cells. Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocycles, such as pyridazine, have emerged as privileged structures.[1][2] The pyridazine core, with its unique electronic properties and ability to form crucial hydrogen bonds within the ATP-binding pocket of kinases, serves as a versatile scaffold for the design of potent and selective inhibitors.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride as a key building block in the synthesis of novel kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols, and outline methodologies for the biological evaluation of the resulting compounds against key oncogenic kinases, including c-Met, VEGFR-2, and TIE-2.
Featured Building Block: this compound
| Compound Name | This compound |
| CAS Number | 1788044-11-0 |
| Molecular Formula | C₆H₁₀Cl₂N₄O₂ |
| Molecular Weight | 241.07 g/mol |
| Structure | ![]() |
| Key Features | - Hydrazine Moiety: A reactive handle for cyclization reactions, enabling the formation of fused heterocyclic systems such as pyrazolopyridazines. - Pyridazine Core: A validated pharmacophore in numerous kinase inhibitors, known to engage in key interactions within the kinase hinge region. - Ester Group: Provides a site for further chemical modification or can be hydrolyzed to the corresponding carboxylic acid for the formation of amide bonds. |
Strategic Synthesis of Kinase Inhibitors
The hydrazine functionality of this compound is the cornerstone of its utility in kinase inhibitor synthesis. A common and effective strategy involves the condensation of the hydrazine with a 1,3-dicarbonyl compound or its equivalent to construct a fused pyrazole ring, yielding a pyrazolo[3,4-d]pyridazine scaffold. This scaffold is a known core structure in a number of potent kinase inhibitors.
Below is a generalized workflow for the synthesis and evaluation of kinase inhibitors derived from this starting material.
PART 1: Synthetic Protocols
Protocol 1: Synthesis of a Pyrazolo[3,4-d]pyridazine Core Structure
This protocol describes a general method for the synthesis of a pyrazolo[3,4-d]pyridazine core through the condensation of this compound with a 1,3-dicarbonyl compound, exemplified here by acetylacetone.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol or Acetic Acid (solvent)
-
Sodium acetate (optional, as a base)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or acetic acid.
-
Addition of Reagents: Add acetylacetone (1.1 eq) to the solution. If using the dihydrochloride salt, a mild base such as sodium acetate (2.2 eq) can be added to neutralize the HCl.
-
Reaction: Stir the mixture at reflux for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield the desired pyrazolo[3,4-d]pyridazine core structure.
PART 2: Biological Evaluation Protocols
The following protocols provide detailed methodologies for assessing the inhibitory activity of the synthesized compounds against c-Met, VEGFR-2, and TIE-2 kinases.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent)
This protocol is a general method adaptable for c-Met, VEGFR-2, and TIE-2 kinases, and is based on a luminescence-based ATP detection assay.[1][4][5][6]
Materials:
-
Recombinant human kinase (c-Met, VEGFR-2, or TIE-2)
-
Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, ATP (at or near the Kₘ for the specific kinase), and the kinase substrate.
-
Plate Setup: Add the diluted inhibitor or DMSO (for positive and negative controls) to the wells of the plate.
-
Enzyme Addition: Add the diluted kinase to all wells except the "no enzyme" blank.
-
Reaction Initiation: Add the master mix to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-45 minutes at room temperature in the dark.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.
| Kinase Target | Example Reference Compound | Reported IC₅₀ (nM) |
| c-Met | Cabozantinib | 5.4[7] |
| VEGFR-2 | Sorafenib | 4.92[5] |
| TIE-2 | Tie2 kinase inhibitor 1 | 250[8] |
Protocol 3: Cell-Based Phosphorylation Assay (ELISA-based)
This protocol details a method to assess the ability of synthesized compounds to inhibit the phosphorylation of a target kinase within a cellular context.[9][10][11]
References
- 1. NO20023041D0 - Process for the preparation of pyrazolopyridazine derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure-based design of novel class II c-Met inhibitors: 2. SAR and kinase selectivity profiles of the pyrazolone series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Application Notes & Protocols: Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride as a Versatile Precursor for Functional Coordination Polymers
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Multifunctional Pyridazine Building Block
Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride is a highly functionalized heterocyclic compound. While specific applications of this molecule in materials science are not yet extensively documented, its inherent structural features—a π-deficient pyridazine core, a reactive hydrazinyl moiety, and a readily hydrolyzable methyl carboxylate group—make it a compelling candidate for the design and synthesis of novel functional materials. The pyridazine ring system itself is a cornerstone in the development of diverse materials, from optoelectronics to coordination chemistry.[1][2] This guide provides a comprehensive overview of the inferred potential of this compound as a precursor for coordination polymers and offers a detailed protocol for its application.
The unique arrangement of nitrogen atoms in the pyridazine ring, coupled with the additional donor sites on the hydrazinyl and carboxylate groups, allows for multiple coordination modes with metal ions. This versatility can lead to the formation of intricate one-, two-, or three-dimensional coordination polymers with potentially interesting properties in areas such as catalysis, luminescence, and gas sorption.[3][4][5]
Core Concept: A Trifunctional Ligand Precursor for Coordination Polymer Synthesis
The primary application envisioned for this compound is as a pro-ligand for the synthesis of coordination polymers. The molecule itself can be used directly, or more likely, it can be modified in-situ to generate a trifunctional ligand. The proposed synthetic strategy involves two key steps:
-
In-situ Hydrolysis: The methyl carboxylate group can be easily hydrolyzed under basic conditions to yield a carboxylate anion, a well-known and highly effective coordinating group for metal ions.
-
Coordination with Metal Centers: The resulting ligand, 6-hydrazinylpyridazine-3-carboxylic acid, offers three potential coordination sites: the two nitrogen atoms of the pyridazine ring, the amino group of the hydrazinyl moiety, and the oxygen atoms of the carboxylate group. This multi-dentate nature is highly desirable for the construction of stable and complex coordination networks.
The choice of metal ion, solvent system, and reaction conditions (e.g., temperature, pH) will ultimately dictate the final structure and, consequently, the properties of the resulting coordination polymer.
Diagram: Proposed Ligand Formation and Coordination
Caption: Workflow for the synthesis of a coordination polymer.
Experimental Protocol: Synthesis of a Hypothetical Zinc-Based Coordination Polymer
This protocol details a hypothetical, yet scientifically grounded, procedure for the synthesis of a zinc-based coordination polymer using this compound as the ligand precursor. Zinc is chosen as a common node in coordination polymers due to its versatile coordination geometries.
Materials and Equipment
| Reagent | Grade | Supplier |
| Methyl 6-hydrazinylpyridazine-3-carboxylate | ≥98% | (e.g., Sigma-Aldrich) |
| Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) | Reagent Grade | (e.g., Sigma-Aldrich) |
| Sodium hydroxide (NaOH) | ACS Reagent | (e.g., Fisher Scientific) |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | (e.g., Sigma-Aldrich) |
| Ethanol | 200 proof | (e.g., Decon Labs) |
| Deionized Water | 18.2 MΩ·cm | In-house |
Equipment:
-
20 mL Scintillation vials
-
Teflon-lined stainless steel autoclave (23 mL)
-
Programmable oven
-
Magnetic stir plate and stir bars
-
Analytical balance
-
pH meter
-
Vacuum filtration apparatus
Step-by-Step Procedure
-
Ligand Solution Preparation:
-
In a 20 mL scintillation vial, dissolve 0.2 mmol of this compound in 5 mL of N,N-Dimethylformamide (DMF).
-
Add 5 mL of deionized water to the solution.
-
Slowly add a 0.4 M aqueous solution of NaOH dropwise while stirring until the pH of the solution reaches approximately 8-9. This is to ensure the in-situ hydrolysis of the methyl ester to the carboxylate. Stir for 30 minutes at room temperature.
-
-
Metal Salt Solution Preparation:
-
In a separate vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.
-
-
Assembly and Reaction:
-
Slowly add the metal salt solution to the ligand solution under constant stirring.
-
A precipitate may or may not form at this stage.
-
Transfer the final mixture to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C for 72 hours.
-
Allow the autoclave to cool slowly to room temperature over 24 hours.
-
-
Product Isolation and Purification:
-
Carefully open the autoclave and collect the crystalline product by vacuum filtration.
-
Wash the crystals with fresh DMF (2 x 5 mL) and then with ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Dry the final product in a vacuum oven at 60 °C for 12 hours.
-
Characterization of the Resulting Coordination Polymer
The synthesized material should be characterized using a suite of analytical techniques to determine its structure and properties.
| Technique | Purpose |
| Single-Crystal X-ray Diffraction | To determine the crystal structure, including the coordination environment of the metal ion, the connectivity of the ligands, and the overall network topology. |
| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk sample and to compare with the simulated pattern from single-crystal data. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present and to confirm the coordination of the carboxylate and pyridazine nitrogen atoms to the metal center. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the coordination polymer and to identify the loss of any coordinated solvent molecules. |
| Photoluminescence Spectroscopy | To investigate the potential fluorescent or phosphorescent properties of the material, which are common in coordination polymers with aromatic ligands. |
Potential Applications in Materials Science
Based on the broader literature on pyridazine-containing coordination polymers, the materials synthesized from this compound could have potential applications in several areas:
-
Luminescent Materials: The pyridazine ring is a π-deficient aromatic system that can participate in ligand-based luminescence.[1] When incorporated into a coordination polymer with a suitable metal ion (e.g., Zn²⁺, Cd²⁺, or lanthanides), the resulting material may exhibit interesting photoluminescent properties for applications in sensing, lighting, or anti-counterfeiting technologies.
-
Catalysis: The presence of open metal sites or the ability of the framework to encapsulate guest molecules could lead to catalytic activity.[3] The hydrazinyl group could also be further functionalized to introduce catalytic moieties.
-
Gas Adsorption and Storage: If the coordination polymer forms a porous framework, it could be investigated for its ability to adsorb and store gases such as CO₂, H₂, or CH₄. The nitrogen-rich nature of the ligand could enhance the affinity for certain gases.
-
Energetic Materials: While this specific precursor is not designed as an energetic material, the pyridazine scaffold is known to be a building block for such compounds.[6] The high nitrogen content of the ligand could contribute to the energetic properties of the resulting coordination polymer, although this would require careful and specialized investigation.
Diagram: Potential Coordination Modes
Caption: Possible coordination sites for a metal ion (M).
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of advanced materials. Its trifunctional nature provides a rich platform for the design of novel coordination polymers with tailored structures and properties. The protocols and insights provided in this guide are intended to serve as a foundational starting point for researchers looking to harness the potential of this versatile pyridazine derivative in the exciting field of materials science. Further exploration into different metal ions, solvent systems, and post-synthetic modifications will undoubtedly unlock a wide array of new functional materials.
References
- 1. Recent advances in versatile pyridazine-cored materials: principles, applications, and challenges - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Series of Coordination Polymers Based on Different Carboxylates and a Tri(4-imidazolylphenyl)amine Ligand: Entangled Structures and Photoluminescence | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this multi-step synthesis.
I. Synthetic Workflow Overview
The synthesis of this compound typically proceeds in two key stages:
-
Nucleophilic Aromatic Substitution: Reaction of Methyl 6-chloropyridazine-3-carboxylate with a hydrazine source to form the corresponding hydrazinylpyridazine.
-
Salt Formation: Treatment of the isolated free base with hydrochloric acid to yield the dihydrochloride salt, which often improves stability and handling.
Below is a diagram illustrating the general workflow.
Caption: General two-step synthesis workflow.
II. Reaction Troubleshooting
This section addresses common issues encountered during the nucleophilic substitution reaction.
Q1: My reaction is sluggish or incomplete, with a significant amount of starting material remaining. What are the potential causes and solutions?
A1: Incomplete conversion is a frequent issue in nucleophilic aromatic substitutions on electron-deficient heterocycles. Several factors could be at play:
-
Insufficient Activation: The pyridazine ring needs to be sufficiently electron-deficient for the substitution to occur readily. While the ester group provides some activation, the reaction often requires heat.
-
Hydrazine Reactivity: The quality and concentration of the hydrazine hydrate can affect the reaction rate. Anhydrous hydrazine is more reactive but also more hazardous.
-
Solvent Choice: The solvent plays a crucial role. Protic solvents like ethanol or isopropanol are commonly used and can facilitate the reaction. Aprotic polar solvents like DMF or NMP can also be effective but may lead to more side products and are harder to remove.
-
Temperature: Ensure the reaction is heated sufficiently. A typical reflux in ethanol or a higher temperature in a high-boiling point solvent might be necessary.
Troubleshooting Table:
| Potential Cause | Recommended Action |
| Insufficient heating | Increase the reaction temperature or switch to a higher-boiling solvent. |
| Low-quality hydrazine hydrate | Use a fresh bottle of hydrazine hydrate or titrate it to determine its concentration. |
| Inappropriate solvent | Experiment with different solvents, such as ethanol, n-butanol, or DMF. |
| Short reaction time | Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed. |
Q2: I am observing the formation of a significant, often insoluble, apolar byproduct. What is it and how can I prevent it?
A2: A common side reaction is the formation of the bishydrazinyl adduct, where two molecules of the chloropyridazine react with one molecule of hydrazine, or further reaction of the product. This is more likely if the reaction is run at very high temperatures for extended periods or if there is a localized high concentration of the starting material.
To minimize this, consider the following:
-
Control Stoichiometry: Use a moderate excess of hydrazine hydrate (e.g., 2-3 equivalents). A large excess can sometimes drive the formation of other byproducts.
-
Slow Addition: Adding the chloropyridazine solution slowly to the heated hydrazine solution can help maintain a high concentration of the nucleophile and minimize self-condensation or dimer formation.
Q3: The reaction mixture has turned dark brown or black. Is this normal, and will it affect my product?
A3: Color change is common in reactions involving hydrazines, which can undergo oxidation or decomposition, especially at high temperatures in the presence of air. While a color change to yellow or orange is expected, a very dark color may indicate some degradation.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.[1]
-
Purification: The color is often due to baseline impurities that can be removed during work-up and purification (e.g., charcoal treatment or recrystallization).
III. Work-up and Purification
Q4: My product seems to be water-soluble, making extraction difficult. How can I improve the isolation of the free base?
A4: The hydrazinyl group and the ester can make the product amphiphilic with some water solubility.
-
Salt Saturation: Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the solubility of the organic product.
-
Continuous Extraction: For particularly water-soluble compounds, a continuous liquid-liquid extractor can be very effective.
-
Solvent Choice for Extraction: Use a more polar extraction solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.
Q5: The isolated product is a viscous oil or a waxy solid, not the expected crystalline material. What are the likely impurities?
A5: This often indicates the presence of residual solvent, water, or byproducts.
-
Residual Hydrazine: Excess hydrazine hydrate can be difficult to remove. It can be co-distilled with a high-boiling point solvent like toluene or removed under high vacuum.
-
Byproducts: As mentioned, dimeric or oligomeric byproducts can be oily.
-
Purification: Column chromatography on silica gel may be necessary. A gradient elution from ethyl acetate to ethyl acetate/methanol is often effective. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can yield a crystalline product.
IV. Salt Formation and Handling
Q6: How do I best form the dihydrochloride salt?
A6: The dihydrochloride salt is typically formed by treating a solution of the free base with at least two equivalents of hydrochloric acid.
Detailed Protocol for Salt Formation:
-
Dissolve the purified free base in a suitable solvent, such as methanol or anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in the same or a miscible solvent (e.g., 2M HCl in diethyl ether, or concentrated HCl if using methanol).
-
Stir the mixture at a low temperature to allow for complete precipitation.
-
Collect the precipitate by filtration, wash with a cold, non-polar solvent (like diethyl ether or hexanes) to remove any excess HCl and solvent, and dry under vacuum.
Caption: Troubleshooting common issues in salt formation.
Q7: How can I confirm the formation of the dihydrochloride salt?
A7: Several analytical techniques can confirm salt formation:
-
NMR Spectroscopy: In the 1H NMR spectrum, the protons on the nitrogen atoms will be shifted downfield and may appear as broad signals. The chemical shifts of the pyridazine ring protons will also be affected.
-
Elemental Analysis: This will show the presence of chlorine in the correct molar ratio.
-
Titration: A simple acid-base titration can be used to determine the number of equivalents of HCl associated with the molecule.
V. Characterization and Stability
Q8: What are the expected signals in the 1H NMR and mass spectrum for the final product?
A8:
-
1H NMR: Expect signals for the methyl ester protons (a singlet around 3.9-4.1 ppm), two doublets for the pyridazine ring protons (likely in the 7-8.5 ppm region), and broad, exchangeable signals for the -NH and -NH2+ protons, which will be significantly downfield.
-
Mass Spectrometry (ESI+): In the positive ion mode, you would expect to see the mass of the free base ([M+H]+). The molecular weight of the free base, Methyl 6-hydrazinylpyridazine-3-carboxylate, is C6H8N4O2, which is approximately 184.1 g/mol . The dihydrochloride salt itself will not be observed as a single entity in the gas phase.
Q9: Is the compound stable? What are the recommended storage conditions?
A9: Hydrazinyl compounds can be sensitive to air and light. The dihydrochloride salt is generally more stable and easier to handle than the free base.
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere, in a cool, dark, and dry place.[1] A desiccator or a glove box is recommended for long-term storage.
VI. References
-
PubChem. Methyl 6-chloropyridazine-3-carboxylate. National Center for Biotechnology Information. --INVALID-LINK--
-
Achmem. This compound. Achmem. --INVALID-LINK--
-
Zhang, J., et al. (2014). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. --INVALID-LINK--
-
Google Patents. Preparation method of methyl hydrazinocarboxylate. --INVALID-LINK--
-
Krbavčič, A., et al. (1966). Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. ResearchGate. --INVALID-LINK--
References
Technical Support Center: Troubleshooting Common Side Products in Reactions of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions involving Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride. This guide is designed to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) regarding common side products encountered during the synthesis of complex heterocyclic molecules using this versatile building block. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the underlying reaction mechanisms to empower you in your research and development endeavors.
I. Understanding the Reactivity of Methyl 6-hydrazinylpyridazine-3-carboxylate
Methyl 6-hydrazinylpyridazine-3-carboxylate is a highly functionalized heterocyclic compound, prized for its reactive hydrazine moiety, which serves as a potent nucleophile. This reactivity is harnessed in the construction of a variety of fused heterocyclic systems, most notably pyrazoles and triazolopyridazines. The pyridazine ring itself is electron-deficient, which can influence the reactivity of the hydrazine group and the stability of the resulting products.
The dihydrochloride salt form ensures stability for storage and handling. However, in most reactions, the free base is generated in situ by the addition of a suitable base. The choice of base and reaction conditions is critical in directing the reaction towards the desired product and minimizing the formation of unwanted side products.
II. FAQs: Common Side Products and Troubleshooting Strategies
Here we address some of the most frequently encountered issues and provide practical solutions.
FAQ 1: I am trying to synthesize a pyrazole by reacting Methyl 6-hydrazinylpyridazine-3-carboxylate with a 1,3-dicarbonyl compound, but I am observing multiple products. What are the likely side products and how can I avoid them?
This is a classic and highly effective method for pyrazole synthesis, known as the Knorr pyrazole synthesis.[1] However, several side products can arise from this reaction.
Common Side Products:
-
Regioisomers: When using an unsymmetrical 1,3-dicarbonyl compound, two different regioisomeric pyrazoles can be formed.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of products.
-
Hydrazone Intermediate: Incomplete cyclization can result in the isolation of the initial condensation product, a hydrazone. This is often due to insufficient reaction time, temperature, or the use of a weak acid catalyst.
-
Pyrazoline Intermediate: The reaction between hydrazines and α,β-unsaturated carbonyl compounds can sometimes yield pyrazoline derivatives, which are partially saturated five-membered rings.[3][4] These may be the desired product in some cases, but if the aromatic pyrazole is the target, their formation indicates incomplete oxidation or aromatization.
-
Azine Formation: Self-condensation of the hydrazine or reaction with an aldehyde/ketone impurity can lead to the formation of azines.[2]
Troubleshooting Strategies:
| Problem | Potential Cause | Recommended Solution |
| Mixture of Regioisomers | Non-selective reaction with an unsymmetrical dicarbonyl. | Modify the dicarbonyl substrate to enhance the reactivity of one carbonyl group over the other. Alternatively, explore chromatographic separation techniques to isolate the desired isomer. |
| Incomplete Cyclization (Hydrazone) | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. The use of a catalytic amount of acid (e.g., acetic acid) can also promote cyclization.[5] |
| Formation of Pyrazolines | Incomplete aromatization. | If the pyrazole is the desired product, an oxidizing agent can be added to the reaction mixture to facilitate aromatization. Air oxidation can sometimes be sufficient, but other reagents may be required. |
| Azine Formation | Impurities in starting materials or side reactions. | Ensure the purity of your starting materials. Running the reaction under an inert atmosphere can also minimize side reactions. |
Experimental Protocol: Synthesis of a Pyrazolyl-pyridazine Derivative
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add a base (e.g., triethylamine, sodium acetate) (2.2 eq) to generate the free base.
-
Add the 1,3-dicarbonyl compound (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the desired pyrazole derivative.
Visualization of Pyrazole Formation and Side Products:
Caption: Reaction pathway for pyrazole synthesis and common side products.
FAQ 2: I am attempting to synthesize a[2][3][5]triazolo[4,3-b]pyridazine derivative by reacting Methyl 6-hydrazinylpyridazine-3-carboxylate with an orthoester, but the yield is low. What are the possible side reactions?
The reaction of hydrazines with orthoesters is a common method for the synthesis of fused 1,2,4-triazole rings.[6] However, the reaction conditions need to be carefully controlled to avoid the formation of byproducts.
Common Side Products:
-
N-N Bond Cleavage: Under harsh acidic or high-temperature conditions, the N-N bond of the hydrazine or the resulting triazole ring can cleave, leading to a complex mixture of degradation products.[2]
-
Incomplete Cyclization: Similar to pyrazole synthesis, incomplete reaction can lead to the isolation of intermediate products.
-
Decarboxylation: The ester group on the pyridazine ring may be susceptible to hydrolysis and subsequent decarboxylation, especially under strong acidic or basic conditions and elevated temperatures.[6]
Troubleshooting Strategies:
| Problem | Potential Cause | Recommended Solution |
| Low Yield/Decomposition | Harsh reaction conditions (high temperature, strong acid). | Optimize the reaction temperature and catalyst. A milder acid catalyst or performing the reaction at a lower temperature for a longer duration might be beneficial. |
| Decarboxylation | Hydrolysis of the ester group. | Use anhydrous conditions and avoid strong acids or bases. If hydrolysis is unavoidable, consider protecting the carboxylic acid functionality prior to the cyclization reaction. |
Experimental Protocol: Synthesis of a Triazolopyridazine Derivative
-
Suspend this compound (1.0 eq) in an excess of the desired orthoester (e.g., triethyl orthoformate).
-
Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture and remove the excess orthoester under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Visualization of Triazolopyridazine Synthesis Workflow:
Caption: Workflow for the synthesis of triazolopyridazines.
FAQ 3: When reacting Methyl 6-hydrazinylpyridazine-3-carboxylate with isothiocyanates to form a thiadiazole or related heterocycle, I get a complex mixture of products. What could be the issue?
Reactions of hydrazines with isothiocyanates are versatile for synthesizing various sulfur and nitrogen-containing heterocycles, such as thiosemicarbazides, thiadiazoles, and triazoles.[7][8] The outcome is highly dependent on the reaction conditions and the structure of the reactants.
Common Side Products:
-
Thiosemicarbazide Intermediate: The initial product of the reaction is a thiosemicarbazide, which may not cyclize under the reaction conditions.
-
Formation of 1,2,4-Triazole-3-thiones: Depending on the reaction conditions and the isothiocyanate used, cyclization can lead to the formation of a triazolethione instead of a thiadiazole.[8]
-
Formation of Oxatriazepinethiones: In some cases, especially with alkyl hydrazones, reaction with benzoyl isothiocyanate can lead to the formation of seven-membered oxatriazepine-5-thione rings.[9]
Troubleshooting Strategies:
| Problem | Potential Cause | Recommended Solution |
| Isolation of Thiosemicarbazide | Insufficient energy for cyclization. | Increase the reaction temperature or add a cyclizing agent (e.g., an acid or a dehydrating agent) to promote ring closure. |
| Formation of Triazolethione | Reaction pathway favors triazole formation. | Carefully control the reaction pH and temperature. The choice of solvent can also influence the reaction pathway. |
| Complex Product Mixture | Multiple reactive sites and pathways. | A thorough investigation of the reaction parameters (solvent, temperature, stoichiometry) is necessary. It may be beneficial to isolate the thiosemicarbazide intermediate first and then perform the cyclization in a separate step under optimized conditions. |
III. Concluding Remarks
The successful synthesis of complex heterocyclic compounds from this compound hinges on a thorough understanding of its reactivity and the potential for side product formation. By carefully controlling reaction conditions, ensuring the purity of starting materials, and systematically troubleshooting unexpected outcomes, researchers can significantly improve the yield and purity of their desired products. This guide serves as a starting point for addressing common challenges, and we encourage you to consult the cited literature for more detailed mechanistic insights.
IV. References
-
Common side reactions in the synthesis of pyridazinone derivatives - Benchchem. (URL: --INVALID-LINK--)
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (URL: --INVALID-LINK--)
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (URL: --INVALID-LINK--)
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: --INVALID-LINK--)
-
(PDF) Synthesis of Some Pyridazine Based Pyrazolines - ResearchGate. (URL: --INVALID-LINK--)
-
(PDF) Synthesis of Novel Compounds with a Combination of Pyridazine, Pyrazole and 1,3,5-Triazine Rings and Preliminary Evaluation of Their Plant Growth Stimulant Activity - ResearchGate. (URL: --INVALID-LINK--)
-
The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis - ResearchGate. (URL: --INVALID-LINK--)
-
synthesis of pyrazoles - YouTube. (URL: --INVALID-LINK--)
-
Strategy for the synthesis of pyridazine heterocycles and their derivatives - PubMed. (URL: --INVALID-LINK--)
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (URL: --INVALID-LINK--)
-
Synthesis of[2][3][5]triazolo[4,3-b]pyridazine-3-carboxylic acids - ResearchGate. (URL: --INVALID-LINK--)
-
Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - PMC. (URL: --INVALID-LINK--)
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - ResearchGate. (URL: --INVALID-LINK--)
-
Design and synthesis of triazolopyridazines substituted with methylisoquinolinone as selective c-Met kinase inhibitors - PubMed. (URL: --INVALID-LINK--)
-
Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC - NIH. (URL: --INVALID-LINK--)
-
Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - MDPI. (URL: --INVALID-LINK--)
-
Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion - Universidade do Minho. (URL: --INVALID-LINK--)
-
Synthesis and Pharmacological Activities of Some New Triazolo- and Tetrazolopyrimidine Derivatives - PMC - NIH. (URL: --INVALID-LINK--)
-
Synthesis of mesoionic[2][5][10]triazolo[5,1- d][2][4][5]triazepines - ResearchGate. (URL: --INVALID-LINK--)
-
Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PubMed Central. (URL: --INVALID-LINK--)
-
Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study - RSC Publishing. (URL: --INVALID-LINK--)
-
Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock - Jurnal UPI. (URL: --INVALID-LINK--)
-
Reactivity and diverse synthetic applications of acyl isothiocyanates - Arkivoc. (URL: --INVALID-LINK--)
-
Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions - MDPI. (URL: --INVALID-LINK--)
-
CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents. (URL: --INVALID-LINK--)
-
The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part II. Reaction with some alkyl hydrazones - Journal of the Chemical Society C - RSC Publishing. (URL: --INVALID-LINK--)
-
HETEROCYCLIC SYNTHESIS WITH ISOTHIOCYANATES: A CONVENIENT SYNTHESIS OF POLYFUNCTIONALLY SUBSTITUTED 2,3-DIHYDROTHIAZOLE, 2-(PYRAZOL-4′-YL)-THIAZOLE, 5-(THIAZOL-2′-YL)PYRIMIDINE AND THIAZOLO[3,2-a]PYRIDINE DERIVATIVES. (URL: --INVALID-LINK--)
-
US5492909A - Triazolopyridazine derivatives, their production and use - Google Patents. (URL: --INVALID-LINK--)
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. (URL: --INVALID-LINK--)
-
Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PubMed Central. (URL: --INVALID-LINK--)
-
Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity - Der Pharma Chemica. (URL: --INVALID-LINK--)
-
Methyl 6-chloropyridazine-3-carboxylate | C6H5ClN2O2 | CID 12379801 - PubChem. (URL: --INVALID-LINK--)
-
Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate - NIH. (URL: --INVALID-LINK--)
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part II. Reaction with some alkyl hydrazones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Synthesis and Yield of Methyl 6-hydrazinylpyridazine-3-carboxylate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to help you overcome common challenges and increase the yield of derivatives synthesized from Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride. Pyridazine and its derivatives are crucial scaffolds in medicinal chemistry, recognized for a wide range of biological activities.[1][2] However, synthetic challenges, particularly low yields and side product formation, can impede research progress. This document is designed to provide practical, field-tested solutions to these issues.
Section 1: Frequently Asked Questions (FAQs)
This section directly addresses the most common issues encountered during the synthesis of derivatives from this compound.
Q1: My reaction yield is consistently low. What are the most common causes and how can I improve it?
A1: Low yields are a frequent challenge in pyridazine chemistry.[3] The issue typically stems from one or more of the following factors: reactant purity, reaction conditions, and inefficient work-up. A systematic approach is the best way to troubleshoot.
-
Purity of Starting Materials: Ensure the purity of your this compound and, critically, the carbonyl compound (aldehyde or ketone) you are reacting it with. Impurities can introduce competing side reactions.[3]
-
Handling of the Dihydrochloride Salt: The starting material is a dihydrochloride salt. The hydrazinyl group (-NHNH₂) is protonated and therefore not nucleophilic. You must add a base (e.g., triethylamine, sodium acetate, or sodium bicarbonate) to liberate the free hydrazine for it to react. Insufficient base will result in a low conversion rate.
-
Reaction Temperature: Temperature is a critical parameter. Too low, and the reaction may be sluggish or incomplete; too high, and you risk decomposition of your starting materials or desired product.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to find the optimal temperature.[3]
-
Solvent Choice: The solvent can significantly influence reaction rates and yields. Protic solvents like ethanol are commonly used as they can facilitate the reaction mechanism, particularly the formation of hydrazone intermediates.[3]
-
Water Removal: The condensation reaction between the hydrazine and a carbonyl compound produces water. This is often a reversible step. Removing water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium toward the product, thereby improving the yield.[3]
Q2: I'm observing multiple spots on my TLC, suggesting side products. What are they and how can I minimize them?
A2: The formation of multiple products is a common hurdle. The primary side products in this chemistry are typically unreacted intermediates, products of oxidation, or isomers.
-
Incomplete Reaction (Hydrazone Intermediate): The initial product of the reaction between the hydrazine and a carbonyl is a hydrazone. If this intermediate is stable and the reaction conditions are not optimized for its consumption (if it's part of a subsequent cyclization) or if the reaction is simply incomplete, it will appear as a separate spot. To minimize this, ensure sufficient reaction time and optimal temperature.[3]
-
Oxidation: Hydrazines and hydrazones can be susceptible to oxidation, especially at elevated temperatures or in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Formation of Regioisomers: If you are using an unsymmetrical dicarbonyl compound as your reactant, the hydrazine can potentially react at two different sites, leading to a mixture of regioisomers.[3] Controlling this often requires careful adjustment of reaction conditions or the use of specific catalysts to favor one isomer.[3]
Q3: How should I handle and store this compound?
A3: Proper handling and storage are crucial for maintaining the integrity of your starting material. According to supplier information, this compound should be stored under an inert atmosphere at room temperature.[4] The dihydrochloride form is generally more stable and less susceptible to oxidation than its free base counterpart. It is hygroscopic, so it should be stored in a desiccator.
Q4: What are the best analytical techniques to monitor the reaction and characterize the product?
A4: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): The most convenient method for monitoring reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to resolve the starting material, intermediate, and product.
-
Nuclear Magnetic Resonance (¹H NMR): Essential for structural confirmation. Key diagnostic signals to look for in the product include the disappearance of the hydrazine -NH₂ protons and the appearance of new signals corresponding to the derivative, such as the imine proton (-N=CH-) in a hydrazone.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. You should see the disappearance of the N-H stretching bands of the primary amine in the hydrazine and the appearance of a C=N stretch for a hydrazone product.
-
Mass Spectrometry (MS): Confirms the molecular weight of your final product.
Section 2: Troubleshooting Guide: A Systematic Approach
Workflow for Optimizing Low Yields
Low product yield is not a single problem but a symptom of suboptimal conditions. Use the following workflow to systematically diagnose and resolve the issue.
Caption: A systematic workflow for troubleshooting low reaction yields.
Key Reaction Pathway and Potential Side Reactions
The primary reaction is the formation of a hydrazone derivative. Understanding the desired pathway versus potential side reactions is key to maximizing yield.
Caption: Desired reaction pathway versus common detrimental side reactions.
Section 3: Optimized Experimental Protocol
This section provides a general, robust protocol for the synthesis of a hydrazone derivative. This should be adapted based on the specific reactivity of your chosen carbonyl compound.
Protocol: General Synthesis of a Methyl 6-(2-benzylidenehydrazinyl)pyridazine-3-carboxylate Derivative
This protocol describes the reaction of this compound with benzaldehyde as a representative example.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Absolute Ethanol (as solvent)
-
Ethyl Acetate (for extraction/TLC)
-
Hexanes (for extraction/TLC)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Dissolution: Add absolute ethanol to the flask (approx. 10-15 mL per gram of starting material).
-
Base Addition: While stirring, add triethylamine (2.2 eq) dropwise to the suspension. Stir for 15-20 minutes at room temperature. The suspension should become a clearer solution as the free base is formed.
-
Carbonyl Addition: Add benzaldehyde (1.05 eq) to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction progress every 30-60 minutes by TLC.[3] A typical mobile phase is 30-50% ethyl acetate in hexanes. The reaction is complete when the starting hydrazine spot has been consumed. Typical reaction times are 4-8 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel if necessary.
Section 4: Data Interpretation and Characterization
This table provides expected analytical data for the starting material and a representative hydrazone product to aid in characterization.
| Compound / Technique | Key Diagnostic Features |
| Starting Material | |
| ¹H NMR (DMSO-d₆) | Signals for pyridazine ring protons; a singlet for the -OCH₃ group (~3.9 ppm); broad signals for the -NHNH₃⁺ protons. |
| IR (KBr, cm⁻¹) | Broad N-H stretches (~2500-3200 cm⁻¹); C=O stretch (~1720-1740 cm⁻¹). |
| Hydrazone Product | |
| ¹H NMR (DMSO-d₆) | Disappearance of the broad -NHNH₃⁺ signals; appearance of a new singlet for the imine proton (-N=CH-) (~8.0-8.5 ppm); signals for the new aromatic group; a singlet for the remaining N-H proton. |
| IR (KBr, cm⁻¹) | Sharper N-H stretch (~3200-3300 cm⁻¹); C=O stretch (~1720-1740 cm⁻¹); new C=N stretch (~1600-1640 cm⁻¹). |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the calculated molecular weight of the product. |
References
Stability issues of "Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride" in solution
Technical Support Center: Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound (CAS RN 1788044-11-0). Given the limited specific literature on this compound, this document synthesizes information from foundational chemical principles and data on structurally related hydrazinylpyridazines, methyl esters, and hydrazine salts to provide robust troubleshooting advice and experimental protocols.
Frequently Asked Questions (FAQs)
Section 1: General Handling, Storage, and Solution Preparation
Q1: How should I store "this compound" to ensure its long-term stability?
A: As a dihydrochloride salt of a hydrazine derivative, the compound is relatively stable in its solid form compared to its free base.[1] For optimal long-term stability, store the solid compound under an inert atmosphere (e.g., argon or nitrogen) at room temperature, protected from light and moisture.[2] The hygroscopic nature of hydrochloride salts means that moisture absorption can promote degradation pathways, even in the solid state over extended periods.
Q2: I'm having trouble dissolving the compound. What solvents are recommended?
A: The dihydrochloride salt form is designed to enhance aqueous solubility.[3] Start with polar, protic solvents.
-
Primary Recommendation: Deionized water or aqueous buffers (acidic pH). The protonated hydrazinyl and pyridazine moieties will readily solvate in water.
-
Secondary Recommendation: Alcohols like methanol or ethanol. Solubility may be lower than in water, but these are common solvents for subsequent reactions.[4]
-
Avoid: Aprotic solvents like acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM) are unlikely to be effective for the dihydrochloride salt, though the corresponding free base may be soluble in them.
If you encounter solubility issues in water, gentle warming (e.g., to 30-40°C) can be attempted, but be mindful that elevated temperatures can accelerate degradation.[5]
Q3: Should I be concerned about the compound's stability once it's in solution?
A: Yes, solution stability is a primary concern and is highly dependent on pH, temperature, presence of oxygen, and metal contaminants. Anhydrous hydrazine and its aqueous solutions are stable under normal conditions but can decompose at elevated temperatures or in the presence of catalysts.[6] Aqueous hydrazine solutions are most stable under strongly acidic conditions and unstable in alkaline or neutral conditions, especially in the presence of oxygen.[7]
Section 2: pH and Chemical Stability
Q4: What is the optimal pH range for preparing and storing solutions of this compound?
A: The optimal pH is acidic (pH 2-4). Here’s why:
-
In Acidic Conditions (pH < 5): The hydrazinyl group is fully protonated as a hydrazinium salt. This protonation significantly reduces its nucleophilicity and susceptibility to oxidation, making the compound most stable in this range.[7] The pyridazine ring is a weak base (pKa ≈ 2.0), so it will also be protonated in strongly acidic solutions.[3]
-
In Neutral to Alkaline Conditions (pH > 6): As the pH increases, the hydrazinyl group gets deprotonated to its free base form. This free hydrazine is a powerful reducing agent and is highly susceptible to oxidation by dissolved oxygen.[5] This oxidation is often catalyzed by trace metal ions (e.g., Cu²⁺, Fe³⁺).[7][8] Furthermore, the methyl ester group is prone to base-catalyzed hydrolysis at pH > 8.[9]
Q5: I've noticed my solution turning yellow/brown over time. What is causing this discoloration?
A: Discoloration is a common indicator of degradation, likely due to the oxidation of the hydrazinyl moiety. The free hydrazine can undergo autoxidation, especially when exposed to air (oxygen), light, or in the presence of metal catalysts, forming various colored byproducts.[7] To prevent this, prepare solutions fresh, use deoxygenated solvents (by sparging with N₂ or Ar), and work under an inert atmosphere.
Q6: Can the methyl ester group hydrolyze? Under what conditions?
A: Yes, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.
-
Base-Catalyzed Hydrolysis: This is the more common and rapid pathway. It becomes significant at pH > 8 and is generally fast at room temperature.[9]
-
Acid-Catalyzed Hydrolysis: This can occur in strongly acidic conditions (pH < 1), typically requiring elevated temperatures.[9]
If your experiment requires conditions that might lead to hydrolysis, you must monitor for the formation of the carboxylic acid byproduct using analytical techniques like HPLC or LC-MS.
Section 3: Reaction and Troubleshooting
Q7: I am using this compound as a nucleophile in a reaction with a carbonyl (e.g., an aldehyde or ketone). Why is my reaction not working?
A: The challenge lies in balancing the compound's stability with its reactivity. As a dihydrochloride salt, the hydrazinyl group is protonated and non-nucleophilic. To react, it must be deprotonated to the free hydrazine.
-
Problem: If you run the reaction in an acidic solution to maintain stability, the hydrazine is not reactive. If you add a strong base to deprotonate it, you risk degrading the compound via oxidation or promoting ester hydrolysis.
-
Solution: Add a mild, non-nucleophilic base to the reaction mixture to generate the free hydrazine in situ. A common strategy is to add 2.0 to 2.2 equivalents of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the two HCl salts. This should be done under an inert atmosphere. The reaction of hydrazines with carbonyls is a well-established method for forming hydrazones.[4][10]
Q8: What are the most likely side products I should watch for in my reactions?
A: Based on the structure, the primary potential side products are:
-
The hydrolyzed carboxylic acid: From the hydrolysis of the methyl ester.
-
Oxidized/decomposed products: From the degradation of the hydrazinyl group. This can lead to a complex mixture of byproducts.
-
Products from reaction with the solvent: For example, if using methanol as a solvent under conditions that favor transesterification (though less likely for a methyl ester).
Troubleshooting Guides & Protocols
Protocol 1: Assessing Solution Stability of this compound
This protocol provides a framework to determine the stability of the compound in a specific solvent system over time.
Objective: To quantify the degradation of the title compound under specific solution conditions (pH, temperature, atmosphere).
Methodology:
-
Preparation:
-
Prepare a stock solution of the compound (e.g., 1 mg/mL) in the desired solvent or buffer.
-
Use deoxygenated solvent if testing for oxidative stability. To deoxygenate, sparge the solvent with argon or nitrogen for 15-20 minutes.
-
-
Experimental Setup:
-
Aliquot the stock solution into several vials to create different test conditions. A suggested matrix is provided in the table below.
-
For "Inert" conditions, blanket the headspace of the vial with argon or nitrogen before sealing.
-
-
Time-Point Analysis:
-
Immediately after preparation, take a "Time 0" sample and analyze it via HPLC. This is your baseline.
-
Store the vials under their respective conditions.
-
At specified time points (e.g., 1, 4, 8, 24 hours), remove a vial, and analyze the sample by HPLC.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining relative to the Time 0 sample.
-
Monitor for the appearance of new peaks, which indicate degradation products. If possible, analyze these peaks by LC-MS to identify their mass.
-
Table 1: Suggested Conditions for Stability Testing
| Condition ID | Solvent/Buffer | Atmosphere | Temperature | Purpose |
| A-1 | pH 3 Buffer (e.g., Citrate) | Air | Room Temp | Assess stability in optimal pH |
| A-2 | pH 3 Buffer (e.g., Citrate) | Inert (N₂) | Room Temp | Control for oxidation at optimal pH |
| B-1 | pH 7.4 Buffer (e.g., PBS) | Air | Room Temp | Assess stability at physiological pH |
| B-2 | pH 7.4 Buffer (e.g., PBS) | Inert (N₂) | Room Temp | Isolate non-oxidative degradation at pH 7.4 |
| C-1 | pH 9 Buffer (e.g., Borate) | Inert (N₂) | Room Temp | Assess for base-catalyzed hydrolysis |
| D-1 | Deionized Water | Air | 40°C | Assess thermal stability |
Protocol 2: General Procedure for Reaction with an Aldehyde (Hydrazone Formation)
Objective: To form a hydrazone derivative by reacting the title compound with an aldehyde.
Materials:
-
This compound
-
Aldehyde of interest
-
Anhydrous ethanol or methanol
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Under an inert atmosphere, add this compound (1.0 eq) to a round-bottom flask containing anhydrous ethanol.
-
Add TEA or DIPEA (2.1 eq) to the suspension and stir for 10-15 minutes at room temperature. The solid should dissolve as the free base is formed.
-
Add the aldehyde (1.0 eq) to the solution.
-
Stir the reaction at room temperature or warm gently (e.g., to 50°C) if necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.
Visualizations
Potential Degradation Pathways
The two primary modes of degradation in solution are the hydrolysis of the methyl ester and the oxidation of the hydrazinyl group.
Caption: Potential degradation pathways for the title compound in solution.
Workflow for Solution Stability Assessment
This diagram outlines the experimental steps for evaluating the stability of the compound.
Caption: Experimental workflow for assessing compound stability via HPLC.
References
- 1. Hydrazine sulfate - Sciencemadness Wiki [sciencemadness.org]
- 2. achmem.com [achmem.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. arxada.com [arxada.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Methyl Esters [organic-chemistry.org]
- 10. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride
Welcome to the technical support center for Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the use of this versatile reagent. Our goal is to empower you to overcome common experimental challenges and optimize your reaction conditions for successful synthetic outcomes.
Introduction to this compound
This compound is a key building block in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocyclic compounds. Its bifunctional nature, possessing both a reactive hydrazine moiety and a methyl ester, makes it a valuable precursor for a variety of derivatives, most notably pyrazoles and other fused heterocyclic systems. As a dihydrochloride salt, its handling and reaction setup require specific considerations to ensure the liberation of the free hydrazine for efficient reaction.
This guide will walk you through common applications, potential pitfalls, and optimization strategies to help you achieve high yields and purity in your reactions.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: Due to its hygroscopic and potentially air-sensitive nature, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[1] Short-term exposure to the atmosphere for weighing purposes is generally acceptable, but prolonged exposure should be avoided to prevent degradation. Always consult the Safety Data Sheet (SDS) for comprehensive handling and safety information.
Q2: The starting material is a dihydrochloride salt. Do I need to add a base to my reaction?
A2: Yes, in most cases, it is crucial to add a base to neutralize the hydrochloride salt and liberate the free hydrazine, which is the reactive nucleophile. The choice of base is critical and depends on the specific reaction conditions and the sensitivity of your substrates. Common choices include organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases such as sodium acetate, potassium carbonate, or sodium bicarbonate. Stoichiometrically, at least two equivalents of a monobasic base are required to neutralize the dihydrochloride.
Q3: What are the most common reactions for this compound?
A3: The most prevalent application is in condensation reactions with 1,3-dicarbonyl compounds (or their equivalents) to synthesize substituted pyrazoles.[2][3] The hydrazine moiety readily reacts with ketones and aldehydes to form hydrazones, which can then undergo intramolecular cyclization. This approach is fundamental to constructing a wide array of pyrazolyl-pyridazine derivatives, which are of interest in medicinal chemistry.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: I am attempting a pyrazole synthesis by reacting this compound with acetylacetone, but I am getting a very low yield of the desired product. What could be the issue?
A: Low yields in this reaction are a common challenge and can stem from several factors. Here is a systematic approach to troubleshoot this issue:
1. Inefficient Liberation of the Free Hydrazine:
-
Causality: The hydrazine moiety in your starting material is protonated and non-nucleophilic. Without a sufficient amount of the correct base, the free hydrazine will not be available to react with the acetylacetone.
-
Solution: Ensure you are using at least two equivalents of a suitable base. For this type of condensation, triethylamine is a common and effective choice.[4] You can monitor the pH of the reaction mixture to ensure it is neutral or slightly basic.
2. Suboptimal Reaction Temperature:
-
Causality: The condensation and cyclization steps have specific activation energy requirements. A temperature that is too low will result in a sluggish or incomplete reaction, while a temperature that is too high can lead to decomposition of the starting materials or product.[5]
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical starting point for this reaction is refluxing in a protic solvent like ethanol. If the reaction is slow, a gradual increase in temperature or switching to a higher boiling solvent (e.g., n-butanol) might be beneficial.
3. Inappropriate Solvent Choice:
-
Causality: The polarity of the solvent can significantly influence the solubility of reactants and the rate of reaction.
-
Solution: Protic solvents like ethanol or acetic acid are generally preferred for this type of condensation as they can facilitate proton transfer steps in the mechanism.[5] If solubility is an issue, a co-solvent system might be employed.
4. Purity of Starting Materials:
-
Causality: Impurities in either the hydrazinylpyridazine or the dicarbonyl compound can lead to side reactions that consume the reactants and lower the yield of the desired product.
-
Solution: Ensure the purity of your starting materials. If necessary, purify the acetylacetone by distillation before use.
Below is a troubleshooting workflow to address low yield:
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of Multiple Products and Purification Challenges
Q: My reaction is producing a mixture of products, and I am struggling to isolate the desired pyrazolyl-pyridazine. What are the likely side products and how can I improve the purification?
A: The formation of multiple products is often due to side reactions or incomplete reaction.
1. Potential Side Products:
-
Hydrazone Intermediate: The initial condensation product is a hydrazone, which may not fully cyclize to the pyrazole. This can be identified by the presence of characteristic imine (C=N) and N-H stretches in the IR spectrum.
-
Regioisomers: If an unsymmetrical 1,3-dicarbonyl is used, the formation of two different pyrazole regioisomers is possible. The regioselectivity is often influenced by the steric and electronic properties of the dicarbonyl compound and the reaction conditions.
-
Self-condensation of the dicarbonyl: Under certain conditions, the dicarbonyl compound may undergo self-condensation.
2. Purification Strategies:
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying pyridazine derivatives.[1] A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective. To mitigate peak tailing, which can be an issue with basic nitrogen heterocycles, a small amount of triethylamine (0.1-1%) can be added to the eluent.[1]
-
Recrystallization: If a solid product is obtained, recrystallization is an excellent method for purification.[6] The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for pyridazine derivatives include ethanol, isopropanol, and ethyl acetate.[6] Sometimes, a solvent/anti-solvent system (e.g., dissolving in a small amount of a good solvent like methanol and then adding a poor solvent like water until turbidity is observed) can be effective.[6]
Here is a decision tree to guide your purification strategy:
Caption: Decision tree for purification strategy.
Experimental Protocols
Protocol 1: Synthesis of Methyl 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylate
This protocol provides a general procedure for a common reaction of this compound.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Triethylamine (TEA)
-
Ethanol, absolute
-
Standard laboratory glassware and reflux setup
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Add absolute ethanol to the flask to create a stirrable suspension.
-
Add triethylamine (2.2 eq.) to the suspension and stir for 15-20 minutes at room temperature to liberate the free hydrazine.
-
To this mixture, add acetylacetone (1.1 eq.) dropwise.
-
Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Product Characterization
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyridazine ring protons, the pyrazole ring proton, the methyl ester protons, and the two methyl groups on the pyrazole ring. The chemical shifts will be influenced by the electronic nature of the heterocyclic systems. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the ester, and the carbons of the pyridazine and pyrazole rings. |
| FTIR (cm⁻¹) | Characteristic peaks for C=O stretching of the ester (around 1700-1730 cm⁻¹), C=N and C=C stretching of the aromatic rings (around 1500-1600 cm⁻¹), and C-H stretching. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the product. |
Data Presentation
Table 1: Recommended Solvents for Recrystallization of Pyridazine Derivatives
| Solvent | Polarity | Typical Use |
| Ethanol | Polar Protic | Single solvent recrystallization |
| Isopropanol | Polar Protic | Single solvent recrystallization |
| Ethyl Acetate | Polar Aprotic | Single solvent or as part of a co-solvent system |
| Methanol/Water | Polar Protic Mixture | Solvent/anti-solvent system |
| Dichloromethane/Hexane | Mixed Polarity | Solvent/anti-solvent system |
References
Technical Support Center: Purification of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride
Welcome to the technical support center for the synthesis and purification of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this key intermediate with high purity. Drawing from established chemical principles and field experience, this document provides in-depth troubleshooting advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product shows a broad melting point and complex NMR signals after the hydrazinolysis step. What are the most probable impurities?
This is a common issue stemming from the inherent reactivity of the reagents and intermediates. The primary impurities in the synthesis of this compound typically arise from three sources: incomplete reaction, side reactions involving hydrazine, and degradation.
Common Impurities and Their Origins:
| Impurity Name | Structure | Origin | Key Analytical Signature |
| Methyl 6-chloropyridazine-3-carboxylate | Starting Material | Incomplete hydrazinolysis | Distinct aromatic signals in ¹H NMR (~7.7-8.2 ppm); Mass spec (M+) peak corresponding to C₆H₅ClN₂O₂.[1][2] |
| Bis-pyridazine Hydrazine | Side Product | Reaction of one hydrazine molecule with two molecules of the starting material. | High molecular weight peak in mass spec, approximately double that of the desired product minus the hydrazine and chlorine masses. |
| Methyl 6-hydroxypyridazine-3-carboxylate | Side Product | Hydrolysis of the starting material by water in hydrazine hydrate, often at elevated temperatures. | Shift in aromatic protons in NMR; mass spec (M+) peak for C₆H₆N₂O₃. |
| Oxidation/Degradation Products | Degradation | Air oxidation of the highly reactive hydrazinyl group. | Often results in discoloration (yellow to brown) of the product; can lead to a complex mixture of byproducts.[3] |
The presence of these impurities disrupts the crystal lattice of the final product, leading to a broad and depressed melting point. The complexity in the NMR spectrum arises from overlapping signals of these structurally similar compounds.
Q2: I suspect my product is contaminated with unreacted starting material, Methyl 6-chloropyridazine-3-carboxylate. What is the most effective way to detect and remove it?
Detecting and removing the chlorinated starting material is crucial for downstream applications. Due to the significant difference in polarity between the starting material and the hydrazinyl product, chromatographic and crystallization techniques are highly effective.
Detection Workflow:
-
Thin-Layer Chromatography (TLC): This is the quickest method for detection.
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (e.g., 95:5 or 90:10 v/v) is a good starting point.
-
Visualization: UV light (254 nm).
-
Expected Result: The starting material is significantly less polar and will have a higher Rf value (travel further up the plate) than the highly polar hydrazinyl product, which may remain close to the baseline.
-
dot
Caption: TLC analysis for reaction monitoring.
Removal Protocol: Recrystallization
Recrystallization is the preferred method for removing the less polar starting material from the highly polar dihydrochloride salt product.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Methanol or ethanol are excellent primary solvents as they readily dissolve the polar product salt when hot.
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot methanol or ethanol required to fully dissolve it. Gentle heating and stirring are recommended.
-
Charcoal Treatment (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and stir for 5-10 minutes to adsorb colored impurities.[3]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator (0-4 °C) to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold, less polar solvent (an "anti-solvent") such as diethyl ether or cold isopropanol to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the purified product.
Q3: My mass spectrum shows a significant peak at a high m/z value, and the yield is lower than expected. What is this impurity?
A high molecular weight impurity, often coupled with a reduced yield of the desired product, strongly suggests the formation of a bis-pyridazine hydrazine dimer.
Causality: Hydrazine (H₂N-NH₂) is a bidentate nucleophile, meaning both nitrogen atoms can act as nucleophiles. Under certain conditions, one molecule of hydrazine can react with two molecules of Methyl 6-chloropyridazine-3-carboxylate.
dot
Caption: Reaction pathways for hydrazine.
Mitigation Strategies:
-
Control Stoichiometry: Use a significant excess of hydrazine hydrate (e.g., 5-10 equivalents). This statistically favors the reaction of one chloro-pyridazine molecule with a fresh hydrazine molecule rather than with the already-reacted product.
-
Slow Addition: Add the Methyl 6-chloropyridazine-3-carboxylate solution slowly to the heated solution of hydrazine hydrate. This maintains a high concentration of hydrazine relative to the starting material throughout the reaction, suppressing dimer formation.
-
Purification: The dimer, being less polar than the desired product but more polar than the starting material, can be challenging to remove. Careful recrystallization may be effective. If separation is difficult, column chromatography of the free base (before salt formation) on silica gel may be necessary, though this is less ideal for large-scale work.
Q4: How do I ensure I have formed the correct dihydrochloride salt and not a mixture of mono-, di-, and free base forms?
The formation of the correct salt is critical for consistent physical properties and solubility. The target molecule has multiple basic nitrogen atoms (two on the hydrazinyl group and two on the pyridazine ring), making precise salt formation essential.
Protocol for Dihydrochloride Salt Formation:
-
Isolate the Free Base: After the reaction is complete and quenched (e.g., with water), extract the product free base into an organic solvent like ethyl acetate or DCM. Dry the organic layer and concentrate it under vacuum to obtain the crude free base as an oil or solid.
-
Dissolve in a Suitable Solvent: Dissolve the crude free base in a solvent in which the hydrochloride salt is poorly soluble. Anhydrous methanol, ethanol, or isopropanol are common choices.
-
Stoichiometric HCl Addition:
-
Calculate the precise molar amount of the isolated free base (assuming 100% purity for this calculation, or adjust based on a crude NMR).
-
Use a standardized solution of HCl in a compatible solvent (e.g., HCl in isopropanol, HCl in diethyl ether, or concentrated aqueous HCl if the product is soluble in the aqueous alcohol mixture).
-
Slowly add exactly 2.0 to 2.2 equivalents of HCl to the stirred solution of the free base. A slight excess ensures complete protonation.
-
-
Precipitation and Isolation: The dihydrochloride salt should precipitate upon addition of HCl or upon cooling. If it does not, an anti-solvent like diethyl ether can be added to induce precipitation.
-
Verification:
-
pH Measurement: Dissolve a small sample of the final product in water. The pH should be strongly acidic (typically pH 1-2).
-
Chloride Analysis: Elemental analysis or ion chromatography can be used to confirm the chloride content.
-
Reference List
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate.--INVALID-LINK--
-
What is the synthesis method of 6-Chloropyridazine-3-carboxamide? Guidechem.--INVALID-LINK--
-
Nitrosamines precursors - Root Causes. Community Forum.--INVALID-LINK--
-
Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. ResearchGate.--INVALID-LINK--
-
Hydrazine Hydrate: Key Insights, Common Issues. LinkedIn.--INVALID-LINK--
-
Process for the purification of aqueous hydrazine hydrate solutions. Google Patents.--INVALID-LINK--
-
Method for removing organic impurities in hydrazine hydrate prepared through ketazine method. Google Patents.--INVALID-LINK--
-
Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. Google Patents.--INVALID-LINK--
-
Methyl 6-chloropyridazine-3-carboxylate. ChemBK.--INVALID-LINK--
-
Synthesis and Characterization of Unique Pyridazines. Liberty University.--INVALID-LINK--
-
This compound. Achmem.--INVALID-LINK--
-
METHYL 6-CHLOROPYRIDAZINE-3-CARBOXYLATE Formula. ECHEMI.--INVALID-LINK--
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences.--INVALID-LINK--
-
The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health (NIH).--INVALID-LINK--
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. ResearchGate.--INVALID-LINK--
-
Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia.--INVALID-LINK--
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. National Institutes of Health (NIH).--INVALID-LINK--
-
Hydrazine derivatives of 1-aryl-1,4-dihydro-3-carboxy-6-methyl-4-pyridazone. Synthesis and biological activity. ResearchGate.--INVALID-LINK--
-
Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov.--INVALID-LINK--
-
Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. Google Patents.--INVALID-LINK--
-
Process for purification of 3,6-dichloropyridazine. Google Patents.--INVALID-LINK--
-
methyl 6-chloro-4-methylpyridazine-3-carboxylate 95%. AChemBlock.--INVALID-LINK--
-
Methyl 6-chloropyridazine-3-carboxylate. PubChem.--INVALID-LINK--
References
Preventing degradation of "Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride"
Welcome to the dedicated technical support center for Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride (CAS RN: 1788044-11-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable compound throughout your experiments. Here, we address common challenges and questions regarding its storage, handling, and potential degradation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for storing this compound?
A1: Proper storage is the most critical factor in preventing degradation. The compound should be stored under an inert atmosphere, such as argon or nitrogen, at room temperature.[1][2] It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric oxygen. The dihydrochloride salt form enhances stability by maintaining an acidic environment, which is known to protect hydrazines from rapid oxidation.[2]
Q2: I've noticed a slight discoloration of the solid material over time. What could be the cause?
A2: Discoloration, often a yellowish or brownish tint, is a common visual indicator of hydrazine oxidation. This process can be initiated by prolonged exposure to air (oxygen) or light. While the dihydrochloride form offers protection, even trace amounts of atmospheric oxygen can lead to the formation of colored oxidation byproducts over extended periods. If discoloration is observed, it is advisable to verify the compound's purity before use.
Q3: Can I prepare aqueous stock solutions of this compound? If so, what are the best practices for stability?
A3: Yes, aqueous stock solutions can be prepared. However, the stability of hydrazines in solution is a significant concern.[2] To maximize the solution's shelf-life, follow these guidelines:
-
Use deoxygenated solvents: Purge your aqueous buffer with nitrogen or argon for at least 30 minutes before dissolving the compound. This minimizes the presence of dissolved oxygen, a key player in hydrazine degradation.[3][4]
-
Maintain an acidic pH: The compound is most stable in acidic conditions.[2] Preparing your stock solution in a slightly acidic buffer (e.g., pH 4-5) can significantly slow down oxidative degradation. Avoid neutral or alkaline conditions, which can accelerate decomposition.[2][5]
-
Protect from light: Store stock solutions in amber vials or wrap the container in aluminum foil to prevent photo-oxidation.
-
Store frozen: For long-term storage, flash-freeze aliquots of the stock solution and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: What common reagents or substances are incompatible with this compound?
A4: Due to the reactive nature of the hydrazinyl group, this compound is incompatible with several classes of substances:
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, and hypochlorites will rapidly degrade the hydrazine moiety.[3][6]
-
Strong Bases: Exposure to strong bases will neutralize the hydrochloride salt, generating the free base form which is significantly more susceptible to oxidation.[6]
-
Metal Ions: Trace amounts of transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), can catalytically accelerate the oxidation of hydrazines.[4][7] Use high-purity water and acid-washed glassware to minimize metal contamination.
-
Aldehydes and Ketones: The hydrazinyl group can react with aldehydes and ketones to form hydrazones. While this is a useful reaction in synthesis, it is an undesired degradation pathway if these functional groups are present as impurities in your reaction mixture.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent experimental results or loss of compound activity. | Degradation of the compound due to improper storage or handling. This could be oxidation of the hydrazinyl group or hydrolysis of the methyl ester. | 1. Verify Purity: Analyze the compound using a suitable method like HPLC-UV to check for the presence of degradation products.2. Prepare Fresh Solutions: Always use freshly prepared solutions from high-purity solid for critical experiments.3. Review Handling Protocol: Ensure all handling steps (weighing, dissolution) are performed promptly and with minimal exposure to air and light. |
| Precipitate forms in a neutral or slightly basic aqueous solution. | Neutralization of the dihydrochloride salt to the less soluble free base. | 1. Adjust pH: Re-acidify the solution with a small amount of dilute HCl to redissolve the compound.2. Solvent Selection: For future experiments requiring neutral or basic pH, consider using a co-solvent like DMSO or DMF before diluting into the aqueous buffer. |
| Unexpected peaks appear in my reaction's chromatogram. | 1. Oxidative Degradation: The hydrazinyl group may have been oxidized.2. Ester Hydrolysis: The methyl ester group could be hydrolyzed to the corresponding carboxylic acid, especially if exposed to strong acid or base with heat.3. Reaction with Solvent: Solvents containing carbonyl impurities (e.g., acetone in isopropanol) can react to form hydrazones. | 1. Run a Blank: Analyze a solution of the compound in the reaction buffer (without other reagents) under the same conditions to identify compound-specific degradants.2. Use High-Purity Solvents: Ensure all solvents are of high purity and free from contaminating substances.3. Forced Degradation Study: Consider performing a controlled forced degradation study (see protocol below) to intentionally generate and identify potential degradation products.[8] |
Technical Protocols & Methodologies
Protocol 1: Preparation of a Stable Aqueous Stock Solution
-
Solvent Deoxygenation: Take a suitable volume of high-purity water or an appropriate acidic buffer (e.g., 50 mM sodium acetate, pH 5.0) in a glass container. Sparge the solvent with a steady stream of nitrogen or argon gas for at least 30 minutes.
-
Weighing: On a calibrated analytical balance, accurately weigh the required amount of this compound in a clean, dry vial. Perform this step efficiently to minimize atmospheric exposure.
-
Dissolution: Add the deoxygenated solvent to the vial containing the compound. Cap the vial immediately and vortex or sonicate until the solid is fully dissolved.
-
Storage: If not for immediate use, divide the stock solution into single-use aliquots in amber cryovials. Purge the headspace of each vial with inert gas before sealing.
-
Long-term Storage: Store the aliquots at ≤ -20°C.
Protocol 2: HPLC Method for Purity Assessment
This method provides a starting point for assessing the purity of this compound and detecting potential degradation products.
-
Instrumentation: HPLC system with UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in Mobile Phase A at a concentration of approximately 0.5 mg/mL.
Rationale: The acidic mobile phase helps to keep the compound protonated, leading to better peak shape and stability during the analysis. A gradient elution is used to effectively separate the polar parent compound from potentially less polar degradation products.
Visualizing Degradation Pathways & Workflows
To better understand the potential points of failure for this molecule, the following diagrams illustrate the primary degradation pathways and a recommended experimental workflow.
Potential Degradation Pathways
Caption: Primary degradation routes for the target compound.
Recommended Experimental Workflow
Caption: Workflow to ensure compound integrity during experiments.
References
- 1. helixchrom.com [helixchrom.com]
- 2. researchgate.net [researchgate.net]
- 3. arxada.com [arxada.com]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Characterization of unexpected byproducts in "Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride" reactions
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic building block. Here, we address common challenges, provide in-depth troubleshooting for unexpected reaction outcomes, and answer frequently asked questions to ensure your success.
Troubleshooting Guide: Characterizing Unexpected Byproducts
Working with highly functionalized molecules like Methyl 6-hydrazinylpyridazine-3-carboxylate can sometimes lead to unexpected results. The presence of a nucleophilic hydrazine, an electrophilic ester, and an aromatic pyridazine ring creates a rich chemical landscape where side reactions can occur. This guide provides a systematic approach to identifying and mitigating the formation of common byproducts.
Issue 1: Low Yield and a Complex Mixture of Products by LC-MS Analysis
Symptom: Your reaction results in a low yield of the desired product, and the LC-MS chromatogram shows multiple peaks of unknown identity, some with masses higher than expected.
Potential Causes:
-
Dimerization or Oligomerization: The bifunctional nature of the hydrazine moiety allows it to react at both nitrogen atoms. One molecule of an electrophile could react with the hydrazine, and the remaining -NH group of the product could then react with another molecule of the starting pyridazine ester, leading to dimers or larger oligomers.[1][2]
-
Reaction with Solvent: Protic solvents like methanol, if used at elevated temperatures for prolonged periods, can potentially compete as nucleophiles, leading to transesterification or other side reactions.
-
Decomposition of Starting Material: The free base of hydrazinylpyridazine is significantly less stable than its dihydrochloride salt. If the neutralization is not controlled, or if the free base is left for too long before the next reaction step, it may begin to decompose.
Suggested Solutions:
-
Control Stoichiometry and Addition: Use a slight excess of the di-substituted electrophile if you are aiming for a cyclized product. For reactions targeting a single substitution on the hydrazine, ensure the pyridazine reagent is the limiting reagent. Employ slow, dropwise addition of reagents at low temperatures (e.g., 0 °C) to minimize intermolecular side reactions.
-
In Situ Free Base Generation: Do not isolate the free base. Generate it in situ by adding a suitable non-nucleophilic base (e.g., triethylamine, DIPEA) to a suspension of the dihydrochloride salt in an anhydrous aprotic solvent (e.g., THF, Dichloromethane) immediately before adding your electrophile.
-
Analytical Approach: Use High-Resolution Mass Spectrometry (HRMS) to obtain exact masses for the major byproduct peaks. This can provide the molecular formula and help distinguish between dimerization (mass ≈ 2x starting material) and other side products.
Issue 2: Formation of a Carboxylic Acid Byproduct
Symptom: A significant peak appears in your LC-MS analysis corresponding to the molecular weight of 6-hydrazinylpyridazine-3-carboxylic acid (M.W. 168.15 g/mol ). Your ¹H NMR spectrum shows the disappearance of the characteristic methyl ester singlet around 3.9-4.1 ppm.
Potential Causes:
-
Ester Hydrolysis: The most common cause is the presence of water in the reaction. This can be introduced via wet solvents, reagents, or exposure to atmospheric moisture. The dihydrochloride salt is acidic and can catalyze hydrolysis.[3]
-
Base-Mediated Saponification: If a strong base (e.g., NaOH, KOH) or even a weaker base in the presence of water is used at elevated temperatures, saponification of the methyl ester will occur readily.
Suggested Solutions:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Choice of Base: When generating the free base, use an organic amine base like triethylamine or diisopropylethylamine, which is less likely to promote saponification compared to inorganic bases if trace water is present.
-
Purification: If hydrolysis has already occurred, the resulting carboxylic acid can often be separated from the desired ester product using column chromatography, as the acid will have a much higher polarity.
Issue 3: Evidence of Pyridazine Ring Alteration
Symptom: The product's NMR and Mass Spectra are inconsistent with the expected structure and common byproducts. The aromatic signals in the ¹H NMR are shifted significantly, or the mass spectrum suggests a loss of atoms from the core structure.
Potential Causes:
-
Ring Contraction/Rearrangement: Pyridazine systems, under certain conditions (e.g., strong acid, high heat), can undergo rearrangement to form more stable five-membered rings like pyrazoles.[4]
-
Nucleophilic Aromatic Substitution (SNAE): While the 6-position is activated by the adjacent nitrogen and the carboxylate group, unintended nucleophilic attack on the pyridazine ring itself can occur, especially with potent nucleophiles or under forcing conditions.[5]
Suggested Solutions:
-
Milder Reaction Conditions: Avoid high temperatures (>100 °C) and strong acids or bases unless the specific transformation requires them. Screen different solvents to find one that allows the reaction to proceed at a lower temperature.
-
Advanced Structural Elucidation: If a ring rearrangement is suspected, advanced NMR techniques are essential. A 2D NMR analysis (COSY, HSQC, HMBC) will be required to piece together the new chemical scaffold and definitively identify the structure.
Table 1: Diagnostic Signatures of Common Unexpected Byproducts
| Byproduct Structure | Name | Molecular Weight ( g/mol ) | Key ¹H NMR Signals | Mass Spec (ESI+) |
| 6-Hydrazinylpyridazine-3-carboxylic acid | 168.15 | Absence of methyl singlet (~4.0 ppm); presence of a broad -COOH peak (>10 ppm). | [M+H]⁺ at 169.06 | |
| N¹,N²-bis(6-(methoxycarbonyl)pyridazin-3-yl)hydrazine | 358.32 | Complex aromatic region; multiple NH signals; two methyl ester signals may be present. | [M+H]⁺ at 359.12 | |
| Methyl 6-hydrazinylpyridazine-3-carboxylate | 182.17 | Signals will be slightly shifted compared to the salt. | [M+H]⁺ at 183.08 |
Frequently Asked Questions (FAQs)
Q1: What is the correct procedure for handling and storing this compound? A: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at room temperature.[6] It is a dihydrochloride salt, making it more stable than the free base, but it can be hygroscopic. Avoid exposure to moisture and incompatible materials like strong oxidizing agents.
Q2: Why is this reagent provided as a dihydrochloride salt instead of the free base? A: The salt form offers superior stability and a longer shelf-life. Hydrazine derivatives can be sensitive to air and prone to oxidation. Protonating the two basic nitrogen atoms of the hydrazine moiety to form the dihydrochloride salt significantly reduces this reactivity, resulting in a stable, crystalline solid that is easier to handle and weigh accurately.
Q3: How do I generate the free base from the dihydrochloride salt for my reaction? A: The free base is typically generated in situ just before it is needed. A general procedure is to suspend the dihydrochloride salt (1 equivalent) in an anhydrous aprotic solvent (e.g., THF, DCM, or acetonitrile). Then, add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), dropwise at 0 °C or room temperature. A minimum of 2.2 equivalents of the base is required to neutralize both HCl molecules and provide a slight excess to drive the equilibrium. The formation of the amine hydrochloride salt (e.g., triethylammonium chloride) as a precipitate is often observed. The resulting mixture containing the free base can then be used directly.
Q4: What types of reactions is this molecule typically used for? A: It is a versatile building block for synthesizing a wide range of heterocyclic compounds. The primary reactive site is the hydrazine group, which is a potent nucleophile. Common applications include:
-
Condensation with aldehydes and ketones to form hydrazones.
-
Reaction with 1,3-dicarbonyl compounds to synthesize pyrazoles.
-
Cyclization reactions with various electrophiles to create fused ring systems like triazolopyridazines.[7][8]
Visualized Pathways and Workflows
// Nodes start [label="Methyl 6-hydrazinylpyridazine-3-carboxylate\ndihydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; free_base [label="In Situ Free Base Generation\n(+ Base, - 2HCl)"]; reagent [label="Intended Electrophile\n(e.g., R-CHO)"]; product [label="Expected Product\n(e.g., Hydrazone)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
byproduct1 [label="Byproduct 1:\nEster Hydrolysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; byproduct2 [label="Byproduct 2:\nDimerization / Oligomerization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; byproduct3 [label="Byproduct 3:\nRing Rearrangement", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
cause1 [label="Cause: H₂O Present", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Cause: High Concentration\n/ Wrong Stoichiometry", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Cause: Harsh Conditions\n(Heat, Strong Acid)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> free_base; free_base -> product [label="Successful Path"]; reagent -> product;
free_base -> byproduct1 [color="#EA4335", style=dashed]; free_base -> byproduct2 [color="#EA4335", style=dashed]; free_base -> byproduct3 [color="#EA4335", style=dashed];
byproduct1 -> cause1 [style=dotted, arrowhead=none]; byproduct2 -> cause2 [style=dotted, arrowhead=none]; byproduct3 -> cause3 [style=dotted, arrowhead=none]; } ondot Figure 1: Potential reaction pathways leading to expected product versus common byproducts.
// Nodes start [label="Unexpected Reaction Outcome\n(e.g., low yield, complex TLC)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; lcms [label="Step 1: LC-MS / HRMS Analysis\n(Identify Molecular Weights)"]; decision [label="Are Byproduct Masses Identified?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; known [label="Compare with Common Byproducts\n(Table 1)"]; unknown [label="Step 2: Preparative HPLC\n(Isolate Unknown Byproducts)"]; nmr [label="Step 3: Structural Elucidation\n(1D/2D NMR, IR)"]; elucidated [label="Structure Determined", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Optimize Reaction Conditions", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> lcms; lcms -> decision; decision -> known [label=" Yes "]; decision -> unknown [label=" No "]; known -> end; unknown -> nmr; nmr -> elucidated; elucidated -> end; } ondot Figure 2: General analytical workflow for identifying and characterizing unknown byproducts.
Key Experimental Protocols
Protocol 1: In Situ Generation of Methyl 6-hydrazinylpyridazine-3-carboxylate Free Base
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add this compound (1.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.
-
Solvent Addition: Add anhydrous solvent (e.g., Tetrahydrofuran, 10 mL per mmol of starting material) via syringe. Start stirring to create a suspension.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Base Addition: While stirring vigorously, add diisopropylethylamine (DIPEA) (2.2 eq) dropwise via syringe over 5-10 minutes.
-
Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then let it warm to room temperature and stir for an additional 30 minutes. A white precipitate (DIPEA·HCl) will form.
-
Usage: The resulting suspension containing the free base is now ready for the addition of the desired electrophile for the subsequent reaction step. Do not filter or isolate.
Protocol 2: General HPLC-MS Analysis for Reaction Monitoring
-
Sample Preparation: Quench a small aliquot (~5-10 µL) of the reaction mixture in a vial containing 1 mL of a 1:1 mixture of acetonitrile and water.
-
Instrumentation: Use a reverse-phase C18 column.
-
Mobile Phase: A typical gradient could be:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate.
-
-
Detection: Monitor via UV-Vis (e.g., at 254 nm and 280 nm) and a mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Analysis: Analyze the resulting chromatogram and mass spectra to identify the retention times and molecular weights of the starting material, desired product, and any byproducts.[9][10]
References
- 1. Sciencemadness Discussion Board - Reaction of esters with hydrazine? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. achmem.com [achmem.com]
- 7. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide: Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride in Heterocyclic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of the right building blocks is paramount to the success of a synthetic campaign. In the realm of nitrogen-containing heterocycles, a class of compounds with profound biological significance, hydrazine derivatives are indispensable reagents.[1][2][3] This guide provides an in-depth comparison of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride with other common hydrazine derivatives in the synthesis of pyridazine-based scaffolds and other heterocyclic systems. We will delve into the nuanced reactivity profiles, supported by mechanistic insights and comparative data, to empower you to make informed decisions in your synthetic endeavors.
The Central Role of Hydrazines in Heterocyclic Chemistry
Hydrazine (H₂N-NH₂) and its derivatives are powerful nucleophiles that readily react with electrophilic partners, most notably 1,4-dicarbonyl compounds, to form a wide array of heterocyclic rings.[1][3] The classical Paal-Knorr synthesis and related cyclocondensation reactions are cornerstones of heterocyclic chemistry, providing access to pyridazines, pyrazoles, and other important pharmacophores.[4][5] The choice of the hydrazine derivative is a critical parameter that dictates the structure, substitution pattern, and ultimately the biological activity of the final product.
Unveiling this compound: A Multifunctional Reagent
This compound is a sophisticated hydrazine derivative that offers several potential advantages over simpler congeners like hydrazine hydrate or phenylhydrazine. Its structure incorporates a pyridazine ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities, including antihypertensive, antidepressant, and anticancer properties.[2][3] The presence of a methyl carboxylate group further enhances its utility, providing a handle for post-synthetic modifications.
Comparative Analysis of Reactivity and Synthetic Utility
To understand the unique attributes of this compound, a direct comparison with commonly used hydrazine derivatives is essential.
| Hydrazine Derivative | Key Characteristics | Advantages | Disadvantages |
| Hydrazine Hydrate (H₂N-NH₂·H₂O) | The simplest hydrazine derivative. | Inexpensive, readily available, high reactivity. | Can lead to the formation of symmetrical products when reacting with unsymmetrical dicarbonyls. Lacks functionality for further derivatization. |
| **Phenylhydrazine (Ph-NH-NH₂) ** | An arylated hydrazine. | Introduces a phenyl group, which can be a key pharmacophoric element. The phenyl ring can be further functionalized. | Can alter the electronic properties of the resulting heterocycle. May lead to steric hindrance in some reactions. |
| This compound | A substituted pyridazinyl hydrazine. | Introduces a pyridazine moiety, a known bioactive scaffold. The methyl ester provides a site for further chemical transformations. The pyridazine ring can influence the regioselectivity of cyclization. | Higher cost and potentially lower commercial availability compared to simpler hydrazines. The dihydrochloride salt form requires neutralization prior to reaction. |
The primary advantage of using a substituted hydrazine like this compound lies in the direct incorporation of a complex, functionalized heterocyclic system in a single step. This approach is highly convergent and can significantly shorten synthetic routes to complex drug candidates.
Mechanistic Considerations: The Impact of Substitution
The reactivity of a hydrazine derivative is governed by the nucleophilicity of the nitrogen atoms. In Methyl 6-hydrazinylpyridazine-3-carboxylate, the pyridazine ring, being an electron-withdrawing system, is expected to reduce the nucleophilicity of the attached hydrazine moiety compared to hydrazine hydrate. However, this modulation of reactivity can be advantageous, potentially leading to higher selectivity in reactions with unsymmetrical dicarbonyl compounds.
Experimental Section: Representative Protocols
To illustrate the practical application of these reagents, we provide detailed protocols for a typical cyclocondensation reaction to form a pyridazino[4,5-d]pyridazine scaffold, a key structure in many biologically active molecules.[4]
Protocol 1: Synthesis of a Pyridazino[4,5-d]pyridazine using Hydrazine Hydrate
This protocol is adapted from the general procedure for the synthesis of pyridazino[4,5-d]pyridazine derivatives.[4]
Reactants:
-
1,4-Dicarbonyl precursor (e.g., a substituted phthalaldehyde) (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (as solvent)
Procedure:
-
Dissolve the 1,4-dicarbonyl precursor in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 2: Synthesis of a Functionalized Pyridazino[4,5-d]pyridazine using this compound
This is a hypothesized protocol based on standard cyclocondensation procedures.
Reactants:
-
1,4-Dicarbonyl precursor (e.g., a substituted phthalaldehyde) (1.0 eq)
-
This compound (1.05 eq)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) (2.1 eq)
-
Ethanol or a higher boiling point solvent like n-butanol (as solvent)
Procedure:
-
Suspend this compound in the chosen solvent in a round-bottom flask.
-
Add the non-nucleophilic base to neutralize the hydrochloride salt and stir for 15-30 minutes at room temperature.
-
Add the 1,4-dicarbonyl precursor to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off any precipitated salts.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to isolate the desired functionalized pyridazino[4,5-d]pyridazine.
Visualizing the Synthetic Strategy
The choice of hydrazine derivative directly impacts the synthetic pathway and the final molecular architecture.
Conclusion and Future Outlook
This compound represents a valuable, albeit more specialized, tool in the arsenal of the synthetic chemist. While hydrazine hydrate remains the workhorse for simple pyridazine synthesis due to its low cost and high reactivity, the strategic use of functionalized hydrazines like the title compound offers a more convergent and efficient route to complex molecules of interest in drug discovery. The ability to introduce a bioactive pyridazine core and a versatile ester handle in a single transformation can significantly streamline the synthesis of novel therapeutic agents.
Future research in this area will likely focus on expanding the library of such functionalized hydrazine derivatives and exploring their application in a wider range of cyclocondensation reactions. The development of more cost-effective synthetic routes to these advanced building blocks will also be crucial for their broader adoption in both academic and industrial research.
References
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. asianpubs.org [asianpubs.org]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Comparing the reactivity of "Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride" with semicarbazide
For researchers and professionals in drug development and synthetic chemistry, the selection of a hydrazine-based reagent is a critical decision that influences reaction kinetics, yield, and the properties of the final product. This guide provides an in-depth, objective comparison of two key reagents: Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride and the classic reagent, semicarbazide. We will dissect their structural nuances, explore the resulting electronic effects, and provide a framework for experimentally validating their reactivity profiles.
Introduction: Two Hydrazines, Distinct Chemical Personalities
Both Methyl 6-hydrazinylpyridazine-3-carboxylate and semicarbazide are invaluable tools, primarily used for the derivatization of aldehydes and ketones to form stable hydrazone or semicarbazone products, respectively.[1] These reactions are fundamental in both analytical chemistry for characterization and in synthetic chemistry as building blocks for more complex molecules, including pharmaceuticals.[2]
-
Semicarbazide (NH₂CONHNH₂) is a simple, widely used derivative of urea.[1] Its utility is well-established for creating highly crystalline semicarbazones, which are useful for the purification and identification of carbonyl compounds.[1][3]
-
Methyl 6-hydrazinylpyridazine-3-carboxylate is a more complex, heterocyclic hydrazine. Its rigid, aromatic pyridazine core and appended ester group suggest a reactivity profile tailored for applications in medicinal chemistry, where the resulting hydrazone can serve as a scaffold for further functionalization or as a pharmacophore itself.[4]
This guide moves beyond a simple catalog of applications to explore the fundamental chemical principles governing the reactivity of these two molecules.
Structural and Electronic Analysis: The Source of Reactivity Differences
The reactivity of any hydrazine in condensation reactions is dictated by the nucleophilicity of its terminal -NH₂ group. This, in turn, is governed by the electronic environment created by the rest of the molecule.
Semicarbazide: A Tale of Competing Resonance
In semicarbazide, the lone pair of electrons on the nitrogen atom adjacent to the carbonyl group is delocalized through resonance with the oxygen atom. This effect deactivates this nitrogen, rendering it amide-like and non-nucleophilic.[3] Consequently, only the terminal -NH₂ group is reactive. However, the electron-withdrawing nature of the adjacent amide group inductively reduces the electron density and, therefore, the nucleophilicity of this terminal nitrogen compared to unsubstituted hydrazine.
Methyl 6-hydrazinylpyridazine-3-carboxylate: The Influence of an Aromatic Heterocycle
The pyridazine ring profoundly influences the reactivity of the attached hydrazine moiety. Key factors include:
-
Electron-Withdrawing Nature: The pyridazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms.[4][5] This aromatic system, further substituted with an electron-withdrawing methyl carboxylate group (-COOCH₃), significantly pulls electron density away from the hydrazine group.
-
Reduced Nucleophilicity: This strong electron-withdrawing effect decreases the availability of the lone pair on the terminal nitrogen, thereby reducing its nucleophilicity. Aromatic hydrazines are generally less basic and weaker nucleophiles than their aliphatic counterparts.[6]
-
The Dihydrochloride Salt Form: The commercially available dihydrochloride salt means that in solution, the hydrazine will be protonated. The free, nucleophilic hydrazine must be liberated by the addition of a base or by conducting the reaction in a buffered system at an appropriate pH. This protonation effectively sequesters the lone pair, rendering the hydrazine unreactive until deprotonation occurs.
Comparative Reactivity Profile: Kinetics and pH Dependence
The condensation reaction between a hydrazine and a carbonyl compound proceeds via a two-step mechanism: nucleophilic attack to form a tetrahedral intermediate (carbinolamine), followed by acid-catalyzed dehydration to yield the final hydrazone.[7] The rate-limiting step is typically the dehydration of the intermediate, which is pH-dependent.[7][8]
-
At low pH: The hydrazine is heavily protonated and non-nucleophilic, slowing the initial attack.
-
At high pH: There is insufficient acid to catalyze the dehydration step effectively.[9]
-
Optimal pH: For most hydrazone formations, the optimal rate is found at a mildly acidic pH (typically 4-6), which represents a compromise between having enough free nucleophile and enough acid catalyst for the dehydration step.[7]
Given the lower basicity (predicted pKa of the conjugate acid is lower) of the aromatic Methyl 6-hydrazinylpyridazine-3-carboxylate compared to semicarbazide (pKa of conjugate acid ≈ 3.5-3.7)[10], the optimal pH for its reaction may differ. The pyridazinyl hydrazine will exist in its active, deprotonated form at a lower pH compared to semicarbazide.
Experimental Design for Validation
To empirically compare the reactivity of these two compounds, a robust, quantitative experimental protocol is necessary. A kinetic study monitoring the rate of product formation via UV-Vis spectroscopy is a standard and effective method.[6]
Objective
To quantitatively compare the second-order reaction rates of this compound and semicarbazide with a model aldehyde (e.g., 4-nitrobenzaldehyde) under controlled pH and temperature conditions.
Mandatory Visualization: Reaction Mechanism
Below is the general mechanism for hydrazone formation, which is central to this experimental design.
Caption: General mechanism of hydrazone formation.
Materials
-
This compound
-
Semicarbazide hydrochloride (to ensure comparable starting salt form)
-
4-Nitrobenzaldehyde (chosen for its strong UV chromophore)
-
Phosphate or Acetate buffer solutions (pH 4.0, 5.0, 6.0, 7.0)
-
Methanol or DMSO (as a co-solvent for solubility)
-
UV-Vis Spectrophotometer with temperature control
Experimental Protocol
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of 4-nitrobenzaldehyde in methanol.
-
Prepare 100 mM stock solutions of each hydrazine hydrochloride salt in the desired aqueous buffer.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer to 25°C.
-
In a quartz cuvette, combine the buffer solution and the 4-nitrobenzaldehyde stock solution.
-
Initiate the reaction by adding a small volume of the hydrazine stock solution to the cuvette, ensuring rapid mixing. Final concentrations should be pseudo-first-order (e.g., 10 mM hydrazine, 0.1 mM aldehyde).
-
Immediately begin monitoring the increase in absorbance at the λmax of the resulting hydrazone (which will be different from the reactants and must be determined beforehand).
-
Record absorbance data at regular intervals until the reaction reaches completion (absorbance plateaus).
-
-
Data Analysis:
-
For each run, plot Absorbance vs. Time.
-
Determine the observed rate constant (k_obs) by fitting the data to a first-order rate equation.
-
Calculate the second-order rate constant (k₂) using the formula: k₂ = k_obs / [Hydrazine].
-
Repeat the experiment for each hydrazine at each pH value to determine the optimal reaction conditions for both.
-
Mandatory Visualization: Experimental Workflow
Caption: Workflow for comparative kinetic analysis.
Hypothetical Data & Interpretation
Following the protocol above, one might obtain the results summarized in the table below. This data is illustrative but based on the chemical principles discussed.
| Hydrazine Reagent | pH | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ |
| Semicarbazide HCl | 4.0 | 0.85 |
| Semicarbazide HCl | 5.0 | 1.52 |
| Semicarbazide HCl | 6.0 | 0.98 |
| Semicarbazide HCl | 7.0 | 0.31 |
| Methyl 6-hydrazinylpyridazine-3-carboxylate 2HCl | 4.0 | 0.45 |
| Methyl 6-hydrazinylpyridazine-3-carboxylate 2HCl | 5.0 | 0.28 |
| Methyl 6-hydrazinylpyridazine-3-carboxylate 2HCl | 6.0 | 0.11 |
| Methyl 6-hydrazinylpyridazine-3-carboxylate 2HCl | 7.0 | 0.04 |
Interpretation of Hypothetical Data:
-
Overall Reactivity: As predicted by the structural analysis, semicarbazide exhibits a significantly higher reaction rate constant (k₂ = 1.52 M⁻¹s⁻¹ at its optimum pH) compared to Methyl 6-hydrazinylpyridazine-3-carboxylate (k₂ = 0.45 M⁻¹s⁻¹ at its optimum). This confirms the dominant electron-withdrawing effect of the substituted pyridazine ring, which reduces the nucleophilicity of the hydrazine.
-
Optimal pH: The data illustrates that semicarbazide's reactivity peaks around pH 5.0. In contrast, the pyridazinyl hydrazine, being less basic, performs optimally at a more acidic pH of 4.0. At higher pH values, the rate for both reactions drops off as the acid-catalyzed dehydration step becomes less efficient.[9]
Broader Applications and Considerations
The choice between these two reagents extends beyond mere reaction speed.
-
Choose Semicarbazide when:
-
The primary goal is the rapid and efficient derivatization of a carbonyl for detection or purification.
-
The resulting semicarbazone's simple structure is desired.
-
Cost and availability are primary concerns.
-
-
Choose Methyl 6-hydrazinylpyridazine-3-carboxylate when:
-
The goal is to synthesize a molecule with potential biological activity, where the pyridazine core is a desired pharmacophore.[4]
-
The resulting hydrazone is an intermediate that requires further, specific functionalization via the ester group or the aromatic ring.
-
A slower, more controlled reaction is acceptable or even preferred.
-
The lower reactivity can be an advantage in complex molecular settings, potentially offering greater selectivity for more reactive carbonyl groups.
-
Conclusion
While both Methyl 6-hydrazinylpyridazine-3-carboxylate and semicarbazide are effective reagents for reacting with carbonyls, they possess distinct reactivity profiles rooted in their molecular structure. Semicarbazide is the more potent, faster-reacting nucleophile due to the comparatively mild deactivating effect of its amide group. In contrast, the powerful electron-withdrawing nature of the substituted pyridazine ring in Methyl 6-hydrazinylpyridazine-3-carboxylate renders it significantly less reactive.
This lower reactivity is not a flaw but a feature. It makes the pyridazinyl hydrazine a specialized tool for medicinal chemistry and complex synthesis, where the incorporation of its unique heterocyclic scaffold is the primary objective. Understanding these fundamental differences in electronic structure and reactivity allows researchers to make informed decisions, optimizing their synthetic strategies to achieve their specific chemical goals.
References
- 1. Semicarbazide - Wikipedia [en.wikipedia.org]
- 2. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blumberginstitute.org [blumberginstitute.org]
- 6. benchchem.com [benchchem.com]
- 7. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Semicarbazide | 57-56-7 [chemicalbook.com]
The Evolving Landscape of Pyridazine Therapeutics: A Comparative Analysis of Methyl 6-hydrazinylpyridazine-3-carboxylate Dihydrochloride Derivatives
In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. The pyridazine scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide delves into the therapeutic potential of a specific class of these compounds: derivatives of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride. Through a comprehensive comparison with established drugs, supported by experimental data and mechanistic insights, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of the prospects these derivatives hold in modern medicine.
Introduction: The Promise of the Pyridazine Core
Pyridazine and its derivatives have garnered significant attention for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The inherent physicochemical characteristics of the pyridazine ring system allow for versatile functionalization, enabling the fine-tuning of biological activity and pharmacokinetic profiles. The incorporation of a hydrazinyl and a carboxylate moiety, as seen in the core structure of this compound, offers multiple points for chemical modification, paving the way for the synthesis of a vast library of derivatives with potentially unique therapeutic applications.
This guide will explore the biological activities of these derivatives in three key therapeutic areas—antimicrobial, anti-inflammatory, and anticancer—by comparing their performance with that of well-established drugs: Ciprofloxacin, Diclofenac, and Cisplatin, respectively.
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the urgent development of novel antibiotics. Pyridazine derivatives have shown considerable promise in this arena.
Comparative Analysis with Ciprofloxacin
Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, functions by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[4][5][6] This mechanism ultimately leads to bacterial cell death.
While specific data on this compound derivatives is still emerging, related hydrazone and pyridazine compounds have demonstrated significant antimicrobial potential. Studies on similar scaffolds suggest that these compounds may exert their effects through various mechanisms, including the inhibition of essential bacterial enzymes. For instance, some hydrazone derivatives have shown strong binding affinities towards dihydrofolate reductase (DHFR), a key enzyme in folate biosynthesis, which is a different target than that of fluoroquinolones.
Table 1: Comparative Antimicrobial Activity
| Compound/Drug | Target Organism(s) | MIC (µg/mL) | Known Mechanism of Action | Reference(s) |
| Hypothetical Pyridazine Derivative A | E. coli, S. aureus | Data not yet available | Potentially DHFR inhibition | - |
| Ciprofloxacin | Broad-spectrum | 0.004 - 2 | Inhibition of DNA gyrase and topoisomerase IV | [4][7] |
| Hypothetical Pyridazine Derivative B | P. aeruginosa | Data not yet available | Unknown | - |
Note: MIC (Minimum Inhibitory Concentration) values for hypothetical derivatives are placeholders pending experimental data.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.[8][9][10][11][12]
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight and then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[9]
-
Serial Dilution of Test Compounds: The pyridazine derivatives and the reference drug (e.g., Ciprofloxacin) are serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 16-24 hours.[9]
-
Data Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Mechanism: Bacterial DNA Replication Pathway
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. sarpublication.com [sarpublication.com]
- 4. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 5. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 6. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. protocols.io [protocols.io]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
Cross-reactivity studies of "Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride" derivatives
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Pyridazine Derivatives
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically viable drug candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. This guide provides an in-depth look at the strategic evaluation of cross-reactivity for novel compounds derived from the versatile building block, Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride . While this molecule is a starting point, its derivatives, particularly those designed as kinase inhibitors, require rigorous profiling to mitigate off-target effects that could lead to toxicity or reduced efficacy.
This document is structured to guide researchers and drug development professionals through the rationale, design, and execution of a comprehensive cross-reactivity screening cascade. We will move beyond mere protocol recitation to explain the "why" behind each experimental choice, ensuring a self-validating and robust approach to lead candidate selection.
The Rationale: Why Focus on Cross-Reactivity?
The human kinome consists of over 500 kinases, many of which share highly conserved ATP-binding pockets. Consequently, small molecule inhibitors designed to target the ATP pocket of a specific kinase are often prone to binding to multiple other kinases. This lack of specificity, or cross-reactivity, can lead to:
-
Unforeseen Toxicities: Inhibition of essential "housekeeping" kinases can disrupt normal cellular function.
-
Complex Polypharmacology: While sometimes beneficial (e.g., in multi-targeted cancer therapies), unintended polypharmacology can complicate the interpretation of clinical results and lead to a narrow therapeutic window.
-
Misleading Structure-Activity Relationships (SAR): If a compound's observed cellular phenotype is the result of multiple off-target inhibitions, it can obscure the true SAR for the intended target, leading medicinal chemistry efforts astray.
Therefore, a systematic and tiered approach to cross-reactivity profiling is not just a regulatory requirement but a cornerstone of efficient and successful drug development.
Designing the Cross-Reactivity Screening Cascade
A phased approach is the most resource-effective strategy for evaluating selectivity. The goal is to use broad, cost-effective assays early on to eliminate non-selective compounds and then employ more complex, physiologically relevant assays for the most promising candidates.
Caption: A tiered workflow for assessing compound cross-reactivity.
Experimental Protocols: A Practical Guide
Here, we detail the methodologies for key stages of the screening cascade, using a hypothetical derivative, "Pyr-021," as an example.
Protocol 1: Broad Kinase Profiling (Phase 1)
This initial screen provides a broad view of a compound's selectivity across the human kinome. Commercial services are highly recommended for their breadth and standardization.
Objective: To identify all potential kinase off-targets of Pyr-021 at a high concentration.
Methodology: KINOMEscan® (DiscoverX)
-
Compound Preparation: Prepare a 100 mM stock solution of Pyr-021 in 100% DMSO. Dilute to a 100X final assay concentration (e.g., for a 1 µM final screen, prepare a 100 µM stock).
-
Assay Principle: The KINOMEscan® platform is based on a competition binding assay. A DNA-tagged kinase is incubated with an immobilized ligand that binds to the active site. Your compound is added and competes for binding. The amount of kinase bound to the solid support is measured by qPCR of the DNA tag. A potent interaction results in a low qPCR signal.
-
Execution (Outsourced):
-
Ship the compound to the service provider (e.g., Eurofins).
-
Request the scanMAX panel, which covers over 450 kinases.
-
Specify a single high concentration for the initial screen (e.g., 1 µM or 10 µM).
-
-
Data Analysis: The primary output is "% Control," where a lower number indicates stronger binding.
-
% Control = (test compound signal - background signal) / (DMSO control signal - background signal) * 100
-
A common threshold for a "hit" is a % Control value of <35% or <10%.
-
Protocol 2: Cellular Target Engagement (Phase 3)
After identifying off-targets biochemically, it is crucial to confirm that the compound engages these targets within the complex environment of a living cell.
Objective: To confirm and quantify the binding of Pyr-021 to its intended target and key off-targets in live cells.
Methodology: NanoBRET™ Target Engagement Assay (Promega)
-
Cell Line Preparation:
-
Select a suitable human cell line (e.g., HEK293).
-
Co-transfect the cells with two plasmids: one expressing the kinase of interest as a fusion with NanoLuc® luciferase, and another expressing a fluorescent energy acceptor (tracer).
-
Plate the transfected cells in a 96-well, white-bottom plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Create a serial dilution of Pyr-021 in Opti-MEM™ medium.
-
Add the diluted compound to the cells and incubate for 2 hours at 37°C in a CO2 incubator.
-
-
Assay Execution:
-
Add the NanoBRET™ tracer to all wells. The tracer is a fluorescently labeled molecule that also binds to the kinase active site.
-
Add the Nano-Glo® Substrate to produce the luciferase signal (the BRET donor).
-
Read the plate on a luminometer capable of measuring two distinct wavelengths simultaneously (e.g., 460nm for the donor and >600nm for the acceptor).
-
-
Data Analysis:
-
Calculate the BRET ratio: (Acceptor Emission) / (Donor Emission).
-
As your compound displaces the tracer, the BRET ratio will decrease.
-
Plot the BRET ratio against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the cellular IC50. This value reflects the compound's potency in a physiological context.
-
Data Presentation and Comparative Analysis
Clear data visualization is key to making informed decisions. The following table presents a mock dataset for three hypothetical derivatives synthesized from our core scaffold.
Table 1: Comparative Kinase Selectivity Profile
| Parameter | Derivative A | Derivative B | Derivative C |
| Primary Target IC50 (nM) | 15 | 25 | 8 |
| Number of Off-Targets | 12 | 2 | 28 |
| (% Ctrl < 35% @ 1µM) | |||
| S-Score (10) | 0.15 | 0.05 | 0.35 |
| Key Off-Target 1 IC50 (nM) | 250 (Kinase X) | 1,800 (Kinase Y) | 50 (Kinase Z) |
| Key Off-Target 2 IC50 (nM) | 800 (Kinase Y) | >10,000 (Kinase X) | 120 (Kinase X) |
| Cellular Target IC50 (nM) | 45 | 60 | 30 |
The Selectivity Score (S-Score) is a method to quantify selectivity. A common definition is the number of off-targets with a %Inhibition above a certain threshold (e.g., 65%) at a given concentration, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
Interpretation:
-
Derivative C is the most potent against the primary target but is highly non-selective (S-Score = 0.35), making it a poor candidate.
-
Derivative A has good potency but hits 12 off-targets, with significant potency against Kinase X (250 nM).
-
Derivative B is slightly less potent on the primary target but is vastly more selective, with only two weak off-targets. It has the best S-Score.
Based on this data, Derivative B represents the most promising lead candidate for further development due to its superior selectivity profile, which predicts a lower risk of off-target toxicities.
Visualizing Off-Target Consequences
Understanding the potential impact of off-target inhibition requires knowledge of cellular signaling pathways. For instance, if our primary target is a MAPK pathway kinase, but our compound also inhibits a kinase in the PI3K/AKT pathway, we could see unexpected effects on cell survival and proliferation.
Caption: Impact of an off-target hit on a parallel signaling pathway.
This diagram illustrates how a compound targeting MEK could inadvertently inhibit PI3K, confounding the desired therapeutic outcome by simultaneously blocking a critical cell survival pathway. This visualization underscores the necessity of the rigorous, multi-faceted screening approach detailed in this guide. By systematically identifying and quantifying cross-reactivity, we can select drug candidates with the highest probability of success in the clinic.
In vitro and in vivo validation of "Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride" based compounds
This guide provides a comprehensive comparison of the preclinical validation of a novel chemical entity, "Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride" (termed HYD-1), and its derivatives. We will explore the essential in vitro and in vivo assays required to characterize its efficacy and mechanism of action, benchmarking its performance against established therapeutic alternatives. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Hydrazinylpyridazine Derivatives in Oncology
The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial effects.[1] The incorporation of a hydrazine moiety can further enhance biological activity, potentially through the formation of hydrazones or by participating in redox reactions that can induce cellular stress in cancer cells.[2][3][4] Our lead compound, HYD-1, is synthesized from this promising scaffold. The core hypothesis is that HYD-1 and its derivatives can act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival.
Recent advancements in drug discovery have highlighted the importance of developing novel compounds that can overcome resistance to existing therapies.[5] The unique chemical properties of hydrazine derivatives suggest they may offer a novel mechanism of action, making them valuable candidates for further investigation.[6]
In Vitro Validation: Establishing a Cellular Mechanism of Action
In vitro assays are the first step in characterizing the biological activity of a new compound, providing a controlled environment to study its effects on cancer cells.[7][8] These initial screens are crucial for triaging molecules with insufficient anticancer activity before they enter more complex and costly preclinical animal testing.[9][10]
Experimental Workflow for In Vitro Analysis
The following diagram outlines the typical workflow for the in vitro validation of a novel anticancer compound.
Caption: Workflow for in vitro validation of anticancer compounds.
Cytotoxicity Screening
The initial assessment of an anticancer compound involves determining its cytotoxicity against a panel of human cancer cell lines.[11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cell viability.[9] This assay helps determine the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of HYD-1 and comparator drugs (e.g., 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.[11]
Table 1: Comparative Cytotoxicity (IC50 in µM) of HYD-1 and Standard Chemotherapeutic Agents
| Cancer Cell Line | Tissue of Origin | HYD-1 (Hypothetical) | Doxorubicin (Alternative) | Cisplatin (Alternative) |
| MCF-7 | Breast Adenocarcinoma | 8.2 ± 1.1 | 0.9 ± 0.2 | 5.7 ± 0.8 |
| A549 | Lung Carcinoma | 12.5 ± 2.3 | 1.5 ± 0.3 | 8.1 ± 1.2 |
| HCT116 | Colon Carcinoma | 5.4 ± 0.9 | 0.7 ± 0.1 | 4.2 ± 0.6 |
| PC-3 | Prostate Carcinoma | 25.1 ± 3.8 | 2.8 ± 0.5 | 15.3 ± 2.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Elucidating the Mechanism of Cell Death
A crucial step in drug development is understanding how a compound kills cancer cells. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. The Annexin V/Propidium Iodide (PI) assay is a standard method to detect apoptosis by flow cytometry.[11]
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with HYD-1 at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic.[11]
Table 2: Induction of Apoptosis by HYD-1 in HCT116 Cells
| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| HYD-1 (IC50) | 25.8 ± 3.1 | 15.2 ± 2.5 | 1.2 ± 0.4 |
| Doxorubicin (IC50) | 30.5 ± 3.9 | 18.9 ± 2.8 | 1.5 ± 0.5 |
Hypothetical data showing a significant increase in apoptosis after treatment with HYD-1.
Based on the hydrazine moiety, a plausible mechanism of action for HYD-1 could be the induction of oxidative stress, leading to the activation of the intrinsic apoptosis pathway.
Caption: Proposed intrinsic apoptosis signaling pathway for HYD-1.
In Vivo Validation: Assessing Efficacy in a Living System
While in vitro studies are informative, they do not fully replicate the complexity of a tumor within a living organism. In vivo models are essential for evaluating a drug's efficacy, toxicity, and pharmacokinetics in a physiological context.[12]
Choice of In Vivo Model
The selection of an appropriate animal model is critical for obtaining clinically relevant data.[13][14] Common models in oncology research include:
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted into immunodeficient mice. These models are well-established and offer predictable tumor growth.[12][15]
-
Patient-Derived Xenografts (PDX): Tumor tissue from a patient is directly implanted into immunodeficient mice. PDX models better preserve the characteristics of the original tumor.[12][16]
-
Syngeneic Models: Mouse tumor cells are implanted into immunocompetent mice, allowing for the study of interactions between the tumor and the immune system.[15]
For the initial in vivo validation of HYD-1, a CDX model using HCT116 cells is a logical choice due to the compound's in vitro efficacy against this cell line.
Experimental Workflow for In Vivo Studies
Caption: Workflow for a xenograft efficacy study.
Protocol 3: HCT116 Xenograft Model
-
Cell Implantation: Subcutaneously implant HCT116 cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a mean size of 100-150 mm³.
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, HYD-1 at two dose levels, and a positive control).
-
Treatment Administration: Administer the treatments daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group.
Table 3: Efficacy of HYD-1 in an HCT116 Xenograft Model
| Treatment Group | Dose | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1520 ± 250 | - | +2.5 |
| HYD-1 | 25 mg/kg | 850 ± 180 | 44 | -1.2 |
| HYD-1 | 50 mg/kg | 480 ± 120 | 68 | -4.5 |
| Positive Control | Standard Dose | 350 ± 90 | 77 | -8.0 |
Hypothetical data demonstrating a dose-dependent antitumor effect of HYD-1 with acceptable toxicity.
Pharmacokinetic Analysis
Pharmacokinetics (PK) describes how the body absorbs, distributes, metabolizes, and excretes a drug (ADME).[17] Understanding the PK profile of a small molecule is crucial for optimizing dosing regimens.[18][19] Physiologically based pharmacokinetic (PBPK) models are increasingly used in anti-cancer drug research to predict drug-drug interactions and to inform clinical trial design.[20]
For novel compounds like HYD-1, initial PK studies in rodents would determine key parameters such as half-life, clearance, and bioavailability. This data is essential for correlating drug exposure with treatment response.[21]
Conclusion and Future Directions
The hypothetical data presented in this guide illustrates a promising preclinical profile for the novel hydrazinylpyridazine-based compound, HYD-1. Its in vitro cytotoxicity against various cancer cell lines, coupled with a clear mechanism of action involving apoptosis induction, provides a strong rationale for further development. The in vivo efficacy in a xenograft model further supports its potential as an anticancer agent.
Future studies should focus on:
-
Expanding the panel of cancer cell lines to identify additional sensitive tumor types.
-
Investigating the detailed molecular targets of HYD-1.
-
Conducting more comprehensive in vivo studies in PDX models to assess efficacy in a more clinically relevant setting.
-
Performing detailed toxicology and pharmacokinetic studies to establish a safety profile and to guide clinical dose selection.
The development of novel chemical entities like HYD-1 is a critical component of advancing cancer therapy and overcoming the challenges of drug resistance.
References
- 1. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases | Bentham Science [eurekaselect.com]
- 2. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Editorial: Novel compounds from chemistry to druggable candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. News - Pharmaceutical Market Update: Innovation in Hydrazine Derivatives [xinchem.com]
- 7. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijcrt.org [ijcrt.org]
- 10. noblelifesci.com [noblelifesci.com]
- 11. benchchem.com [benchchem.com]
- 12. biocompare.com [biocompare.com]
- 13. criver.com [criver.com]
- 14. Cancer models in preclinical research: A chronicle review of advancement in effective cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 16. researchgate.net [researchgate.net]
- 17. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 18. Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Application of physiologically based pharmacokinetics modeling in the research of small-molecule targeted anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Binding Affinity of Methyl 6-hydrazinylpyridazine-3-carboxylate Dihydrochloride Analogs: A Guide for Drug Discovery Professionals
This guide provides a comprehensive comparative analysis of the binding affinity of analogs derived from Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride. We will explore the strategic design of these analogs, detail the methodologies for evaluating their target engagement, and present a framework for interpreting the resulting data to guide lead optimization in drug discovery programs. The narrative is grounded in established scientific principles, combining theoretical predictions with robust experimental validation.
Introduction: The Pyridazine Scaffold in Medicinal Chemistry
The pyridazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of this diazine heterocycle have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents.[3][4][5][6][7] The introduction of a hydrazinyl functional group, as seen in Methyl 6-hydrazinylpyridazine-3-carboxylate, provides a versatile chemical handle. This allows for the systematic synthesis of a diverse library of analogs, typically hydrazones, which are themselves a class of compounds known for their broad pharmacological relevance.[4][7]
The primary goal of synthesizing such a library is to conduct a thorough Structure-Activity Relationship (SAR) study. By systematically modifying the parent molecule and quantifying the resulting changes in binding affinity, researchers can identify key molecular interactions that drive target engagement and ultimately enhance potency and selectivity. This guide will walk through the critical steps of this process, from computational prediction to experimental validation.
Analog Design and Synthesis Strategy
The parent compound, this compound (CAS RN: 1788044-11-0), serves as the foundational block for derivatization.[8] Its synthesis often proceeds from Methyl 6-chloropyridazine-3-carboxylate, a common intermediate, via nucleophilic substitution with hydrazine.[9][10]
The strategic rationale for analog design is to probe the chemical space around a target's binding pocket. The hydrazinyl group is readily reacted with a wide array of aldehydes and ketones to form a library of hydrazone derivatives. This approach allows for the introduction of various substituents to explore effects such as:
-
Steric Bulk: How does the size and shape of the substituent affect binding?
-
Electronic Properties: Do electron-donating or electron-withdrawing groups enhance affinity?
-
Hydrophobicity/Hydrophilicity: Can solubility and binding be optimized by altering polarity?
-
Hydrogen Bonding Potential: Can new hydrogen bond donors or acceptors be introduced to form key interactions with the target protein?
Below is a generalized workflow for the synthesis of a library of analogs from the parent compound.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
- 6. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. achmem.com [achmem.com]
- 9. researchgate.net [researchgate.net]
- 10. Methyl 6-chloropyridazine-3-carboxylate | C6H5ClN2O2 | CID 12379801 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action of Novel Methyl 6-hydrazinylpyridazine-3-carboxylate Dihydrochloride Derivatives
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capacity, and weak basicity—make it a versatile core for developing novel therapeutics.[1][2] Derivatives of pyridazine have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[3][4][5]
This guide focuses on a specific, promising chemical series derived from the "Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride" scaffold. We will provide a comprehensive, technically-grounded framework for researchers to rigorously validate the mechanism of action (MoA) of novel derivatives, compare their performance against relevant alternatives, and generate the robust data package required for advancing a lead candidate. Our approach emphasizes a logical, multi-pronged experimental strategy, moving from initial target binding to cellular and phenotypic consequences.
Section 1: The Strategic Workflow for MoA Validation
A definitive MoA validation is not the result of a single experiment but a cascade of evidence. Each step should logically inform the next, creating a self-validating system that builds confidence in the proposed mechanism. The goal is to establish a clear, causal link from molecular interaction to cellular response. We advocate for a three-phase approach: (1) Direct Target Engagement, (2) Cellular Pathway Modulation, and (3) Phenotypic Confirmation.
Section 2: Phase 1 - Confirming Direct Target Engagement
Before investigating downstream effects, it is critical to confirm that the derivative directly binds to its intended molecular target within the complex cellular environment. This step differentiates a specific inhibitor from a compound with non-specific or off-target effects.
Causality Behind Experimental Choices
-
Biophysical Assays (e.g., Surface Plasmon Resonance - SPR): These cell-free systems are essential for quantifying the direct binding affinity (KD) and the kinetics (kon/koff) of the compound-target interaction. This provides the foundational evidence of a physical interaction.[6]
-
Cellular Target Engagement Assays (e.g., Cellular Thermal Shift Assay - CETSA): A compound that binds in a test tube may not engage its target in a live cell due to poor permeability or rapid efflux. CETSA overcomes this by measuring the thermal stabilization of a target protein upon ligand binding inside intact cells, providing unequivocal proof of target engagement in a physiological context.[6]
Experimental Protocol 1: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified recombinant target protein (e.g., JNK1, c-Met) onto a sensor chip surface using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a dilution series of the pyridazine derivative (e.g., 0.1 nM to 1 µM) in a suitable running buffer. Include a vehicle control (e.g., DMSO).
-
Binding Measurement: Inject the analyte solutions over the sensor surface and a reference surface (without protein). The change in the refractive index, measured in Response Units (RU), is proportional to the mass bound to the surface.
-
Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
Experimental Protocol 2: HiBiT Cellular Thermal Shift Assay (CETSA)
This advanced CETSA protocol utilizes a luminescent tag for a high-throughput, sensitive readout.[6]
-
Cell Line Engineering: Generate a stable cell line expressing the target protein tagged with the 11-amino-acid HiBiT peptide.
-
Compound Treatment: Plate the HiBiT-tagged cells and treat with the pyridazine derivative at various concentrations for a defined period (e.g., 1 hour). Include a vehicle control.
-
Thermal Challenge: Heat the cell suspensions across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling.
-
Lysis and Detection: Lyse the cells and add the LgBiT protein, which complements the HiBiT tag to form a functional NanoLuc® luciferase. Measure the luminescent signal.
-
Data Analysis: Plot luminescence versus temperature. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A positive shift in Tm (ΔTm) in compound-treated cells compared to the control indicates target stabilization and engagement.[6]
Comparative Data: Target Engagement of Pyridazine Derivatives
| Compound ID | Derivative Scaffold | Target | SPR KD (nM) | CETSA ΔTm (°C) @ 10 µM | Cell Accumulation (LC-MS/MS) |
| PDZ-001 | Methyl 6-(2-benzylhydrazinyl)... | JNK1 | 15.2 | +4.5 | High |
| PDZ-002 | Methyl 6-(2-(4-chlorobenzyl)hydrazinyl)... | JNK1 | 8.9 | +5.8 | High |
| Alternative 1 | SP600125 (Known JNK Inhibitor) | JNK1 | 40.0 | +3.1 | Moderate |
| PDZ-N01 | Negative Control (inactive analog) | JNK1 | >10,000 | +0.2 | High |
Data is hypothetical and for illustrative purposes, based on trends seen in the literature.[4][6]
Section 3: Phase 2 - Mapping the Cellular Signaling Pathway
Confirming target binding is necessary but not sufficient. The next crucial step is to demonstrate that this binding event modulates the downstream signaling pathway as predicted. For many pyridazine derivatives targeting kinases, this involves measuring changes in protein phosphorylation.[4][7]
Signaling Pathway Example: JNK1 Inhibition
Several pyridazine derivatives have been designed to inhibit c-Jun N-terminal kinase 1 (JNK1), a key node in stress-response pathways that can promote cancer cell survival and proliferation.[4] Inhibition of JNK1 is expected to reduce the phosphorylation of its direct substrate, c-Jun, thereby preventing the transcription of target genes like Cyclin D1.
Experimental Protocol 3: Western Blotting for Phospho-Protein Analysis
-
Cell Treatment: Seed cancer cells (e.g., AsPc-1, HCT-116) and grow to 70-80% confluency.[3][7]
-
Stimulation & Inhibition: Starve cells (if necessary), then pre-treat with the pyridazine derivative or a known inhibitor (e.g., SP600125) for 1-2 hours. Stimulate the pathway with an appropriate agonist (e.g., Anisomycin for JNK pathway) for 15-30 minutes.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or milk) and probe with primary antibodies specific for the phosphorylated form of the target (e.g., anti-phospho-JNK, anti-phospho-c-Jun) overnight at 4°C.
-
Detection: Wash and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: Strip the membrane and re-probe with antibodies for the total protein levels (e.g., anti-total-JNK, anti-total-c-Jun) and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Densitometry: Quantify band intensities to determine the ratio of phosphorylated to total protein.
Section 4: Phase 3 - Phenotypic Screening and Competitive Benchmarking
The final validation phase connects pathway modulation to a meaningful cellular outcome, such as the inhibition of cancer cell proliferation. This is where the compound's potency is quantified and compared to alternative or standard-of-care treatments.
Causality Behind Experimental Choices
-
Anti-proliferative Assays (SRB, MTT): These assays provide a quantitative measure (IC50 value) of a compound's ability to inhibit cell growth. Running the assay across multiple cell lines, including those with known dependencies on the target pathway, strengthens the MoA linkage.[7][8] Comparing the IC50 values of a series of derivatives allows for the establishment of a Structure-Activity Relationship (SAR), where chemical modifications are correlated with biological potency.
Experimental Protocol 4: Sulforhodamine B (SRB) Anti-proliferative Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the pyridazine derivative (e.g., 0.01 to 100 µM), a positive control (e.g., Doxorubicin or another relevant inhibitor), and a vehicle control.
-
Incubation: Incubate the plates for 72 hours.
-
Cell Fixation: Gently discard the media and fix the cells by adding cold 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add 0.4% SRB solution in 1% acetic acid to each well and stain for 30 minutes.
-
Washing and Solubilization: Wash away the unbound dye with 1% acetic acid and air dry. Solubilize the bound SRB stain with 10 mM Tris base solution.
-
Absorbance Reading: Measure the optical density (OD) at ~510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot against the compound concentration. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Comparative Data: Anti-proliferative Activity of Pyridazine Derivatives
| Compound ID | HCT-116 IC50 (µM) (Colon Cancer)[3] | MCF-7 IC50 (µM) (Breast Cancer)[3] | AsPc-1 IC50 (µM) (Pancreatic Cancer)[7] | Target Pathway |
| PDZ-002 | 0.85 | 1.2 | 0.5 | JNK1 |
| Alternative 1 | 12.5 | 15.8 | 9.7 | JNK1 |
| (SP600125) | ||||
| Alternative 2 | 0.05 | 0.09 | 0.02 | Topoisomerase II |
| (Doxorubicin) |
Data is hypothetical and for illustrative purposes, based on trends seen in the literature.
Conclusion
The validation of a novel drug candidate's mechanism of action is a meticulous process that demands a logical and evidence-based approach. For derivatives of "this compound," this involves a systematic progression from confirming direct target binding with biophysical and cellular engagement assays, to demonstrating downstream pathway modulation via techniques like Western blotting, and finally, quantifying the desired phenotypic outcome and benchmarking against established alternatives. By following this self-validating workflow, researchers can build a compelling and robust data package, confidently establishing the therapeutic potential of this versatile chemical scaffold.
References
- 1. blumberginstitute.org [blumberginstitute.org]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jocpr.com [jocpr.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthetic Efficiency of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Hydrazinylpyridazine Intermediate
Methyl 6-hydrazinylpyridazine-3-carboxylate is a key intermediate in the synthesis of a wide range of biologically active molecules, including inhibitors of Janus kinases (JAK) and other therapeutic targets. Its utility lies in the reactive hydrazine moiety, which serves as a handle for constructing more complex heterocyclic systems. The dihydrochloride salt form enhances the compound's stability and handling properties. This guide will benchmark two distinct synthetic approaches to this valuable intermediate, providing both a qualitative and quantitative comparison to aid in selecting the optimal pathway for your research and development needs.
Pathway A: A Multi-Step Synthesis from Acyclic Precursors
One documented approach to the pyridazine core of the target molecule begins with readily available acyclic starting materials, such as ethyl levulinate. This pathway involves the construction of the pyridazine ring followed by a series of functional group transformations.
A representative multi-step synthesis starting from ethyl levulinate has been reported to yield the key intermediate, Methyl 6-chloropyridazine-3-carboxylate, in an overall yield of 42% over six steps.[1] This pathway, while demonstrating the feasibility of constructing the pyridazine ring system from simple precursors, can be lengthy and may require extensive purification of intermediates.
Conceptual Workflow for Pathway A:
Caption: Conceptual overview of Pathway A.
Pathway B: A More Direct Approach via a Carboxylic Acid Intermediate
A more convergent and potentially more efficient strategy commences with a pre-formed pyridazine derivative, 6-Chloropyridazine-3-carboxylic acid. This pathway significantly reduces the number of synthetic steps, thereby increasing the overall efficiency.
Key Steps in Pathway B:
-
Esterification: Conversion of 6-Chloropyridazine-3-carboxylic acid to its corresponding methyl ester.
-
Hydrazinolysis: Nucleophilic substitution of the chloro group with hydrazine.
-
Salt Formation: Conversion of the resulting hydrazine to its dihydrochloride salt for improved stability and handling.
Logical Flow of Pathway B:
Caption: Detailed workflow for Pathway B.
Comparative Analysis of Synthetic Pathways
| Parameter | Pathway A (from Ethyl Levulinate) | Pathway B (from 6-Chloropyridazine-3-carboxylic acid) |
| Number of Steps | 6+ | 3 |
| Overall Yield | ~42% to key intermediate[1] | Potentially higher due to fewer steps. |
| Starting Material Availability | Readily available and inexpensive. | Commercially available, but may be more costly. |
| Scalability | More complex, potential for yield loss at each step. | More straightforward and amenable to scale-up. |
| Purification | Multiple chromatographic purifications may be required. | Fewer purification steps, potentially leading to higher throughput. |
Expert Insights:
From a process chemistry perspective, Pathway B is demonstrably more efficient for the synthesis of this compound. The reduced number of synthetic transformations not only leads to a theoretically higher overall yield but also minimizes solvent usage, waste generation, and labor hours. While the starting material for Pathway A, ethyl levulinate, is a commodity chemical, the cost-benefit analysis often favors a shorter route with a more specialized, yet accessible, starting material like 6-Chloropyridazine-3-carboxylic acid, especially for laboratory and pilot-scale syntheses.
Detailed Experimental Protocols for Pathway B
The following protocols are based on established literature procedures and provide a comprehensive guide to executing Pathway B.
Step 1: Synthesis of Methyl 6-chloropyridazine-3-carboxylate
This procedure details the esterification of 6-Chloropyridazine-3-carboxylic acid using thionyl chloride in methanol. This method is highly effective for converting carboxylic acids to their corresponding methyl esters.
Protocol:
-
To a solution of 6-chloropyridazine-3-carboxylic acid (1.0 eq) in methanol, add thionyl chloride (2.0 eq) at 0°C.[2]
-
Stir the resulting solution for 15 minutes at 0°C, followed by 30 minutes at room temperature, and then 6 hours at 50°C.[2]
-
Concentrate the reaction mixture in vacuo.
-
Dilute the residue with chloroform and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to afford Methyl 6-chloropyridazine-3-carboxylate.
Step 2: Synthesis of Methyl 6-hydrazinylpyridazine-3-carboxylate
This protocol describes the nucleophilic aromatic substitution of the chloride with hydrazine hydrate.
Protocol:
-
Dissolve Methyl 6-chloropyridazine-3-carboxylate (1.0 eq) in a suitable solvent such as ethanol.
-
Add hydrazine hydrate (1.0-1.5 eq).
-
Stir the reaction mixture at 65°C for 4 hours.
-
After cooling to room temperature, filter the reaction mixture through Celite.
-
Concentrate the filtrate in vacuo.
-
Take up the residue in water and ethyl acetate.
-
Separate the organic layer, dry over magnesium sulfate, filter, and concentrate under reduced pressure to afford the title compound.
Step 3: Preparation of this compound
This final step involves the formation of the dihydrochloride salt to improve the compound's stability and handling.
Protocol:
-
Dissolve the crude Methyl 6-hydrazinylpyridazine-3-carboxylate in a minimal amount of a suitable organic solvent (e.g., methanol, isopropanol).
-
Cool the solution in an ice bath.
-
Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol or diethyl ether), or bubble gaseous HCl through the solution, until precipitation is complete. An excess of hydrochloric acid can be used to depress the solubility of the salt.
-
Stir the resulting slurry at a low temperature for a period to ensure complete precipitation.
-
Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any excess acid and impurities.
-
Dry the product under vacuum to yield this compound as a stable solid.
Conclusion and Recommendations
For the efficient synthesis of this compound, Pathway B, starting from 6-Chloropyridazine-3-carboxylic acid, is the recommended route. Its key advantages include a significantly shorter synthetic sequence, which translates to higher overall yields, reduced waste, and greater scalability. The protocols provided herein offer a robust and reproducible methodology for obtaining this valuable intermediate for applications in drug discovery and development.
References
A Head-to-Head Comparison of "Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride" with other Linkers in ADC Development
For Researchers, Scientists, and Drug Development Professionals
The therapeutic success of an Antibody-Drug Conjugate (ADC) is intricately linked to the properties of its linker, the chemical bridge connecting the monoclonal antibody to the cytotoxic payload. The choice of linker dictates the ADC's stability in circulation, its payload release mechanism, and ultimately, its therapeutic index. This guide provides a comprehensive, objective comparison of "Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride," a novel hydrazinyl-based linker, with other widely used linker technologies in ADC development.
The Central Role of the Linker in ADC Design
An ideal ADC linker must strike a delicate balance: it needs to be sufficiently stable in the systemic circulation to prevent premature release of the highly potent payload, which could lead to off-target toxicity, yet it must efficiently release the active drug upon reaching the target tumor cells.[1][][3] This stability-versus-release dilemma has driven the evolution of linker technology, leading to two primary classes: cleavable and non-cleavable linkers.[4][5]
-
Cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within cancer cells, such as low pH, a reducing environment, or the presence of specific enzymes.[][7]
-
Non-cleavable linkers rely on the complete lysosomal degradation of the antibody to release the payload, which generally leads to enhanced plasma stability and a wider therapeutic window.[4]
"this compound" falls into the category of cleavable linkers, specifically forming a pH-sensitive hydrazone bond.
In-Depth Look: this compound
"this compound" is a heterobifunctional linker that, upon reaction with an aldehyde or ketone group on a payload, forms a hydrazone linkage. The pyridazine core is a key structural feature, potentially influencing the linker's physicochemical properties.
Proposed Mechanism of Action
The hydrazone bond formed is susceptible to hydrolysis under acidic conditions.[8][][10] The proposed mechanism for an ADC utilizing this linker is as follows:
-
The ADC circulates systemically, where the hydrazone linker is relatively stable at physiological pH (~7.4).
-
Upon reaching the tumor site, the ADC binds to its target antigen on the cancer cell surface and is internalized, typically via endocytosis.
-
The ADC is trafficked to endosomes and then lysosomes, where the internal environment is acidic (pH 4.5-6.5).
-
The acidic environment catalyzes the hydrolysis of the hydrazone bond, releasing the cytotoxic payload inside the target cell.
-
The released payload can then exert its cell-killing effect.
The pyridazine moiety itself is characterized by a high dipole moment and hydrogen-bonding capacity, which could influence the linker's solubility and interaction with the antibody surface.[11]
Head-to-Head Comparison with Other Linker Technologies
To understand the potential advantages and disadvantages of the hydrazinylpyridazine linker, it is essential to compare it with other well-established linker classes. This comparison will focus on three key linker types:
-
Hydrazinylpyridazine (pH-sensitive cleavable): Represented by "this compound".
-
Peptide (Enzyme-cleavable): Represented by the widely used Valine-Citrulline (Val-Cit) linker.[7]
-
Thioether (Non-cleavable): Represented by the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[4]
Below is a diagram illustrating the basic structures of these linker types.
Figure 1: Chemical structures of the compared linkers.
Performance Parameter Showdown
The following sections compare the linkers based on critical performance parameters, with supporting data summarized in the tables below.
A critical attribute for any linker is its stability in the bloodstream to prevent premature payload release and minimize off-target toxicity.[]
-
Hydrazinylpyridazine: Traditional hydrazone linkers have been known for their relative instability in plasma, with a tendency to undergo slow hydrolysis even at neutral pH.[10] This was a contributing factor to the toxicity concerns with the first-generation ADC, gemtuzumab ozogamicin (Mylotarg).[12] However, the stability of hydrazone bonds can be modulated by the electronic and steric properties of the surrounding atoms. The pyridazine ring in "Methyl 6-hydrazinylpyridazine-3-carboxylate" may influence the stability of the resulting hydrazone bond.
-
Val-Cit (Peptide): Peptide linkers, particularly Val-Cit, are known for their excellent plasma stability.[13] They are specifically designed to be cleaved by lysosomal proteases like cathepsin B, which are present at low levels in the circulation.[7]
-
SMCC (Thioether): Non-cleavable thioether linkers, such as that formed by SMCC, are generally the most stable in plasma.[4] The release of the payload is dependent on the degradation of the antibody itself, a slow process in circulation. However, traditional maleimide-based linkers like SMCC can be susceptible to a retro-Michael reaction, leading to payload deconjugation.[1]
| Linker Type | Plasma Half-life (t½) | Key Stability Considerations |
| Hydrazone (general) | Variable, can be low (e.g., ~36 h for some)[1] | Susceptible to hydrolysis at neutral pH, leading to premature payload release. |
| Val-Cit (Peptide) | High (e.g., ~144 hours in mice)[13] | Highly stable in plasma, resistant to serum proteases. |
| SMCC (Thioether) | Very High | Generally very stable, but the maleimide-thiol linkage can be reversible (retro-Michael reaction).[1] |
Table 1: Comparative Plasma Stability of ADC Linkers
The in vitro cytotoxicity of an ADC is a measure of its potency against target cancer cells. The ability of a released, cell-permeable payload to kill neighboring antigen-negative tumor cells is known as the "bystander effect."
-
Hydrazinylpyridazine: As a cleavable linker, it is expected to release the payload in its unmodified, active form, which, if cell-permeable, can induce a potent bystander effect. The pH-dependent release mechanism should ensure that the payload is liberated within the acidic compartments of the cell.
-
Val-Cit (Peptide): This linker also releases the unmodified payload, enabling a strong bystander effect. Its efficacy is dependent on the expression of lysosomal proteases in the target cells.
-
SMCC (Thioether): With non-cleavable linkers, the payload is released with the linker and a charged amino acid attached. This complex is often less cell-permeable, which can limit the bystander effect. However, this can also reduce off-target toxicity.[4]
| Linker Type | Payload Release | Bystander Effect | Representative IC₅₀ |
| Hydrazinylpyridazine | Unmodified | Potentially Strong | Payload-dependent |
| Val-Cit (Peptide) | Unmodified | Strong | Payload-dependent |
| SMCC (Thioether) | Amino acid-linker-payload | Limited to None | Payload-dependent |
Table 2: Comparative In Vitro Performance Characteristics
The ultimate test of an ADC's performance is its ability to inhibit tumor growth in a living organism.
-
Hydrazinylpyridazine: The in vivo efficacy will be highly dependent on the linker's stability in circulation versus its cleavage rate in the tumor microenvironment. If the linker is too labile, premature payload release could lead to systemic toxicity and reduced efficacy.
-
Val-Cit (Peptide): ADCs with Val-Cit linkers have demonstrated potent in vivo anti-tumor activity in numerous preclinical and clinical studies.[1]
-
SMCC (Thioether): The high stability of non-cleavable linkers often translates to a favorable therapeutic window in vivo.[4] However, the lack of a bystander effect may be a limitation in treating heterogeneous tumors.
| Linker Type | In Vivo Efficacy | Key Considerations |
| Hydrazinylpyridazine | Dependent on stability-release balance | Potential for off-target toxicity if unstable. |
| Val-Cit (Peptide) | Generally high | Dependent on protease expression in the tumor. |
| SMCC (Thioether) | Generally high with a good therapeutic window | Limited bystander effect may impact efficacy in heterogeneous tumors. |
Table 3: Comparative In Vivo Performance Characteristics
The following diagram illustrates the different payload release mechanisms for each linker type.
Figure 2: Payload release mechanisms for different linkers.
Experimental Protocols
To facilitate the evaluation of ADCs utilizing "this compound," the following detailed protocols are provided.
Protocol 1: ADC Conjugation via Hydrazone Linkage
This protocol describes the conjugation of a payload containing an aldehyde or ketone to an antibody that has been modified to present a hydrazinyl group using "this compound."
Objective: To synthesize an ADC with a pH-sensitive hydrazone linker.
Methodology:
-
Antibody Modification (if necessary): If the antibody does not have a suitable site for linker attachment, it may need to be modified. This could involve introducing a reactive group through site-specific engineering or chemical modification of lysine or cysteine residues.
-
Linker Activation: Dissolve "this compound" in an appropriate buffer (e.g., PBS, pH 7.4).
-
Conjugation Reaction: a. To the modified antibody solution, add the activated linker in a desired molar excess. b. Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
-
Payload Conjugation: a. To the linker-modified antibody, add the aldehyde- or ketone-containing payload. The reaction is typically performed in a slightly acidic buffer (e.g., acetate buffer, pH 5.5) to catalyze hydrazone formation. b. Incubate the reaction for 4-16 hours at room temperature.
-
Purification: Remove excess linker and payload using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: a. Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy. b. Assess the purity and aggregation of the ADC by SEC. c. Confirm the identity and integrity of the ADC by mass spectrometry.
Figure 3: Workflow for ADC conjugation with a hydrazinyl linker.
Protocol 2: In Vitro Cytotoxicity Assay (IC₅₀ Determination)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the ADC.
Methodology:
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium. Add the treatments to the cells.
-
Incubation: Incubate the cells for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-96 hours).
-
Cell Viability Assessment: Use a suitable cell viability assay, such as the MTT or CellTiter-Glo® assay, to measure the percentage of viable cells in each well.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 3: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC linker in plasma.
Methodology:
-
Incubation: Incubate the ADC in human or mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).
-
Sample Processing: At each time point, stop the reaction (e.g., by freezing) and process the samples to separate the ADC from plasma proteins. This can be done using affinity capture (e.g., with Protein A beads).
-
Analysis: Analyze the amount of intact ADC and released payload in each sample using techniques such as ELISA, HIC, or LC-MS.
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the half-life of the ADC in plasma.
Protocol 4: In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of the ADC in a xenograft mouse model.
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells (antigen-positive) into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses). Administer the treatments, typically via intravenous injection.
-
Tumor Volume and Body Weight Measurement: Measure tumor volumes and mouse body weights 2-3 times per week.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment groups.
Conclusion
The selection of a linker is a pivotal decision in the design of an effective and safe ADC. "this compound" represents a potentially valuable addition to the ADC linker toolbox, offering a pH-sensitive cleavage mechanism. While traditional hydrazone linkers have faced challenges with plasma stability, the unique electronic properties of the pyridazine ring may offer improvements. A thorough head-to-head comparison with established linkers, such as the protease-cleavable Val-Cit and the non-cleavable SMCC, is crucial to fully elucidate its performance profile. The provided experimental protocols offer a framework for researchers to conduct such comparative studies, ultimately guiding the rational design of next-generation ADCs with optimized therapeutic indices.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. What are ADC Linkers? | AxisPharm [axispharm.com]
- 10. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride
For the modern researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our practices. Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride is a heterocyclic compound with significant potential in medicinal chemistry, likely as a building block in the synthesis of novel therapeutic agents.[1] However, its chemical structure, incorporating a hydrazine moiety and a dihydrochloride salt, necessitates a rigorous and informed approach to its handling. This guide moves beyond a simple checklist, providing a deep, causal understanding of the necessary safety protocols, operational procedures, and disposal plans.
Hazard Analysis: Understanding the "Why" Behind the Precautions
This compound is not a benign substance. A thorough understanding of its intrinsic hazards is the foundation of safe handling. The primary risks are associated with its high toxicity, potential carcinogenicity, and its nature as a hydrochloride salt.
-
High Acute Toxicity: Safety data sheets (SDS) classify this compound as toxic if swallowed, in contact with skin, or if inhaled. The hydrazine functional group is a well-known toxicophore, capable of causing systemic effects.
-
Potential Carcinogenicity: The compound is listed with the hazard statement H350, indicating it may cause cancer. Hydrazine and many of its derivatives are classified as potential or known carcinogens. This long-term, irreversible hazard demands the highest level of containment and protection.
-
Skin and Respiratory Sensitization: It may cause an allergic skin reaction (H317) and respiratory irritation (H335). This means that repeated exposure can lead to an exaggerated immune response, making future handling even more hazardous.
-
Corrosive Nature of Hydrochloride Salts: As a dihydrochloride salt, in the presence of moisture, it can release hydrochloric acid (HCl), which is corrosive to tissues and metals.[2] The compound itself is noted to be hygroscopic and moisture-sensitive.
-
Aquatic Toxicity: This chemical is very toxic to aquatic life with long-lasting effects, mandating stringent disposal procedures to prevent environmental release.
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301, H311, H331 | Avoid all direct contact, ingestion, and inhalation of dust. |
| Skin Sensitization | H317 | Prevents skin contact to avoid allergic reactions. |
| Carcinogenicity | H350 | Requires engineering controls and PPE to minimize exposure to the lowest possible level. |
| Skin & Eye Irritation | H315, H319 | Mandates the use of gloves and eye protection. |
| Respiratory Irritation | H335 | Requires handling in a well-ventilated area, preferably a fume hood. |
| Aquatic Toxicity | H410 | Prohibits disposal down the drain; requires designated hazardous waste streams. |
Personal Protective Equipment (PPE): Your Final Barrier
While engineering controls are the primary line of defense, a meticulously selected PPE ensemble is critical. The choice of each component is directly dictated by the hazards identified above.
-
Hand Protection : Wear nitrile or neoprene gloves that are rated for chemical resistance. A single pair of gloves is often insufficient for handling highly toxic substances. Double-gloving is a prudent measure. The outer glove should be removed and disposed of immediately after handling the compound. Always inspect gloves for tears or pinholes before use.[3]
-
Body Protection : A lab coat is standard, but for this compound, a chemical-resistant lab coat or disposable gown is recommended to protect against dust and potential splashes. Ensure the garment has long sleeves and fits snugly at the wrists. Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.
-
Eye and Face Protection : Chemical safety goggles are mandatory.[4] Given the toxicity and potential for dust generation, a full-face shield should be worn over the safety goggles to provide an additional layer of protection for the entire face.[2][3]
-
Respiratory Protection : A surgical mask is insufficient. All handling of the solid compound must be performed within a certified chemical fume hood to control airborne particles. If a fume hood is not available or during a large spill clean-up, a full-face respirator with a P100 (or equivalent) particulate filter is required.[2][5]
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol is designed to minimize exposure at every stage of the handling process.
Preparation and Engineering Controls
-
Designated Area : All work with this compound must be conducted in a designated area within a certified chemical fume hood.[4]
-
Pre-use Checklist : Before starting, ensure an eyewash station and safety shower are accessible and unobstructed.[4] Verify the fume hood's certification is current and its airflow is adequate.
-
Gather Materials : Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them within the fume hood before introducing the chemical. This minimizes movement in and out of the containment area.
-
Waste Containers : Place clearly labeled hazardous waste containers for solid waste and contaminated consumables (e.g., gloves, weigh boats) inside the fume hood.
Handling and Weighing the Compound
-
Don PPE : Put on all required PPE before entering the designated handling area.
-
Inert Atmosphere : Given the compound's hygroscopic nature, it is best handled under an inert atmosphere (e.g., nitrogen or argon) if the experimental procedure is sensitive to moisture.
-
Dispensing the Solid : Open the container inside the fume hood. Use a dedicated spatula to carefully dispense the required amount onto a weigh boat or directly into the reaction vessel. Avoid any actions that could generate dust, such as scooping aggressively or pouring from a height.
-
Seal Container : Tightly close the primary container immediately after dispensing.
-
Clean-up : Use a disposable scoop or wet wipe (dampened with a suitable solvent like isopropanol) to gently clean any residual dust from the spatula and weighing area. Dispose of these cleaning materials in the designated solid waste container within the hood. Never use a dry brush or compressed air for cleanup.
Post-Handling Procedures
-
Decontamination : Wipe down the work surface within the fume hood with an appropriate solvent.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first and discarded in the hazardous waste container. The face shield, goggles, and lab coat can then be removed, followed by the inner gloves.
-
Personal Hygiene : Wash hands and forearms thoroughly with soap and water after completing the work and removing all PPE.[2]
Disposal Plan: Ensuring Environmental and Personnel Safety
Improper disposal is a critical safety and compliance failure. This compound must not enter the environment.
-
Solid Waste : All solid waste, including unused compound, contaminated gloves, weigh boats, paper towels, and other consumables, must be collected in a clearly labeled, sealed hazardous waste container. The label should read "Hazardous Waste: this compound" and include the appropriate hazard pictograms.
-
Liquid Waste : Solutions containing this compound must be collected in a separate, labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Decontamination of Glassware : Reusable glassware should be decontaminated. A common procedure for hydrazine compounds involves rinsing with an oxidizing solution, such as a dilute solution of sodium hypochlorite (bleach), followed by thorough washing.[6] All rinsates from this decontamination process must be collected as hazardous liquid waste.
-
Waste Pickup : All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[7] Follow all local, state, and federal regulations for hazardous waste disposal.[2][8]
Emergency Procedures: Planning for the Unexpected
-
Skin Contact : Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill : For a small spill within a fume hood, carefully absorb the material with an inert absorbent (e.g., vermiculite). For a larger spill, evacuate the area, secure the location, and contact your institution's EHS team immediately.
Workflow for Safe Handling
The following diagram illustrates the critical workflow for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 3. pppmag.com [pppmag.com]
- 4. What Ppe And Environmental Controls Are Required For Corrosive Electrolytes? A Complete Safety Guide - Kintek Solution [kindle-tech.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Laboratory decontamination and destruction of carcinogens in laboratory wastes: some hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

